Carbophenothion
Description
This compound is an organic sulfide.
This compound is a synthetic organophosphate acetylcholinesterase inhibitor and neurotoxin that is used as a pesticide. It is characterized as a persistent and highly toxic off-white to yellow/brown liquid with a mild rotten egg odor, and exposure occurs by inhalation, ingestion, or contact.
Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO2PS3/c1-3-13-15(16,14-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDTXTNSFWUXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO2PS3 | |
| Record name | CARBOPHENOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBOPHENOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022120 | |
| Record name | Carbophenothion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbophenothion appears as an off-white to amber liquid with a mild odor of rotten eggs. Used as an insecticide and acaricide, primarily for citrus crops and deciduous fruits and nuts. (EPA, 1998), Colorless or light amber liquid; [HSDB] Slight odor of rotten eggs; [CAMEO] Clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | CARBOPHENOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbophenothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CARBOPHENOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
180 °F at 0.01 mmHg (EPA, 1998), 82 °C @ 0.01 mm Hg, at 0.0013kPa: 82 °C | |
| Record name | CARBOPHENOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBOPHENOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBOPHENOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Miscible with vegetable oils and most org solvents, SOL IN KEROSENE, XYLENE, ALCOHOLS, KETONES, & ESTERS, In water, 0.63 mg/l @ 20 °C, Solubility in water: none | |
| Record name | CARBOPHENOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBOPHENOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.271 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.271 @ 25 °C/4 °C, DENSITY: 1.285 @ 20 °C/20 °C /TECHNICAL/, Relative density (water = 1): 1.3 | |
| Record name | CARBOPHENOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CARBOPHENOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBOPHENOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 11.8 | |
| Record name | CARBOPHENOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
3e-07 mmHg at 68 °F (EPA, 1998), 0.0000003 [mmHg], 3.0X10-7 mm Hg @ 20 °C, Vapor pressure at 20 °C: negligible | |
| Record name | CARBOPHENOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbophenothion | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CARBOPHENOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBOPHENOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
COLORLESS LIQ, Light amber liquid | |
CAS No. |
786-19-6 | |
| Record name | CARBOPHENOTHION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4904 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbophenothion | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=786-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbophenothion [INN:ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBOPHENOTHION | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbophenothion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbophenothion | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOFENOTION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/998NGA2Q61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBOPHENOTHION | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/958 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBOPHENOTHION | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0410 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Cholinesterase Inhibition by Carbophenothion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbophenothion, a potent organophosphate pesticide, exerts its neurotoxic effects through the irreversible inhibition of cholinesterases, primarily acetylcholinesterase (AChE). This guide provides a detailed technical overview of the molecular mechanism underlying this inhibition. It includes a summary of available quantitative data on the inhibitory activity of this compound and its metabolites, comprehensive experimental protocols for assessing cholinesterase inhibition, and visual diagrams illustrating the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, neuropharmacology, and the development of novel therapeutic agents.
Introduction
This compound is an organophosphate insecticide and acaricide that has been used to control a variety of pests on agricultural crops.[1][2] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process essential for terminating nerve impulses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1] Understanding the precise mechanism of this compound's interaction with cholinesterases is crucial for assessing its toxicological risk and for the development of potential antidotes.
Mechanism of Cholinesterase Inhibition
The inhibition of acetylcholinesterase by this compound is a multi-step process that results in the formation of a stable, phosphorylated enzyme that is functionally inactive. This process can be broadly categorized into the formation of a reversible enzyme-inhibitor complex followed by an irreversible covalent modification of the enzyme's active site.
The Acetylcholinesterase Active Site
The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of several key regions:
-
Catalytic Triad (B1167595): Comprising Serine (Ser203), Histidine (His447), and Glutamate (Glu334) residues (in mammals), this triad is directly responsible for the hydrolysis of acetylcholine.[3]
-
Anionic Subsite: Rich in aromatic residues such as Tryptophan (Trp86), it binds the quaternary ammonium (B1175870) group of acetylcholine through cation-π interactions.[3]
-
Acyl-Binding Pocket: This pocket accommodates the acetyl group of the substrate.[3]
-
Peripheral Anionic Site (PAS): Located at the entrance of the active site gorge, it is also rich in aromatic residues and is thought to play a role in substrate trapping and allosteric modulation of enzyme activity.[3]
The Inhibition Process
The mechanism of AChE inhibition by this compound involves the following key steps:
-
Initial Binding: this compound initially binds non-covalently to the active site of AChE, forming a reversible Michaelis-like complex. This binding is guided by interactions with residues in the active site gorge.
-
Phosphorylation: The phosphorus atom of this compound is then subjected to a nucleophilic attack by the hydroxyl group of the catalytic Serine 203 residue. This results in the formation of a covalent phosphyl-serine bond and the release of the leaving group (the p-chlorophenylthiomethyl group).
-
Irreversible Inhibition: The resulting phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering the enzyme irreversibly inhibited. The accumulation of acetylcholine in the synaptic cleft due to the inaction of AChE leads to the characteristic symptoms of organophosphate poisoning.[1]
Quantitative Data on Cholinesterase Inhibition
| Compound | Target Enzyme | I50 Value (M) | Source |
| This compound oxygen analogue | Housefly head cholinesterase | 2 x 10⁻⁶ | [4] |
| This compound sulphoxide | Housefly head cholinesterase | 8 x 10⁻⁶ | [4] |
| This compound oxygen analogue sulphoxide | Housefly head cholinesterase | 2 x 10⁻⁷ | [4] |
| This compound sulphone | Housefly head cholinesterase | 1 x 10⁻⁴ | [4] |
| This compound oxygen analogue sulphone | Housefly head cholinesterase | 1 x 10⁻⁸ | [4] |
Note: I50 values represent the concentration of the inhibitor required to cause 50% inhibition of the enzyme's activity under the specified experimental conditions.
Experimental Protocols
The most widely used method for determining cholinesterase activity and inhibition is the Ellman's assay. This colorimetric method is simple, reliable, and adaptable for high-throughput screening.
Principle of the Ellman's Assay
The Ellman's assay is based on the following reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.
-
Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, which can be quantified by measuring its absorbance at 412 nm.
The rate of TNB²⁻ formation is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color development.
Detailed Protocol for AChE Inhibition Assay (96-Well Plate Format)
4.2.1. Reagents and Materials
-
Acetylcholinesterase (AChE), e.g., from human erythrocytes or recombinant sources.
-
This compound (or other test inhibitor).
-
Acetylthiocholine iodide (ATCh).
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor.
4.2.2. Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve the target pH.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to provide a linear reaction rate for at least 10-15 minutes.
-
ATCh Solution (10 mM): Dissolve an appropriate amount of ATCh in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer (pH 7.0-8.0).
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Inhibitor Working Solutions: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
4.2.3. Assay Procedure
-
Plate Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: Contains all reagents except the enzyme. This is used to correct for non-enzymatic hydrolysis of the substrate.
-
Control (100% Activity): Contains all reagents, including the enzyme and the solvent used for the inhibitor (e.g., DMSO), but no inhibitor.
-
Test Wells: Contain all reagents, including the enzyme and the inhibitor at various concentrations.
-
-
Reagent Addition:
-
Add 50 µL of phosphate buffer to each well.
-
Add 25 µL of the inhibitor working solution to the test wells. Add 25 µL of the corresponding solvent to the control and blank wells.
-
Add 25 µL of the AChE solution to the control and test wells. Add 25 µL of phosphate buffer to the blank wells.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: To each well, add 25 µL of DTNB solution followed by 25 µL of ATCh solution to initiate the enzymatic reaction. The final volume in each well will be 150 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.
4.2.4. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct for background absorbance by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in cholinesterase inhibition by this compound and the experimental workflow for its characterization.
Conclusion
This compound is a potent inhibitor of acetylcholinesterase, acting through the irreversible phosphorylation of the catalytic serine residue in the enzyme's active site. This guide has provided a detailed overview of this mechanism, along with standardized protocols for its investigation. The provided information and visualizations serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development. Further research to determine the specific inhibitory constants (IC50 and Ki) of this compound against human cholinesterases is warranted to provide a more complete toxicological profile.
References
Physicochemical properties of Carbophenothion
An In-depth Technical Guide to the Physicochemical Properties of Carbophenothion
Introduction
This compound, a non-systemic organophosphate pesticide, has been utilized as a potent insecticide and acaricide.[1][2][3][4] It operates primarily through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system of insects and mammals.[3][5][6] Known by trade names such as Trithion and Garrathion, it was developed for controlling a wide array of pests on crops like citrus fruits, cotton, and various vegetables.[1][2] Due to its high toxicity, its use is restricted to certified applicators in many regions.[1][2] This guide provides a detailed overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical Identity
This compound is chemically identified as S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate.[1][7][8] Its identity is further defined by several key identifiers summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate | [1][7][8] |
| CAS Number | 786-19-6 | [1][2][5][9][10][11] |
| EC Number | 212-324-1 | [1][4][6] |
| Molecular Formula | C₁₁H₁₆ClO₂PS₃ | [1][5][8][9][10][11] |
| Molecular Weight | 342.85 - 342.9 g/mol | [1][2][4][5][6][9][11][12] |
| InChI Key | VEDTXTNSFWUXGQ-UHFFFAOYSA-N | [1][4][11] |
| SMILES | CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl | [4][6] |
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for understanding its environmental fate, biological activity, and for developing formulations. This compound is generally a colorless to yellow-brown liquid at room temperature with a characteristic mercaptan-like odor.[1][2][6] It is relatively stable to hydrolysis and heat below 82 °C.[1][6]
A summary of its key quantitative properties is provided below.
| Property | Value | Conditions | Source |
| Physical State | Liquid | Room Temperature | [1][9][13] |
| Appearance | Colorless to yellow-brown / light amber liquid | - | [1][5][6][13] |
| Odor | Mild mercaptan-like (rotten eggs) | - | [1][2][6] |
| Boiling Point | 82 °C (180 °F) | at 0.01 mmHg | [1][5][9][12][13] |
| Melting Point | < 25 °C (Unknown) | - | [1][9] |
| Density / Specific Gravity | 1.265 - 1.285 g/cm³ | at 20-25 °C | [1][5][6][12][13] |
| Vapor Pressure | 3.0 x 10⁻⁷ mmHg (4.0 x 10⁻⁵ Pa) | at 20 °C | [1][6][12][13] |
| Water Solubility | 0.34 mg/L | at 20 °C | [2][3][9] |
| log P (Octanol-Water Partition Coefficient) | 4.75 - 5.33 | - | [1][3][6][9] |
| Refractive Index | 1.590 - 1.597 | at 25 °C | [5][6][13] |
| Henry's Law Constant | 5.80 x 10⁻¹ Pa m³/mol | at 25 °C | [3][9] |
Experimental Protocols for Physicochemical Properties
Detailed experimental protocols for this compound are not publicly available; however, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are typically employed for regulatory purposes.
-
Boiling Point (OECD 103): The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For substances like this compound with a high boiling point, this is often performed under reduced pressure (vacuum) to prevent decomposition, and the result is extrapolated to standard atmospheric pressure. A common method is ebulliometry, which measures the boiling temperature with high precision.
-
Water Solubility (OECD 105): The column elution method or the flask method are standard. For the flask method, the substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), after phase separation.
-
Partition Coefficient (log P) (OECD 107/117): The shake-flask method is a traditional approach where this compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in both phases is measured to calculate the partition coefficient. Alternatively, HPLC-based methods are commonly used, where the retention time of the substance on a reverse-phase column is correlated with the known log P values of standard compounds.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). In a normal cholinergic synapse, acetylcholine (B1216132) (ACh) is released into the synaptic cleft, binds to postsynaptic receptors to propagate a nerve signal, and is then rapidly hydrolyzed by AChE. This compound, an organophosphate, phosphorylates the serine hydroxyl group in the active site of AChE. This forms a stable, covalent bond, rendering the enzyme inactive. Consequently, ACh accumulates in the synapse, leading to overstimulation of nerve endings, which results in the clinical signs of toxicity.
Caption: Cholinergic synapse showing this compound inhibiting AChE.
Chemical Synthesis Workflow
The synthesis of this compound can be achieved in a two-step process.[1] The first step involves the reaction of 4-chlorothiophenol (B41493) with formaldehyde (B43269) and hydrogen chloride to produce chloromethyl-4-chlorophenylsulfide. In the second step, this intermediate reacts with sodium O,O-diethyl dithiophosphate (B1263838) to yield the final this compound product along with sodium chloride.[1]
Caption: Two-step synthesis workflow for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]
- 4. 三硫磷 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. mzCloud – this compound [mzcloud.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. This compound | 786-19-6 [chemnet.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
An In-depth Technical Guide to the Synthesis and Chemical Structure of Carbophenothion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbophenothion, a potent organophosphate pesticide, has a well-defined chemical structure and a synthesis process rooted in established organic chemistry principles. This technical guide provides a comprehensive overview of its synthesis, detailing the necessary chemical reactions, and presents its key structural and physicochemical properties. The synthesis is a two-step process commencing with the chloromethylation of 4-chlorothiophenol (B41493), followed by a nucleophilic substitution reaction with a salt of O,O-diethyl dithiophosphoric acid. This document outlines the experimental protocols for these steps and summarizes the quantitative data associated with the compound.
Chemical Structure and Properties
This compound is chemically designated as S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate (B1214789).[1] Its structure is characterized by a 4-chlorophenylthio group linked through a methylene (B1212753) bridge to a diethyl dithiophosphate (B1263838) moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate | [2] |
| CAS Number | 786-19-6 | [3] |
| Molecular Formula | C₁₁H₁₆ClO₂PS₃ | [3] |
| Molecular Weight | 342.85 g/mol | [1] |
| Appearance | Colorless to yellow-brown liquid | [1] |
| Odor | Mild mercaptan-like | [1] |
| Boiling Point | 82 °C at 0.01 mmHg | [1] |
| Density | 1.271 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the chloromethylation of 4-chlorothiophenol to form chloromethyl-4-chlorophenylsulfide. The second step is the reaction of this intermediate with sodium O,O-diethyl dithiophosphate to yield this compound.
Experimental Protocols
Step 1: Synthesis of Chloromethyl 4-chlorophenyl sulfide (B99878)
This reaction is a variation of the Blanc chloromethylation.[4] It involves the reaction of 4-chlorothiophenol with formaldehyde (B43269) and hydrogen chloride.
-
Materials:
-
4-chlorothiophenol
-
Formaldehyde (or paraformaldehyde)
-
Concentrated Hydrochloric Acid
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 4-chlorothiophenol in an appropriate anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution while adding a stoichiometric amount of formaldehyde (or paraformaldehyde). A patent for a similar chloromethylation of thiophene (B33073) suggests a reaction time of 3 to 6 hours.[4]
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Wash the reaction mixture with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude chloromethyl 4-chlorophenyl sulfide, which can be purified by vacuum distillation.
-
Step 2: Synthesis of S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate (this compound)
This step involves a nucleophilic substitution reaction between chloromethyl 4-chlorophenyl sulfide and a salt of O,O-diethyl dithiophosphoric acid. A relevant patent describes a similar reaction using ammonium (B1175870) O,O-diethyl phosphorodithioate in acetonitrile (B52724) at ambient temperature for an extended period (60 hours).[5]
-
Materials:
-
Chloromethyl 4-chlorophenyl sulfide
-
Sodium O,O-diethyl dithiophosphate (can be prepared from O,O-diethyl dithiophosphoric acid and a sodium base, or purchased commercially)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, or DMF)
-
-
Procedure:
-
In a reaction vessel, dissolve sodium O,O-diethyl dithiophosphate in an anhydrous solvent.
-
To this solution, add a stoichiometric amount of chloromethyl 4-chlorophenyl sulfide dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction should be monitored by TLC.
-
Once the reaction is complete, the precipitated sodium chloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude this compound is then purified. This can be achieved by dissolving the residue in a non-polar solvent like diethyl ether or hexane, washing with water and brine to remove any remaining salts, drying the organic layer, and finally removing the solvent. Further purification can be performed by vacuum distillation or column chromatography.
-
Quantitative Data
Table 2: Expected Quantitative Data for this compound Synthesis
| Parameter | Step 1: Chloromethylation | Step 2: Nucleophilic Substitution |
| Molar Ratio (Reactant:Reagent) | 1:1.1:1.1 (4-chlorothiophenol:Formaldehyde:HCl) is a typical starting point. | 1:1.1 (Chloromethyl 4-chlorophenyl sulfide:Sodium O,O-diethyl dithiophosphate) is a typical starting point. |
| Typical Solvent | Toluene, Dichloromethane | Acetonitrile, Ethanol, DMF |
| Reaction Temperature | 0-10 °C initially, then room temperature | Room temperature to gentle heating (e.g., 40-60 °C) |
| Reaction Time | 3-12 hours | 12-60 hours |
| Expected Yield | Moderate to good (60-80%) | Good to high (70-90%) |
Visualizations
Chemical Synthesis Pathway of this compound
Caption: The two-step synthesis of this compound.
Logical Workflow for Synthesis and Analysis
Caption: Workflow of this compound synthesis and analysis.
Spectroscopic Data
Spectroscopic analysis is crucial for the confirmation of the chemical structure of this compound.
-
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.[3][6] Common fragmentation patterns involve the cleavage of the P-S and S-C bonds.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the P=S, P-O-C, C-S, and aromatic C-H and C=C bonds. A study has been published interpreting the infrared spectra of this compound and its metabolites.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the ethoxy protons (a triplet and a quartet), the methylene protons of the -S-CH₂-S- group (a doublet due to coupling with phosphorus), and the aromatic protons of the 4-chlorophenyl group (two doublets).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the ethoxy groups, the methylene carbon, and the carbons of the 4-chlorophenyl ring.
-
While a comprehensive, publicly available dataset of all spectroscopic data is not consolidated in one place, the expected patterns are well-defined by the molecule's structure. Researchers synthesizing this compound would typically perform these analyses to confirm its identity and purity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mzCloud – this compound [mzcloud.org]
- 3. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4501903A - Chloromethylation process - Google Patents [patents.google.com]
- 5. US3948944A - O-Ethyl-s-propyl derivatives of 1,3-dithiolan-4-yl phosphorodithioates-methyl - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. academic.oup.com [academic.oup.com]
Environmental Fate and Transport of Carbophenothion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbophenothion is an organophosphate pesticide once used for the control of insects and mites on a variety of agricultural crops.[1] Understanding its behavior in the environment is critical for assessing its potential risks to non-target organisms and ecosystems. This technical guide provides an in-depth overview of the environmental fate and transport of this compound, compiling key data on its degradation, mobility, and bioaccumulation. Detailed experimental protocols based on established guidelines are also provided to aid in the design and interpretation of environmental fate studies.
Physicochemical Properties
The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is a colorless to yellow-brown liquid with a mild mercaptan-like odor.[1] It is characterized by low water solubility and a high octanol-water partition coefficient (Log Kow), indicating its lipophilic nature and a tendency to partition into organic matter.[1][2] Its low vapor pressure suggests that volatilization from soil and water surfaces is not a significant dissipation pathway.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClO₂PS₃ | [1] |
| Molecular Weight | 342.85 g/mol | [1] |
| Water Solubility | Insoluble | [1] |
| Vapor Pressure | 3.0 x 10⁻⁷ mm Hg at 20°C | [1] |
| Octanol-Water Partition Coefficient (Log Kow) | 5.1 | [1] |
| Henry's Law Constant | 2.0 x 10⁻⁷ atm-m³/mol (estimated) |
Environmental Fate
The fate of this compound in the environment is determined by a combination of biotic and abiotic degradation processes, as well as its mobility and potential for bioaccumulation.
Degradation
Degradation is a key process that reduces the concentration of this compound in the environment. It can occur through biological (biodegradation) and non-biological (abiotic) pathways.
Abiotic Degradation
-
Hydrolysis: this compound is relatively stable to hydrolysis.[1] The rate of hydrolysis is pH-dependent, with increased degradation under alkaline conditions.[3][4]
-
Photolysis: this compound is not expected to be susceptible to direct photolysis in water as it absorbs very little UV light above 290 nm.[2] However, in the atmosphere, it can be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about two hours.[1][2]
Biotic Degradation
Microbial degradation is a significant pathway for the dissipation of this compound in soil and aquatic systems.[5] The primary metabolic reactions involve oxidation of the thioether group to form the corresponding sulphoxide and sulphone, and oxidation of the P=S bond to form the P=O analogue (oxon).[6] These transformation products can also be toxic.[7]
-
Aerobic Degradation: In the presence of oxygen, microorganisms in soil and water can degrade this compound. Studies on aerobic soil metabolism are crucial for determining its persistence in terrestrial environments.[8][9]
-
Anaerobic Degradation: In environments lacking oxygen, such as flooded soils or sediments, anaerobic microorganisms can also contribute to the degradation of this compound.[8][10]
Table 2: Environmental Half-Life of this compound
| Compartment | Condition | Half-Life (t₁/₂) | Reference |
| Atmosphere | Photochemical reaction | ~2 hours (estimated) | [1][2] |
| Soil | Aerobic | > 6 months | [11] |
Note: Half-life values can vary significantly depending on environmental conditions such as temperature, pH, and microbial activity.
Mobility
The mobility of this compound in the environment determines its potential to move from the point of application and contaminate other environmental compartments.
-
Soil Mobility: this compound is expected to have low mobility in soil.[11] Its high Koc value indicates strong adsorption to soil organic matter, which limits its potential to leach into groundwater.[12]
-
Transport in Air: Due to its low vapor pressure, long-range atmospheric transport of this compound is not considered a major environmental fate process.[1]
Table 3: Soil Sorption and Mobility of this compound
| Parameter | Value | Interpretation | Reference |
| Soil Adsorption Coefficient (Koc) | 19,000 (estimated) | Immobile | [2] |
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues to a concentration higher than in the surrounding medium.
This compound's high lipophilicity (high Log Kow) suggests a potential for bioaccumulation in aquatic organisms.[1] The Bioconcentration Factor (BCF) is a key parameter used to assess this potential.
Table 4: Bioaccumulation Potential of this compound
| Parameter | Value | Interpretation | Reference |
| Bioconcentration Factor (BCF) | 2500 (estimated) | High potential for bioaccumulation |
Experimental Protocols
Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the general methodologies for key environmental fate studies, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Hydrolysis Study (based on OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Add a known concentration of radiolabeled or non-radiolabeled this compound to each buffer solution.
-
Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Collect samples at various time intervals.
-
Analyze the concentration of this compound and its hydrolysis products using appropriate analytical techniques (e.g., HPLC, GC-MS).
-
Calculate the first-order rate constant and the half-life of hydrolysis at each pH.
Photolysis Study (based on OECD Guideline 316)
Objective: To determine the rate and pathway of direct photolysis of this compound in water.
Methodology:
-
Prepare a sterile aqueous solution of this compound of known concentration.
-
Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Maintain a control sample in the dark.
-
Monitor the temperature of the solutions.
-
Collect samples from both the irradiated and control solutions at various time intervals.
-
Analyze the concentration of this compound and its phototransformation products.
-
Calculate the photolysis rate constant and half-life.
Aerobic and Anaerobic Soil Metabolism Study (based on OECD Guideline 307)
Objective: To determine the rate and pathway of microbial degradation of this compound in soil under aerobic and anaerobic conditions.
Methodology:
-
Select and characterize representative soil types.
-
Treat the soil samples with a known concentration of radiolabeled this compound.
-
For the aerobic study, maintain the soil at an appropriate moisture content and incubate in the dark at a constant temperature with a continuous supply of air.
-
For the anaerobic study, after an initial aerobic phase, flood the soil with water and purge with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
Collect soil samples at various time intervals.
-
Extract and analyze the samples for this compound and its transformation products.
-
Quantify the formation of volatile products (e.g., ¹⁴CO₂) and non-extractable residues.
-
Determine the degradation half-life (DT₅₀) of this compound and the formation and decline of major metabolites.
Soil Adsorption/Desorption Study (based on OECD Guideline 106)
Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.
Methodology:
-
Prepare a series of aqueous solutions of this compound at different concentrations.
-
Add a known mass of soil to each solution.
-
Equilibrate the soil-solution mixtures by shaking for a defined period.
-
Separate the soil and aqueous phases by centrifugation.
-
Analyze the concentration of this compound in the aqueous phase.
-
Calculate the amount of this compound adsorbed to the soil.
-
Determine the Freundlich or Langmuir adsorption isotherm and calculate the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
-
For desorption, replace a portion of the supernatant with a fresh solution without this compound and re-equilibrate. Analyze the concentration in the aqueous phase to determine the extent of desorption.
Bioconcentration Study in Fish (based on OECD Guideline 305)
Objective: To determine the bioconcentration factor (BCF) of this compound in fish.
Methodology:
-
Uptake Phase: Expose fish to a constant, low concentration of radiolabeled this compound in a flow-through system.
-
Collect water and fish samples at regular intervals.
-
Analyze the concentration of this compound in both water and fish tissue until a steady-state is reached.
-
Depuration Phase: Transfer the fish to a clean, flowing water system without this compound.
-
Continue to collect and analyze fish samples to determine the rate of elimination.
-
Calculate the BCF from the ratio of the concentration in fish at steady-state to the concentration in water, or from the kinetic rate constants of uptake and depuration.[13]
Visualizations
The following diagrams illustrate the key pathways and relationships in the environmental fate of this compound.
Conclusion
This compound is a persistent organophosphate pesticide with a high potential for bioaccumulation. Its primary routes of dissipation in the environment are through biotic and abiotic degradation, leading to the formation of various oxidation products. Due to its strong adsorption to soil organic matter, this compound exhibits low mobility and is unlikely to leach into groundwater. The information and standardized protocols presented in this guide are intended to support researchers and scientists in conducting and evaluating environmental risk assessments for this compound and other similar pesticides.
References
- 1. oecd.org [oecd.org]
- 2. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
Carbophenothion Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbophenothion is an organophosphate pesticide historically used as an insecticide and acaricide. Understanding its environmental fate is crucial for assessing its ecological impact and developing remediation strategies. This technical guide provides an in-depth overview of the degradation pathways of this compound in soil and water, detailing the involved chemical reactions, the resulting metabolites, and the factors influencing its persistence. The guide also outlines the experimental protocols used to study these degradation processes, offering a comprehensive resource for researchers in environmental science and related fields.
Core Degradation Pathways
The environmental degradation of this compound proceeds through two primary mechanisms: oxidation and hydrolysis . These processes can be either abiotic or biotic, with the latter often facilitated by soil and water microorganisms. Photodegradation can also contribute to its breakdown, particularly in aqueous environments.
Oxidative Degradation
Oxidation is a major pathway for this compound degradation, leading to the formation of more polar and often more toxic metabolites. The primary oxidative transformations involve the sulfur atoms in the this compound molecule.
The initial oxidation step converts the thioether sulfur to a sulfoxide (B87167), forming This compound sulfoxide . Further oxidation of the sulfoxide yields This compound sulfone . Concurrently, the thionophosphoryl group (P=S) can be oxidized to the more potent cholinesterase-inhibiting oxon form (P=O), resulting in the formation of This compound oxygen analog (oxon) . These oxidative products can also undergo further oxidation, leading to a series of six primary oxidative metabolites[1]:
-
This compound sulfoxide
-
This compound sulfone
-
This compound oxygen analog (oxon)
-
This compound oxygen analog sulfoxide
-
This compound oxygen analog sulfone
The formation of these oxidative metabolites is a critical aspect of this compound's environmental toxicology, as the oxygen analogs are significantly more potent inhibitors of acetylcholinesterase than the parent compound.
Hydrolytic Degradation
Hydrolysis is another significant degradation pathway for this compound, particularly in aqueous environments. This process involves the cleavage of the ester linkages in the molecule. The rate of hydrolysis is highly dependent on pH, with faster degradation observed under alkaline conditions[2].
Hydrolysis can cleave either the P-S-C or the C-S-C bond, leading to the formation of diethyl dithiophosphoric acid and 4-chlorophenylthiomethanol, or O,O-diethyl phosphorodithioate (B1214789) and a chlorinated phenyl derivative, respectively. These hydrolysis products are generally less toxic and more water-soluble than the parent compound and its oxidative metabolites.
References
Toxicological Profile of Carbophenothion in Mammals: A Technical Guide
Executive Summary: Carbophenothion is a non-systemic organophosphate insecticide and acaricide previously used in agriculture and for ectoparasite control on livestock.[1] Classified as a highly toxic compound (Category I) by the EPA, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a range of neurotoxic effects. This guide provides a comprehensive overview of the toxicological data for this compound in mammalian species, detailing its acute and chronic toxicity, mechanism of action, neurotoxicity, carcinogenicity, and toxicokinetics. Quantitative data are summarized in tabular format, and key experimental workflows and mechanisms are visualized.
Introduction to this compound
This compound, with the chemical name S-[(p-chlorophenyl)thiomethyl] O,O-diethyl phosphorodithioate, is a neurotoxin that exerts its effects through contact and ingestion.[3][4] Due to its high toxicity, it was designated as a Restricted Use Pesticide (RUP).[2] Its primary toxicological concern in mammals is its potent inhibition of cholinesterase enzymes, which is characteristic of organophosphate pesticides.[2][4][5]
Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) in the central and peripheral nervous systems.[2][6][7] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.[8][9]
This compound, like other organophosphates, phosphorylates the serine hydroxyl group at the active site of AChE.[6] This forms a stable, phosphorylated enzyme that is unable to perform its normal function. The resulting accumulation of ACh in the synaptic cleft leads to excessive and prolonged stimulation of muscarinic and nicotinic receptors, causing a state of cholinergic crisis.[6][7][9] This overstimulation is responsible for the wide array of acute symptoms observed in this compound poisoning.[2]
Toxicological Profile
Acute Toxicity
This compound exhibits high acute toxicity in mammals via oral, dermal, and inhalation routes.[2] Symptoms of acute poisoning are characteristic of cholinergic overstimulation and include headache, blurred vision, weakness, nausea, abdominal cramps, vomiting, diarrhea, salivation, sweating, and pinpoint pupils.[2] Young animals have been found to be more susceptible to organophosphates than adults, potentially due to incomplete development of hepatic detoxification enzymes.[3][10]
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Rat (female) | Oral | LD₅₀ | 10 mg/kg | [2] |
| Rat (male) | Oral | LD₅₀ | 30 mg/kg | [2] |
| Rat (female) | Dermal | LD₅₀ | 27 mg/kg | [2] |
| Rat (male) | Dermal | LD₅₀ | 54 mg/kg | [2] |
| Rat | Inhalation | LC₅₀ | 0.002 mg/L | [2] |
| Mouse | Oral | LD₅₀ | 218 mg/kg | [2] |
| Rabbit | Dermal | LD₅₀ | 1,270 - 1,850 mg/kg | [2] |
| Cat | Dermal | LD₅₀ | Lethal (1% powder) |[11] |
LD₅₀ (Median Lethal Dose): The dose required to kill 50% of the tested population.[12] LC₅₀ (Median Lethal Concentration): The concentration in air or water required to kill 50% of the tested population.
Subchronic and Chronic Toxicity
Longer-term exposure to this compound at sub-lethal doses primarily results in the inhibition of cholinesterase activity. Other observed effects in chronic studies include reduced body weight gain and increased adrenal gland weights in females.[2][3]
Table 2: Subchronic and Chronic Toxicity of this compound in Mammals
| Species | Duration | Study Type | Dosing Levels | Key Findings & NOAEL / LOAEL | Reference(s) |
|---|---|---|---|---|---|
| Rat | 2 years | Chronic Feeding | 0, 5, 20, 80 ppm | NOAEL: 5 ppm (0.25 mg/kg/day) for plasma cholinesterase depression. | [1] |
| Rat | 90 days | Subchronic Feeding | 0, 10, 22, 46, 100 ppm | RBC cholinesterase inhibition at ≥10 ppm. Brain & plasma inhibition at ≥22 ppm. Reduced growth in females at 100 ppm. | [1] |
| Dog | 90 days | Subchronic Oral (Capsule) | 0.02, 0.04, 0.08, 0.25, 0.80 mg/kg/day | No significant effects reported at tested doses. | [1] |
| Dog | 22-25 days | Subchronic Oral | 0, 0.02, 0.2, 2 mg/kg/day | Emesis and diarrhea at 0.2 and 2 mg/kg/day. |[13] |
NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[14] LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.
Neurotoxicity
The primary neurotoxic effect of this compound is mediated by AChE inhibition as detailed above.[3][4] In a special study for delayed neurotoxicity, adult hens were administered a very high dose of this compound (330 mg/kg).[13] While severe signs of cholinergic toxicity were observed, only one of fourteen hens showed minimal leg weakness, accompanied by some nerve fiber degeneration.[13] This suggests a low potential for delayed neurotoxicity compared to some other organophosphates.[13]
Carcinogenicity
This compound has not been shown to be carcinogenic in long-term animal studies. In a two-year feeding study, rats administered doses up to 4 mg/kg/day (the highest dose tested) did not show any increase in tumor incidence.[2]
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound were not detailed in the available literature. However, organophosphates as a class are known to pose risks during development.[15] The developing nervous system can be particularly vulnerable, and increased susceptibility to organophosphate toxicity in neonatal animals has been demonstrated.[15] This heightened sensitivity may be due to lower levels of detoxifying enzymes in young animals.[15] Therefore, potential reproductive and developmental effects remain a concern for this class of compounds.
Toxicokinetics and Metabolism
-
Absorption: this compound is rapidly absorbed through the skin.[2] Studies in rats showed it penetrates the skin in less than an hour.[2]
-
Metabolism: The metabolism of this compound is qualitatively similar in mammals and insects, with the principal products being oxidative metabolites.[1] It can be metabolized to its sulphoxide, and an equilibrium appears to exist between the parent compound and the sulphoxide in vivo.[13] The metabolites are considerably less toxic than the parent compound, indicating that metabolism is a detoxification pathway.[13]
-
Excretion: this compound and its metabolites are excreted from the body rapidly.[2] Following intraperitoneal administration in mice, over 75% of the dose was excreted in the urine within 24 hours.[1]
Experimental Protocols
Detailed protocols for the specific historical studies on this compound are not publicly available. However, they would have followed standardized guidelines for toxicity testing. A general methodology for a chronic toxicity/carcinogenicity study, based on modern standards, is described below.[16][17][18]
General Protocol: 2-Year Chronic Toxicity/Carcinogenicity Rodent Bioassay
-
Objective: To assess the potential for long-term toxicity and carcinogenicity following repeated dietary exposure to a test substance.
-
Test System: Laboratory rodents, typically rats (e.g., Sprague-Dawley or Fischer 344) and mice.[17] Studies use both sexes.
-
Group Size: For carcinogenicity assays, typically 50 animals per sex per dose group.[16]
-
Dose Selection: At least three dose levels plus a concurrent control group are used.[14][16]
-
Administration: The test substance is mixed into the diet and administered continuously for the duration of the study (typically 18-24 months).[19]
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight & Food Consumption: Measured weekly for the first few months, then bi-weekly or monthly.
-
Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6, 12, 18 months) and at terminal sacrifice for analysis.
-
Pathology: At the end of the study, all animals (including those that die prematurely) undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.[16]
-
-
Data Analysis: Statistical analysis is performed to compare tumor incidence and non-neoplastic lesions between the dosed groups and the control group to determine if any effects are treatment-related.
Conclusion
The toxicological profile of this compound in mammals is dominated by its potent activity as an acetylcholinesterase inhibitor. It demonstrates high acute toxicity via multiple routes of exposure. Chronic exposure leads to dose-dependent cholinesterase inhibition, with a clear NOAEL established in rat studies at 5 ppm (0.25 mg/kg/day).[1] The available data indicate that this compound has a low potential for delayed neurotoxicity and is not carcinogenic in long-term rodent bioassays.[2][13] It is rapidly absorbed, metabolized to less toxic compounds, and excreted. While specific reproductive and developmental toxicity data for this compound are limited, the known sensitivity of developing organisms to organophosphates warrants caution. This comprehensive profile underscores the high toxicity of this compound and provides the basis for understanding its risk to mammalian health.
References
- 1. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]
- 5. api.pageplace.de [api.pageplace.de]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. mdpi.com [mdpi.com]
- 8. ecronicon.net [ecronicon.net]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The toxicity of organophosphorus compounds to mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 12. cmmcp.org [cmmcp.org]
- 13. 506. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nationalacademies.org [nationalacademies.org]
- 17. Methods for Toxicity Testing - Pesticides in the Diets of Infants and Children - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. Chronic dietary toxicity/oncogenicity studies on 2,4-dichlorophenoxybutyric acid in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Acute and Chronic Effects of Carbophenothion Exposure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbophenothion is a highly toxic organophosphate insecticide and acaricide, classified as a Restricted Use Pesticide (RUP) by the Environmental Protection Agency (EPA).[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system.[2][3] This guide provides a comprehensive overview of the acute and chronic toxicological effects of this compound exposure, with a focus on its mechanism of action, toxicokinetics, and impacts on various organ systems. Detailed experimental protocols for key toxicological assays are provided, along with quantitative data summarized in structured tables and visualizations of relevant pathways and workflows.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a critical step for terminating nerve impulses.
Signaling Pathway of Cholinergic Neurotransmission and its Disruption by this compound
Caption: Cholinergic neurotransmission and its disruption by this compound.
This compound, being an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron or effector organ. This overstimulation is responsible for the clinical signs of poisoning.[2][3]
Toxicokinetics
Absorption
This compound can be absorbed into the body through inhalation of its aerosol, dermal contact, and ingestion.[2] Ingestion is a highly toxic route of exposure, with dermal absorption being nearly as toxic.[2]
Metabolism and Bioactivation
The metabolism of this compound is qualitatively similar in mammals, insects, and plants, with the primary products being oxidative.[4] While metabolism can lead to detoxification, it also involves a bioactivation step where this compound is converted to its oxygen analog (oxon), which is a more potent inhibitor of AChE.[4] The major metabolic pathways include sulfoxidation and the formation of the oxygen analogue sulphone.[5]
Metabolic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Pesticide residues in food:2002 - STUDIES OF DEVELOPMENTAL NEUROTOXICITY [inchem.org]
- 3. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. ifif.org [ifif.org]
Metabolic Fate of Carbophenothion: A Cross-Organism Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbophenothion, an organophosphate pesticide, undergoes extensive metabolic transformation upon entering a biological system. These biotransformation processes, which vary across different organisms, are crucial in determining the compound's toxicity, persistence, and overall environmental impact. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in mammals, insects, plants, and microorganisms. It synthesizes available quantitative data, details common experimental methodologies for metabolite analysis, and presents visual diagrams of the key metabolic routes to facilitate a deeper understanding of its biochemical fate.
Introduction
This compound, S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate (B1214789), is a broad-spectrum insecticide and acaricide.[1] Like other organophosphates, its toxicity primarily stems from the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] The metabolic pathways of this compound are of significant interest as they largely dictate the detoxification or, in some cases, bioactivation of the parent compound. The primary routes of metabolism involve oxidation, hydrolysis, and conjugation, mediated by various enzymatic systems.[1][3]
Metabolic Pathways in Mammals
In mammals, this compound is rapidly metabolized and excreted, primarily in the urine.[1][3] The liver is the principal site of metabolism, involving Phase I and Phase II enzymatic reactions.[4]
Phase I Metabolism: Oxidation and Hydrolysis
The initial biotransformation of this compound in mammals involves two main oxidative pathways: sulfoxidation of the thioether side chain and oxidative desulfuration of the phosphorodithioate group.[1]
-
Sulfoxidation: The thioether sulfur is oxidized to form this compound sulfoxide (B87167), which can be further oxidized to this compound sulfone. This reaction is catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.[5] Specifically, FMO1 has been shown to have high catalytic activity for the sulfoxidation of this compound.[5]
-
Oxidative Desulfuration: The thiono (P=S) group is converted to an oxon (P=O) group, resulting in the formation of this compound oxygen analog (oxon). This is a bioactivation step, as the oxon is a more potent AChE inhibitor. This conversion is also mediated by cytochrome P450 enzymes.[6][7] The oxon can also undergo subsequent sulfoxidation to form the oxygen analog sulfoxide and sulfone.[1]
-
Hydrolysis: The P-S-C linkage can be cleaved, leading to the formation of 4-chlorothiophenol (B41493) and diethyl phosphorodithioate or diethyl phosphorothioate.[1]
Phase II Metabolism: Conjugation
The metabolites produced during Phase I, particularly 4-chlorothiophenol and its hydroxylated derivatives, undergo conjugation reactions to facilitate their excretion. These reactions include:
-
Glucuronidation and Sulfation: Ring-hydroxylated metabolites can be conjugated with glucuronic acid or sulfate.[1]
-
Methylation: The liberated 4-chlorothiophenol can be methylated prior to further oxidation and conjugation.[1]
Quantitative Metabolite Profile in Rats
Studies in rats have provided quantitative data on the urinary excretion of this compound metabolites. A significant portion of the administered dose is excreted within 24-48 hours.[1][3] The major degradative route appears to be sulfoxidation and subsequent cleavage, as well as methylation and ring-hydroxylation of the liberated 4-chlorothiophenol.[8]
| Metabolite | Percentage of Administered Dose in Urine (%) | Reference |
| 4-chloro-benzenesulphinic acid | 46.8 | [8] |
| 4-chloro-3-hydroxyphenyl methyl sulphone (free and conjugated) | 23.9 | [8] |
| 4-chlorobenzene sulphonic acid | 5.3 | [8] |
| 4-chlorobenzenethio-sulphuric acid | 3.0 | [8] |
| 4-chlorothiophenyl-S-glucuronide | 2.8 | [8] |
| 4-chlorophenylsulphonylmethyl methyl sulphone | 1.9 | [8] |
| 4-chlorophenyl methyl sulphone | 1.7 | [8] |
| 4-chlorophenylsulphinylmethyl methyl sulphone | 0.7 | [8] |
| Unidentified Metabolites | 13.5 | [8] |
Table 1. Urinary metabolites of this compound in male rats following oral administration.
Mammalian Metabolic Pathway Diagram
Metabolic Pathways in Insects
The metabolism of this compound in insects is a critical factor in its insecticidal activity and the development of resistance. Similar to mammals, the primary metabolic routes are oxidation and hydrolysis.[3][9]
Oxidative Metabolism
In insects, oxidative metabolism, primarily mediated by cytochrome P450 monooxygenases, is a key detoxification pathway.[10] The same oxidative reactions observed in mammals, including sulfoxidation and oxidative desulfuration to the more toxic oxon, occur in insects.[3] The balance between these activation and detoxification pathways can vary significantly between insect species and even between susceptible and resistant strains.
Hydrolytic and Conjugative Metabolism
Hydrolysis of the phosphate (B84403) ester bond by esterases is another important detoxification mechanism in insects.[9] Glutathione S-transferases (GSTs) also play a role in the detoxification of organophosphates through conjugation with glutathione.[11][12]
Quantitative Data and Pathway Diagram
Quantitative data on the specific metabolites of this compound in different insect species is limited in the readily available scientific literature. The general pathways are considered analogous to those in mammals, but the relative importance of each pathway can differ.
Metabolic Pathways in Plants
Plants can also metabolize this compound, which is important for understanding residue levels in crops. The metabolic processes in plants are primarily oxidative.[3][8]
Oxidative Degradation
Studies on lettuce and oranges have shown that the principal route of this compound degradation involves the oxidation of the thioether to form the sulfoxide and subsequently the sulfone.[3][8] This is followed by oxidation of the phosphorothionate group to form the corresponding oxygen analogues.[3] Therefore, the main metabolites found in plants are this compound sulfoxide, this compound sulfone, and their respective oxygen analogues.[13]
Quantitative Residue Profile in Oranges
A study on orange trees treated with radiolabeled this compound provided a quantitative breakdown of the residues found in the peel over time.
| Days After Treatment | This compound (ppm) | This compound-SO (ppm) | This compound-SO2 (ppm) | Oxon (ppm) | Oxon-SO (ppm) | Oxon-SO2 (ppm) | Total (ppm) | Reference |
| 0 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | [13] |
| 7 | 1.11 | 0.09 | 0.01 | 0.01 | 0.02 | 0.00 | 1.27 | [13] |
| 14 | 1.21 | 0.15 | 0.02 | 0.01 | 0.04 | 0.00 | 1.50 | [13] |
| 21 | 1.41 | 0.15 | 0.03 | 0.02 | 0.03 | 0.00 | 1.69 | [13] |
| 42 | 3.27 | 0.80 | 0.19 | 0.04 | 0.14 | 0.01 | 4.80 | [13] |
| 66 | 2.84 | 1.82 | 0.49 | 0.16 | 0.49 | 0.08 | 7.92 | [13] |
Table 2. Residues of this compound and its metabolites in orange peel.
Plant Metabolic Pathway Diagram
Microbial Degradation
Microorganisms in soil and water play a significant role in the environmental degradation of pesticides, including organophosphates.[14]
Bacterial Degradation
Several bacterial genera, such as Pseudomonas and Flavobacterium, are known to degrade organophosphate pesticides.[15][16] The primary mechanism of bacterial degradation is hydrolysis, catalyzed by enzymes like organophosphorus hydrolase (OPH) and phosphotriesterases.[17] This enzymatic hydrolysis typically cleaves the ester bonds, leading to the detoxification of the pesticide. While the general pathways for organophosphate degradation by these bacteria are understood, specific quantitative data and detailed pathways for this compound are not well-documented in the available literature. It is presumed that hydrolysis of the P-S-C linkage would be a key initial step.
Fungal Degradation
Fungi are also capable of degrading a wide range of pesticides. Their enzymatic systems, including cytochrome P450 monooxygenases and hydrolases, can transform organophosphates.[18] Similar to bacteria, specific studies detailing the metabolic pathway and quantitative breakdown of this compound by fungal species are scarce.
General Microbial Degradation Pathway Diagram
Experimental Protocols
The study of this compound metabolism relies on various analytical techniques to isolate, identify, and quantify the parent compound and its metabolites in different biological matrices.
Sample Preparation
-
Urine: Urine samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates. This is followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites.[19]
-
Tissues: Tissues are typically homogenized and extracted with an organic solvent. The extract then undergoes a cleanup procedure, such as column chromatography, to remove interfering substances.
-
Plants: Plant material is homogenized and extracted with a solvent mixture (e.g., acetonitrile/water). The extract is then partitioned and cleaned up using techniques like SPE.
-
Soil: Soil samples are commonly extracted using methods like Soxhlet extraction or shaking with an organic solvent, followed by cleanup steps to remove matrix interferences.[18]
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a widely used technique for the analysis of organophosphate pesticides and their metabolites. It offers high sensitivity and selectivity. Derivatization of polar metabolites may be required to improve their volatility for GC analysis.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for analyzing more polar and non-volatile metabolites without the need for derivatization. It provides excellent sensitivity and specificity.[19]
-
Thin-Layer Chromatography (TLC): TLC is often used for the separation and preliminary identification of metabolites, especially when using radiolabeled compounds.[13]
Experimental Workflow Diagram
Conclusion
The metabolism of this compound is a complex process involving a series of oxidative, hydrolytic, and conjugative reactions that vary depending on the organism. In mammals, rapid metabolism leads to the formation of numerous polar metabolites that are readily excreted. In insects, the balance between metabolic activation and detoxification is a key determinant of toxicity and resistance. In plants, oxidative degradation is the primary route, leading to the formation of sulfoxides and sulfones. Microorganisms contribute to its environmental degradation primarily through hydrolysis. A comprehensive understanding of these metabolic pathways is essential for assessing the toxicological risks of this compound to both target and non-target organisms and for monitoring its environmental fate. Further research is warranted to obtain more detailed quantitative data, particularly in insects and microorganisms, and to fully elucidate the specific enzymes involved in all pathways.
References
- 1. Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 506. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 3. mdpi.com [mdpi.com]
- 4. ES2713977T3 - Flavobacterium pesticide strain and bioactive compositions, metabolites and uses - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Study of the mechanism of Flavobacterium sp. for hydrolyzing organophosphate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mineralization of carbofuran by a soil bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
- 13. microbiologyjournal.org [microbiologyjournal.org]
- 14. Comparative genomic analysis of Flavobacteriaceae: insights into carbohydrate metabolism, gliding motility and secondary metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic engineering of Pseudomonas bharatica CSV86T to degrade Carbaryl (1-naphthyl-N-methylcarbamate) via the salicylate-catechol route - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
- 19. hh-ra.org [hh-ra.org]
The Rise and Fall of Carbophenothion: A Technical History of its Use as an Insecticide and Acaricide
For decades, carbophenothion, an organophosphate pesticide, played a significant role in agricultural pest management. This in-depth technical guide explores the history of its use, from its development and widespread application to its eventual decline due to regulatory scrutiny and environmental concerns. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, toxicological profile, and the experimental methodologies used to evaluate its efficacy and environmental impact.
Introduction: A Mid-20th Century Solution to Agricultural Pests
This compound, chemically known as S-{[(4-Chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate, was first introduced in the United States in 1955.[1] Developed and primarily manufactured by the Stauffer Chemical Company under the trade name Trithion, it emerged as a potent, non-systemic insecticide and acaricide.[2][3] As a member of the organophosphate class of chemicals, this compound offered long residual activity, making it effective against a wide range of agricultural pests, including the eggs and newly hatched young of many species.[4]
Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects and mammals.[3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve fibers, paralysis, and ultimately death of the pest.
This compound was formulated in various concentrations, including emulsifiable concentrates, wettable powders, and dusts, and was used on a broad spectrum of crops.[1] Its primary applications were on citrus fruits and cotton to control aphids and spider mites.[3][4] It was also used on a variety of other fruits, nuts, vegetables, and field crops, as well as for the control of ectoparasites on livestock.[4][5]
Physicochemical Properties
This compound is characterized by the following physicochemical properties:
| Property | Value |
| Chemical Formula | C₁₁H₁₆ClO₂PS₃ |
| Molar Mass | 342.85 g·mol⁻¹[3] |
| Appearance | Colorless to yellow-brown liquid[3] |
| Odor | Mild mercaptan-like (rotten eggs)[3] |
| Boiling Point | 82 °C at 0.01 mmHg[3] |
| Vapor Pressure | 3.0 x 10⁻⁷ mmHg at 20°C[6] |
| Water Solubility | Insoluble[3] |
| Log P (Octanol-water partition coefficient) | 5.1[3] |
Historical Use and Application Rates
Application rates of this compound varied depending on the crop, target pest, and formulation. The following table summarizes some of the recommended application rates:
| Crop | Pest(s) | Application Rate | Pre-Harvest Interval (PHI) |
| Deciduous Fruits | Various | 1.25 to 2.0 lbs a.i. per acre | 30 days |
| Citrus Fruits | Various | 2.5 to 5.0 lbs a.i. per acre | 0 to 30 days |
| Vegetable Crops | Various | 1.0 lb a.i. per acre | 7 days (21 for spinach) |
| Field Crops | Various | 1.0 lb a.i. per acre | 21 days |
| Cattle | Ectoparasites | 0.02% spray | No pre-slaughter interval |
| Sheep | Ectoparasites | 0.026% tip spray; 0.062% saturation spray or plunge dip | 14 days |
Source: WHO Pesticide Residues Series 2, 1972[5]
Mechanism of Action: Acetylcholinesterase Inhibition
The insecticidal and acaricidal activity of this compound stems from its ability to inhibit the enzyme acetylcholinesterase (AChE). The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.
Toxicology Profile
This compound is classified as a highly toxic compound to mammals, birds, and aquatic organisms.[4][7] Its toxicity is primarily attributed to its potent inhibition of acetylcholinesterase.
Acute Toxicity
The following table summarizes the acute toxicity of this compound in various organisms.
| Organism | Route | LD₅₀ / LC₅₀ |
| Rat (female) | Oral | 10 mg/kg[2] |
| Rat (male) | Oral | 30 mg/kg[2] |
| Mouse | Oral | 218 mg/kg[2] |
| Rabbit | Dermal | 1,270 - 1,850 mg/kg[2] |
| Mallard Duck | Oral | 121 mg/kg[7] |
| Japanese Quail | Oral | 56.8 mg/kg[7] |
| Rainbow Trout | 96-hour LC₅₀ | 56 ppb[7] |
| Bluegill Sunfish | 96-hour LC₅₀ | 13 ppb[7] |
| Pink Shrimp | 96-hour LC₅₀ | 0.47 ppb[7] |
Chronic Toxicity and Reproductive Effects
Studies in rats have indicated that chronic exposure to this compound can lead to reproductive effects, including reduced birth weight, increased stillbirths, and decreased survival to weaning at doses of 1-2 mg/kg/day.[4] The No-Observable-Effect-Level (NOEL) for reproduction in rats was determined to be 0.5 mg/kg/day.[4]
Environmental Fate and Metabolism
This compound is moderately persistent in the soil, with a half-life that can exceed six months.[2] In the atmosphere, it can be degraded by photochemically produced hydroxyl radicals, with an estimated half-life of about two hours.[3] Hydrolysis is also considered an important degradation pathway in water.[3]
The metabolism of this compound in mammals, insects, and plants proceeds through oxidative pathways, leading to the formation of this compound sulfoxide (B87167) and sulfone, as well as their corresponding oxygen analogs. The following diagram illustrates the primary metabolic pathway in rats.
Caption: Simplified metabolic pathway of this compound in mammals.
Regulatory History and Decline in Use
The use of this compound came under increasing scrutiny from regulatory agencies due to its high toxicity and potential environmental risks. In the United States, it was classified as a Restricted Use Pesticide (RUP), meaning it could only be handled and applied by certified applicators.[3]
The U.S. Environmental Protection Agency (EPA) initiated a reregistration eligibility decision (RED) process for this compound. This review led to the cancellation of many of its registered uses over time. Data from the California Department of Pesticide Regulation shows a significant decline in the use of this compound from the late 1990s, with usage dropping to near zero in the 2010s.
The following diagram provides a timeline of key events in the history of this compound.
Caption: A timeline of the key historical milestones of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments related to this compound.
Residue Analysis in Agricultural Commodities by GC-MS/MS
Objective: To quantify this compound residues in a given agricultural matrix (e.g., citrus peel).
Methodology:
-
Sample Preparation:
-
Homogenize a representative sample of the commodity.
-
Extract a known weight of the homogenized sample with a suitable organic solvent (e.g., acetonitrile).
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup to remove interfering matrix components. This typically involves salting out the acetonitrile (B52724) layer and then cleaning it up with a dispersive solid-phase extraction (d-SPE) step using a combination of primary secondary amine (PSA), C18, and magnesium sulfate.
-
Evaporate the final extract to dryness and reconstitute in a solvent suitable for GC-MS/MS analysis (e.g., hexane (B92381) or acetone).
-
-
GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection at a high temperature (e.g., 250°C).
-
Oven Program: A temperature gradient program to separate this compound from other compounds (e.g., start at 70°C, ramp to 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for confirmation and quantification.
-
Calibration: Prepare a matrix-matched calibration curve using certified reference standards of this compound.
-
-
-
Quantification:
-
Calculate the concentration of this compound in the sample by comparing the peak area of the analyte to the calibration curve.
-
Acetylcholinesterase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound on acetylcholinesterase.
Methodology (based on the Ellman method):
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine (ATC) substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate (B84403) buffer (pH 8.0).
-
This compound stock solution in a suitable solvent (e.g., DMSO) and serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add the different concentrations of this compound to the test wells. Include a control group with no inhibitor and a blank group with no enzyme.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATC substrate to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
This compound represents a classic example of a mid-20th-century pesticide that provided significant benefits to agricultural production but was ultimately phased out due to its high toxicity and environmental concerns. Its history underscores the evolution of pesticide regulation and the increasing emphasis on developing more selective and environmentally benign pest control solutions. The technical data and experimental protocols outlined in this guide provide a valuable resource for understanding the properties and legacy of this once widely used insecticide and acaricide.
References
- 1. Relative sensitivity of six estuarine fishes to this compound, chlorpyrifos, and fenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]
- 6. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
A Technical Guide to Carbophenothion: Chemical Identity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the organophosphate compound Carbophenothion, focusing on its chemical identifiers and established mechanism of action. The information is structured to serve as a technical resource for professionals in research and development.
Chemical Identifiers
This compound is a non-systemic insecticide and acaricide known for its long residual activity.[1] Accurate identification of this compound is critical for research, safety, and regulatory purposes. The following table summarizes its key chemical identifiers.[2][3][4][5][6][7]
| Identifier Type | Data |
| CAS Number | 786-19-6[2][4][5] |
| IUPAC Name | S-{[(4-chlorophenyl)sulfanyl]methyl} O,O-diethyl phosphorodithioate[3][5][8] |
| Chemical Formula | C₁₁H₁₆ClO₂PS₃[2][3][4][5] |
| Molecular Weight | 342.87 g/mol [1][4] |
| Canonical SMILES | CCOP(=S)(OCC)SCSC1=CC=C(C=C1)Cl[2][3][6] |
| InChI | InChI=1S/C11H16ClO2PS3/c1-3-13-15(16,14-4-2)18-9-17-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3[2][3][5][6] |
| InChIKey | VEDTXTNSFWUXGQ-UHFFFAOYSA-N[2][3][5] |
| Common Synonyms | Trithion, Garrathion, Stauffer R-1303, Acarithion, Carbofenotion[1][2][4][7][8] |
| EC Number | 212-324-1[7] |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound, like other organophosphate pesticides, exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE).[2][7][9] AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid. This process terminates the nerve signal at cholinergic synapses.
By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in excessive, continuous stimulation of cholinergic receptors, leading to neurotoxicity and ultimately, the death of the organism.[9]
The following diagram illustrates the signaling pathway at a cholinergic synapse and the disruptive effect of this compound.
Caption: Mechanism of this compound as an Acetylcholinesterase (AChE) inhibitor.
Experimental Context and Protocols
The characterization and study of this compound involve various experimental methodologies. While detailed protocols are specific to individual studies, the foundational approaches are summarized below.
1. Toxicity Assessment (e.g., LD₅₀ Determination)
The acute toxicity of this compound is typically quantified by determining its median lethal dose (LD₅₀), the dose required to kill half the members of a tested population.
-
Objective: To determine the concentration of this compound that causes 50% mortality in a test animal population (e.g., rats).
-
General Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Dose Administration: A range of this compound doses are prepared and administered to different groups of animals, typically via oral gavage or dermal application.[4]
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: Mortality data is plotted against the log of the dose. Statistical methods, such as probit analysis, are used to calculate the LD₅₀ value. The oral LD₅₀ for female and male rats has been reported as 10 mg/kg and 30 mg/kg, respectively.[4]
-
2. Analytical Standardization and Quantification
This compound is used as an analytical standard for the calibration of analytical instruments and the quantification of its residues in environmental or biological samples.
-
Objective: To accurately identify and quantify this compound using analytical techniques.
-
General Workflow:
-
Standard Preparation: A certified reference material of this compound with a known purity is dissolved in a suitable solvent to create a stock solution of a precise concentration.
-
Calibration Curve: A series of dilutions are made from the stock solution to create calibration standards of varying concentrations.
-
Instrumentation: Techniques like High-Resolution Gas Chromatography (HRGC) coupled with detectors such as an Electron-Capture Detector (ECD) or a Flame Photometric Detector (FPD) are commonly employed.
-
Analysis: The calibration standards are injected into the instrument to generate a calibration curve (response vs. concentration).
-
Quantification: The sample containing an unknown amount of this compound is then analyzed, and its concentration is determined by interpolating its response from the calibration curve.
-
The following diagram outlines the general workflow for using this compound as an analytical standard.
Caption: General workflow for quantification using an analytical standard of this compound.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]
- 4. This compound [drugfuture.com]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. PubChemLite - this compound (C11H16ClO2PS3) [pubchemlite.lcsb.uni.lu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. mzCloud – this compound [mzcloud.org]
- 9. This compound - CAS-Number 786-19-6 - Order from Chemodex [chemodex.com]
Ecotoxicity of Carbophenothion in Aquatic Organisms: A Technical Guide
An in-depth analysis of the acute and chronic toxicity, mechanism of action, and environmental fate of the organophosphate pesticide carbophenothion in aquatic ecosystems.
Executive Summary
This compound, an organophosphate insecticide and acaricide, poses a significant ecotoxicological risk to aquatic organisms. Characterized as highly toxic, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxicity. This guide provides a comprehensive overview of the ecotoxicity of this compound, summarizing key quantitative toxicity data, detailing experimental methodologies, and illustrating the biochemical pathways affected. The information presented is intended for researchers, scientists, and environmental risk assessors engaged in the study and management of pesticide impacts on aquatic environments.
Acute Ecotoxicity
This compound exhibits high acute toxicity to a wide range of aquatic organisms, with effects observed at low microgram per liter (µg/L) concentrations. The following tables summarize the median lethal concentration (LC50) and median effective concentration (EC50) values for various fish and invertebrate species.
Acute Toxicity to Fish
This compound is classified as very highly toxic to both cold and warm water fish species.[1] The 96-hour LC50 values are consistently in the low µg/L range, indicating a high potential for mortality upon short-term exposure.
| Species | Common Name | Exposure Duration (hours) | LC50 (µg/L) | Test Type | Reference |
| Oncorhynchus mykiss | Rainbow Trout | 96 | 56 | Static | [1] |
| Lepomis macrochirus | Bluegill Sunfish | 96 | 13 | Static | [1] |
| Cyprinodon variegatus | Sheepshead Minnow | 96 | 17 | Flow-through | [1] |
| Menidia menidia | Atlantic Silverside | 96 | - | Flow-through | [2] |
| Menidia peninsulae | Tidewater Silverside | 96 | - | Flow-through | [2] |
| Menidia beryllina | Inland Silverside | 96 | - | Flow-through | [2] |
| Leuresthes tenuis | California Grunion | 96 | - | Flow-through | [2] |
| Opsanus beta | Gulf Toadfish | 96 | - | Flow-through | [2] |
Note: Specific LC50 values for all atherinid species and Gulf Toadfish were not explicitly provided in the initial search results but were part of a comparative toxicity study.
Acute Toxicity to Aquatic Invertebrates
Aquatic invertebrates, particularly crustaceans, are also highly sensitive to this compound. The 48-hour EC50 values for immobilization are in the sub-microgram per liter to low microgram per liter range.
| Species | Common Name | Exposure Duration (hours) | EC50/LC50 (µg/L) | Endpoint | Test Type | Reference |
| Palaemonetes sp. | Grass Shrimp | 96 | 1.2 | LC50 | Static | [1] |
| Penaeus duorarum | Pink Shrimp | 96 | 0.47 | LC50 | Static | [1] |
| Daphnia magna | Water Flea | 48 | - | EC50 (Immobilization) | Static | [3][4][5] |
Note: A specific EC50 value for Daphnia magna was not found in the provided search results, but it is a standard test organism for aquatic invertebrate toxicity.
Chronic Ecotoxicity
Chronic exposure to sublethal concentrations of this compound can lead to adverse effects on the growth, reproduction, and survival of aquatic organisms.
| Species | Common Name | Test Duration | Endpoint | NOEC (µg/L) | LOEC (µg/L) | Reference |
| Pimephales promelas | Fathead Minnow | 7 days | Survival and Growth | - | - | [6] |
| Cyprinodon variegatus | Sheepshead Minnow | - | Embryo-Larval Survival and Teratogenicity | - | - | [7] |
Note: Specific NOEC and LOEC values for chronic studies were not detailed in the initial search results but are key endpoints in standard chronic toxicity tests.
Bioconcentration
This compound has the potential to accumulate in the tissues of aquatic organisms. The bioconcentration factor (BCF) is a measure of this potential.
| Species | Common Name | BCF Value | Method | Reference |
| Lepomis macrochirus | Bluegill Sunfish | - | - | [8][9] |
Note: While studies on the BCF of this compound in species like the bluegill sunfish have been conducted, the specific BCF value was not available in the provided search results.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) at nerve synapses. Inhibition of AChE leads to an accumulation of ACh, causing continuous nerve stimulation, which results in neurotoxicity and can ultimately be lethal.[10][11]
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of this compound-induced neurotoxicity through the inhibition of acetylcholinesterase.
Experimental Protocols
The ecotoxicity data presented in this guide are derived from standardized laboratory tests. The following sections outline the general methodologies for acute and chronic aquatic toxicity testing.
Acute Toxicity Testing
Acute toxicity tests are typically conducted over a 48-hour period for invertebrates and a 96-hour period for fish.[3][8]
-
Test Organisms: Commonly used species include Daphnia magna (water flea) for invertebrates and Oncorhynchus mykiss (rainbow trout) or Lepomis macrochirus (bluegill sunfish) for fish.[1][3] Organisms are typically young and of a uniform size and age.
-
Test Systems: Tests can be static, static-renewal, or flow-through.
-
Test Conditions: Key water quality parameters such as temperature, pH, dissolved oxygen, and hardness are maintained within a narrow range appropriate for the test species.[13][14]
-
Endpoints: The primary endpoint for fish is mortality (LC50), while for daphnids, it is typically immobilization (EC50).[6][8]
Chronic Toxicity Testing
Chronic toxicity tests are conducted over a longer period, often encompassing a significant portion of the organism's life cycle, to assess sublethal effects.
-
Test Organisms: Early life stages of fish, such as embryos and larvae of the fathead minnow (Pimephales promelas), are frequently used.[2][6][15]
-
Test Duration: Tests can range from 7 days for larval survival and growth tests to longer periods for early life-stage and full life-cycle tests.[6]
-
Endpoints: Chronic endpoints include survival, growth (length and weight), and reproduction (e.g., number of offspring).[15] The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are determined.
Experimental Workflow for Aquatic Toxicity Testing
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Early life-stage toxicity of eight pharmaceuticals to the fathead minnow, Pimephales promelas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Use of quantitative structural analysis to predict fish bioconcentration factors for pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. chemview.epa.gov [chemview.epa.gov]
- 15. researchgate.net [researchgate.net]
Bioaccumulation Potential of Carbophenothion in Food Chains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioaccumulation potential of Carbophenothion, an organophosphate insecticide, within food chains. The document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the primary signaling pathway associated with its mechanism of action. This information is critical for assessing the environmental risk and toxicological impact of this compound.
Data Presentation: Quantitative Bioaccumulation Data
This compound exhibits a high potential for bioaccumulation in aquatic organisms, as indicated by its physicochemical properties and reported bioconcentration factors (BCF).[1] The octanol-water partition coefficient (log Kow) is a key indicator of a substance's lipophilicity and, consequently, its tendency to accumulate in the fatty tissues of organisms. A log Kow greater than 3 suggests a potential for bioconcentration.[2]
| Parameter | Value | Reference |
| Log Kow | 5.33 | [1] |
| Estimated Bioconcentration Factor (BCF) | 2500 | [1] |
| Average Reported Bioconcentration Factor (BCF) | 950 | [1] |
Note: The estimated BCF was calculated using a regression-derived equation based on the log Kow value. The average reported BCF is from experimental data. According to classification schemes, these BCF values suggest that the potential for bioconcentration of this compound in aquatic organisms is high to very high.[1]
Experimental Protocols: Determination of Bioconcentration Factor (BCF) in Fish
The determination of a chemical's BCF in fish is a standardized procedure outlined in guidelines such as the OECD Guideline for the Testing of Chemicals, Test No. 305, and the US EPA OCSPP Harmonized Test Guidelines, Ecological Effects Test Guidelines: OCSPP 850.1730.[2][3] While a specific, detailed experimental protocol for a cited this compound BCF study is not publicly available, the following represents a standard methodology.
Objective: To determine the bioconcentration factor (BCF) of this compound in a selected fish species.
Principle: The study consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.[2][3] During the uptake phase, fish are exposed to a constant, sublethal concentration of the test substance in water. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached.[2][3] During the depuration phase, the fish are transferred to clean water, and the rate at which the substance is eliminated from their tissues is monitored.[2]
Materials and Methods:
-
Test Substance: Radiolabeled (e.g., 14C-labeled) this compound is recommended to facilitate the analysis of the parent compound and its metabolites in water and fish tissues.[2]
-
Test Organism: A species recommended by the guidelines, such as Bluegill sunfish (Lepomis macrochirus), Rainbow trout (Oncorhynchus mykiss), or Fathead minnow (Pimephales promelas), should be used.[2][4]
-
Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.[2]
-
Uptake Phase:
-
Fish are exposed to at least one environmentally relevant, non-lethal concentration of this compound.
-
Water and fish samples are collected at predetermined intervals.
-
The concentration of this compound in both water and whole fish (or specific tissues) is quantified.
-
This phase continues until a steady-state is achieved, where the concentration of the substance in the fish remains constant over a period of time (typically 28 days, but can be extended).[2][3]
-
-
Depuration Phase:
-
After the uptake phase, the remaining fish are transferred to a clean, identical test system without the test substance.
-
Fish are sampled at intervals to measure the decline of the this compound concentration in their tissues.
-
-
Data Analysis:
-
The steady-state BCF (BCFSS) is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state.
-
The kinetic BCF (BCFK) can also be calculated from the uptake and depuration rate constants (k1 and k2, respectively), where BCFK = k1/k2.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathway: Acetylcholinesterase Inhibition
This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, which can lead to paralysis and death.[5][6]
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow: BCF Determination in Fish
The following diagram illustrates the typical workflow for a bioconcentration factor (BCF) study in fish, as per established guidelines.
Caption: Standard experimental workflow for BCF determination in fish.
Logical Relationship: Trophic Transfer of this compound
This diagram illustrates the potential movement and accumulation of this compound through a simplified aquatic food chain.
Caption: Potential trophic transfer and bioaccumulation of this compound.
References
- 1. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Carbophenothion's Impact on Non-Target Insect Species: A Technical Guide
An in-depth analysis of the toxicological effects and mechanisms of the organophosphate insecticide carbophenothion on beneficial and other non-target insect populations.
Executive Summary
This compound, a potent organophosphate insecticide and acaricide, has a well-documented history of high toxicity to a broad spectrum of organisms, including non-target insects. This technical guide synthesizes available quantitative data on the lethal and sublethal effects of this compound on various beneficial insect species, outlines the experimental methodologies used to determine these effects, and visually represents the primary mechanism of action through its impact on the insect nervous system. The data clearly indicates that this compound poses a significant risk to key non-target insects, including pollinators, predators, and parasitoids, underscoring the importance of integrated pest management strategies that minimize reliance on broad-spectrum insecticides.
Introduction
This compound is a non-systemic insecticide and acaricide that has been used to control a wide range of pests on various crops.[1] As an organophosphate, its mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and other animals.[2] While effective against target pests, the broad-spectrum nature of this compound raises significant concerns about its impact on non-target organisms, particularly beneficial insects that play crucial roles in pollination and natural pest control. This guide provides a detailed overview of the toxicological effects of this compound on these vital insect populations.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of this compound and other organophosphates to various non-target insect species. It is important to note that specific toxicity data for this compound on some species is limited; in such cases, data for other organophosphates are provided as a proxy to indicate the general toxicity of this chemical class.
Table 1: Acute Toxicity of this compound to Pollinators
| Species | Common Name | Exposure Route | Endpoint | Toxicity Value | Source(s) |
| Apis mellifera | Honey Bee | Topical | LD50 | 12.6 µg/g | [3] |
| Megachile rotundata (male) | Alfalfa Leafcutting Bee | Topical | LD50 | 4.3 µg/g | [3] |
| Megachile rotundata (female) | Alfalfa Leafcutting Bee | Topical | LD50 | 6.2 µg/g | [3] |
Table 2: Acute Toxicity of Organophosphates to Insect Predators
| Species | Common Name | Insecticide | Exposure Route | Endpoint | Toxicity Value | Source(s) |
| Hippodamia convergens | Convergent Lady Beetle | Chlorpyrifos | Topical | LD50 (72h) | ~1.0 µg/g | [4] |
| Hippodamia convergens | Convergent Lady Beetle | Diazinon | Topical | LD50 (72h) | ~0.6 µg/g | [4] |
| Chrysoperla carnea | Green Lacewing | Chlorpyrifos | Residual Contact | LC50 (24h) | 0.201 mg/L | [5] |
| Metaseiulus occidentalis | Western Predatory Mite | Azinphos-methyl | Not Specified | - | Toxic | [6] |
Table 3: Acute Toxicity of Organophosphates to Parasitic Wasps
| Species | Common Name | Insecticide | Exposure Route | Endpoint | Toxicity Value | Source(s) |
| Trichogramma evanescens | Parasitic Wasp | Various Organophosphates | Residual Contact | LC50 | 0.025 - 2.20 mg AI/L | [7] |
| Aphytis melinus | Parasitic Wasp | Chlorpyrifos, Dimethoate, Malathion, Methidathion | Residual Contact | - | Reduced Longevity | [8][9] |
IOBC Toxicity Classification: The International Organisation for Biological Control (IOBC) provides a classification system for the toxicity of pesticides to beneficial organisms. While a specific IOBC rating for this compound across a wide range of beneficials was not found, organophosphates are generally rated as moderately to highly harmful to most beneficial arthropods.[10][11][12]
Sublethal Effects
Beyond acute mortality, sublethal exposure to this compound and other organophosphates can have significant detrimental effects on the behavior, physiology, and reproductive success of non-target insects. These effects can include:
-
Reduced Longevity: Organophosphate exposure has been shown to significantly reduce the lifespan of parasitic wasps.[8][9]
-
Impaired Reproduction: Sublethal doses can lead to reduced fecundity, lower egg-laying rates, and skewed sex ratios in predators and parasitoids.[8][9][13][14]
-
Behavioral Alterations: Exposure can disrupt foraging efficiency, prey-seeking behavior, and mobility in predators like lady beetles.[13]
-
Developmental Issues: Sublethal chemical exposure can lead to stunted growth and reduced survival rates of offspring.[13][14][15]
Experimental Protocols
The quantitative data presented in this guide are derived from various laboratory-based toxicological studies. The following are detailed descriptions of the common experimental protocols used to assess the toxicity of insecticides like this compound to non-target insects.
Acute Contact Toxicity (Topical Application)
This method is widely used to determine the lethal dose (LD50) of an insecticide when applied directly to the insect's body.
-
Test Organisms: A uniform group of insects of the same species, age, and sex are selected.
-
Insecticide Preparation: The test insecticide, such as technical grade this compound, is dissolved in a volatile solvent like acetone (B3395972) to create a series of graded concentrations.
-
Application: A precise micro-volume (typically 1 µL) of each insecticide dilution is applied to the dorsal thorax of each insect using a calibrated microapplicator. A control group is treated with the solvent alone.
-
Observation: The treated insects are held in controlled conditions (temperature, humidity, and photoperiod) with access to food. Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the test population, typically expressed in micrograms of insecticide per gram of insect body weight (µg/g).
References
- 1. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]
- 2. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Residual effect of commonly used insecticides on key predatory mites released for biocontrol in strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Arthropod Pesticide Resistance Database | Michigan State University [pesticideresistance.org]
- 7. Toxicity risk of insecticides to the insect egg parasitoid Trichogramma evanescens Westwood (Hymenoptera: Trichogrammatidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rosenheim.faculty.ucdavis.edu [rosenheim.faculty.ucdavis.edu]
- 9. researchgate.net [researchgate.net]
- 10. mvwi.com.au [mvwi.com.au]
- 11. openagrar.de [openagrar.de]
- 12. Database of insecticides and their effect on natural enemies | AHDB [horticulture.ahdb.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. Current Insights into Sublethal Effects of Pesticides on Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing effects of insecticides on two green lacewings species, Chrysoperla johnsoni and Chrysoperla carnea (Neuroptera: Chrysopidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulatory status and restrictions on Carbophenothion use
An In-depth Technical Guide to the Regulatory Status and Restrictions on Carbophenothion Use
Introduction
This compound, an organophosphate pesticide also known by its trade name Trithion, was historically used as an insecticide and acaricide to control pests on a variety of crops, including citrus fruits, cotton, and vegetables, as well as on livestock.[1][2][3] As an organophosphate, its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE), leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent disruption of the nervous system in target organisms.[1][4][5] Due to its high toxicity and environmental concerns, the use of this compound has been significantly restricted or discontinued (B1498344) in many parts of the world. This guide provides a comprehensive overview of its current regulatory status, use restrictions, and the scientific data underpinning these decisions.
Global Regulatory Status
The regulatory landscape for this compound varies significantly by country and region, reflecting a global trend towards phasing out older, more toxic pesticides.
-
United States: The U.S. Environmental Protection Agency (EPA) has classified this compound as a Restricted Use Pesticide (RUP).[1][3] This designation means that it can only be sold to and used by certified applicators or individuals under their direct supervision.[3] The EPA has identified concerns regarding the potential adverse effects of this compound on aquatic and terrestrial species.[6] Under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), the EPA conducts a comprehensive review of older pesticides to ensure they meet current health and safety standards.[2][7] this compound was placed on List A for reregistration review, which includes pesticides registered before November 1, 1984.[2] Ultimately, all products containing this compound were designated as "Cancelled" by the EPA, and it is considered obsolete or discontinued for use as a pesticide.[2][8] The chemical is also identified as an extremely hazardous substance under the Emergency Planning and Community Right-to-Know Act.[1][2]
-
European Union: In the European Union, this compound is not an approved active substance for use in plant protection products.[2] The EU maintains a comprehensive database of approved and non-approved pesticide active substances, and this compound is listed as not approved.[2] This status effectively bans its use in agriculture within the EU member states.
-
Other Regions: The WHO Recommended Classification of Pesticides by Hazard identifies this compound as an active ingredient believed to be obsolete or discontinued for use as a pesticide.[2] Some countries, like India, have also withdrawn this compound.[9]
Use Restrictions and Safety Precautions
Where its use was permitted, strict regulations were in place to mitigate risks to human health and the environment.
-
Restricted Use: As an RUP in the United States, its application is limited to certified professionals.[3]
-
Re-entry Interval (REI): The EPA mandated a two-day safety waiting interval after application before workers could re-enter treated fields to minimize dermal exposure.[3]
-
Banned Uses: The use of this compound on food-producing animals is generally not permitted in the United States.[2]
Quantitative Toxicity Data
The high toxicity of this compound to a wide range of organisms is a primary driver of its stringent regulation. The following tables summarize key toxicity values.
Table 1: Mammalian Acute Toxicity of this compound
| Species | Route | LD50 Value | Citation(s) |
| Rat (female) | Oral | 10 mg/kg | [3] |
| Rat (male) | Oral | 30 mg/kg | [3] |
| Mouse | Oral | 218 mg/kg | [3] |
| Rat (female) | Dermal | 27 mg/kg | [3] |
| Rat (male) | Dermal | 54 mg/kg | [3] |
| Rabbit | Dermal | 1,270 - 1,850 mg/kg | [3] |
| Rat | Inhalation | LC50: 0.002 mg/L of air | [3] |
Table 2: Avian and Aquatic Acute Toxicity of this compound
| Species | Type | Toxicity Value (LD50 or LC50) | Citation(s) |
| European Starling | Avian Oral | 5.6 mg/kg | [3] |
| Canada Goose | Avian Oral | 29-35 mg/kg | [3] |
| Mallard Duck | Avian Oral | 121 mg/kg | [3] |
| Japanese Quail | Avian Oral | 56.8 mg/kg | [3] |
| Japanese Quail | Avian Dietary | 4,434 ppm | [3] |
| Rainbow Trout | Aquatic | 56 ppb | [3][10] |
| Bluegill Sunfish | Aquatic | 13 ppb | [3][10] |
| Pink Shrimp | Aquatic | 0.47 ppb | [3][10] |
| Sheepshead Minnow | Aquatic | 17 ppb | [3][10] |
Maximum Residue Limits (MRLs)
Maximum Residue Limits (MRLs) are the highest levels of a pesticide residue that are legally tolerated in or on food or feed when pesticides are applied correctly. Due to its discontinued use in many regions, MRLs for this compound are often set at the limit of detection or have been removed. For historical context, the U.S. had previously allowed a tolerance of 10 ppm for its residues in dehydrated citrus pulp for cattle feed.[2] International bodies like the Codex Alimentarius Commission establish MRLs to facilitate international trade, but given this compound's status, these are of limited current relevance in many jurisdictions.[11]
Experimental Protocols
The regulatory decisions regarding this compound are based on a comprehensive set of toxicological and environmental fate studies. While specific study reports are often proprietary, the methodologies follow standardized guidelines from agencies like the EPA and the Organisation for Economic Co-operation and Development (OECD).
Toxicology Study Protocols
-
Acute Toxicity Testing: These studies determine the short-term effects of a single high-dose exposure.
-
Oral LD50: Laboratory animals (typically rats or mice) are administered the substance via gavage in graded doses. The dose that is lethal to 50% of the test population is determined.
-
Dermal LD50: The substance is applied to the shaved skin of animals (often rabbits) to determine the dose that causes lethality in 50% of the subjects through skin absorption.[3]
-
Inhalation LC50: Animals are exposed to the chemical in an inhalation chamber for a specified period to determine the concentration in the air that is lethal to 50% of the population.[3]
-
-
Chronic Toxicity Testing: These long-term studies (e.g., 2-year feeding studies in rodents) assess the effects of repeated low-dose exposure, looking for outcomes such as carcinogenicity and organ damage.[10]
-
Reproductive and Developmental Toxicity: Multi-generational studies in animals (e.g., a three-generation rat study) are conducted to evaluate potential effects on fertility, pregnancy outcomes, and offspring development.[3]
Environmental Fate Study Protocols
These studies are crucial for understanding a pesticide's persistence, mobility, and potential to contaminate soil, water, and air.
-
Hydrolysis: The degradation rate of this compound is measured in sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9) and temperatures to determine its stability in water and how quickly it breaks down chemically.[12][13]
-
Soil Metabolism: The degradation of the pesticide is studied in both aerobic and anaerobic soil conditions. Radiolabeled this compound is often used to trace its breakdown into various metabolites over time. This helps determine its persistence in the soil environment.[13][14]
-
Leaching and Adsorption/Desorption: Column leaching and batch equilibrium studies are performed to assess the mobility of this compound in soil. These experiments measure how strongly the chemical binds to soil particles and its potential to move through the soil profile and contaminate groundwater.[12]
-
Photodegradation: The breakdown of the pesticide when exposed to light is studied in both water and on soil surfaces to understand the role of sunlight in its environmental degradation.[13]
Visualizations: Pathways and Processes
Mechanism of Action and Neurotoxicity Pathway
This compound, like other organophosphates, primarily acts by inhibiting acetylcholinesterase (AChE). This leads to an accumulation of acetylcholine (ACh) at nerve synapses, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.[4][5]
Caption: Mechanism of this compound neurotoxicity via AChE inhibition.
Downstream Cellular Effects of Organophosphate Exposure
Beyond acute neurotoxicity, organophosphate exposure can trigger a cascade of cellular events, including oxidative stress and the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which can ultimately lead to apoptosis (programmed cell death).[5][15]
Caption: Cellular pathways affected by this compound exposure.
Experimental Workflow for Environmental Fate Assessment
The assessment of a pesticide's environmental fate involves a series of standardized laboratory and field studies to model its behavior after application.
Caption: Workflow for a pesticide's environmental fate assessment.
Conclusion
This compound is a highly toxic organophosphate pesticide whose use has been canceled or severely restricted globally due to significant concerns for human health and the environment.[1][3][6] Regulatory bodies like the U.S. EPA and their European counterparts have acted on extensive toxicological and environmental fate data to phase out its application in agriculture.[2][8] The data consistently demonstrate high acute toxicity to mammals, birds, and aquatic organisms, alongside concerns about its environmental persistence.[3][6] The established mechanism of acetylcholinesterase inhibition, coupled with downstream effects like oxidative stress, underscores the profound biological impact of this compound.[5][15] For researchers and professionals in drug development and environmental science, the case of this compound serves as a critical example of the rigorous, multi-faceted scientific evaluation that underpins modern pesticide regulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. mdpi.com [mdpi.com]
- 5. Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. ppqs.gov.in [ppqs.gov.in]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. dev.ico.org [dev.ico.org]
- 12. epa.gov [epa.gov]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Analysis of Carbophenothion using Gas Chromatography-Mass Spectrometry
Introduction
Carbophenothion is an organophosphate pesticide and acaricide that has been used to control pests on a variety of agricultural crops.[1] Due to its potential toxicity to humans and animals, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[1] Gas chromatography coupled with mass spectrometry (GC-MS), particularly tandem mass spectrometry (GC-MS/MS), is a highly effective analytical technique for the identification and quantification of this compound residues.[1] This method offers excellent sensitivity and selectivity, which is crucial for analyzing complex matrices such as fruits, vegetables, and other food products.[2][3][4]
This application note provides a detailed protocol for the analysis of this compound using GC-MS/MS, including sample preparation, instrumental analysis, and data interpretation.
Principle
The analysis of this compound by GC-MS involves two main stages: separation by gas chromatography and detection by mass spectrometry. In the GC system, the sample extract is vaporized and carried by an inert gas through a capillary column. The separation of this compound from other components in the sample is achieved based on its volatility and interaction with the stationary phase of the column.
Following separation, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated based on their mass-to-charge ratio (m/z).[5][6][7] For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. In this mode, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for accurate quantification at low levels.[2]
Experimental Protocols
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][3] A common procedure using acetonitrile (B52724) extraction and dispersive solid-phase extraction (dSPE) for cleanup is outlined below.
Materials:
-
Acetonitrile (ACN)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate.
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit or vegetable).
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[3]
-
Add 10-15 mL of acetonitrile.[3]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).[3]
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.[3]
-
Centrifuge the tube at ≥ 3000 rpm for 5 minutes to separate the organic layer from the solid and aqueous layers.[3]
-
-
Cleanup (dSPE):
-
Take an aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL dSPE tube containing PSA and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. This can be directly injected into the GC-MS system or can be further concentrated and reconstituted in a suitable solvent like hexane (B92381) or acetone (B3395972) if necessary.[2]
-
2. GC-MS/MS Analysis
The following table outlines typical instrumental parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[9] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temperature 70-80°C, hold for 1-2 min, ramp at 25°C/min to 150°C, then ramp at 5-10°C/min to 280-300°C, hold for 5-10 min. |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| Ion Source Temperature | 230 - 250 °C |
| Transfer Line Temperature | 280 - 300 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Quantitative Data for this compound Analysis
The following table summarizes the key quantitative parameters for the GC-MS/MS analysis of this compound.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | LOQ (µg/kg) |
| This compound | ~8.0 - 8.3 | 342 | 157 | 10 | 199 | 10 | 2[10] |
Note: Retention times can vary depending on the specific GC column and oven temperature program. Precursor and product ions are based on common fragmentation patterns of this compound. Collision energies should be optimized for the specific instrument being used.
Visualization
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound Analysis.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. hpst.cz [hpst.cz]
- 4. hpst.cz [hpst.cz]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shimadzu.com [shimadzu.com]
- 9. tsijournals.com [tsijournals.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Determination of Carbophenothion by High-Performance Liquid Chromatography (HPLC)
Introduction
Carbophenothion is an organophosphate pesticide and acaricide primarily used to control pests on citrus and other fruit crops. Due to its potential toxicity, monitoring its residues in environmental and agricultural samples is crucial. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using HPLC with UV detection, intended for researchers, scientists, and professionals in drug development and food safety.
Data Presentation: HPLC Method Parameters for this compound Analysis
The following table summarizes the key parameters for the HPLC analysis of this compound, compiled from established methodologies for pesticide residue analysis.
| Parameter | Recommended Conditions |
| HPLC System | High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1] |
| Column | Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent reversed-phase column.[1] |
| Mobile Phase | A: 0.1% Phosphoric Acid or Formic Acid in Water (pH 2.0–2.2) B: Acetonitrile.[1] |
| Gradient | Isocratic elution with 65% A and 35% B.[1] |
| Flow Rate | 1.0 mL/min.[1] |
| Injection Volume | 5 µL.[1] |
| Column Temperature | Ambient or controlled at 25 °C. |
| Detection Wavelength | 220 nm - 340 nm; optimum wavelength to be determined using a photodiode array (PDA) detector with a this compound standard.[1] |
| Run Time | Approximately 18 minutes.[1] |
Experimental Protocols
Reagents and Materials
-
This compound analytical standard of known purity
-
Acetonitrile (HPLC grade).[1]
-
Water (HPLC grade).[1]
-
Phosphoric acid or Formic acid (HPLC grade).[1]
-
Methanol (HPLC grade)
-
Acetone (HPLC grade).[1]
-
Ethyl Acetate (HPLC grade).[1]
-
Anhydrous Magnesium Sulfate (B86663)
-
Sodium Chloride
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm syringe filters
Standard Solution Preparation
Stock Standard Solution (approx. 1000 mg/L): Accurately weigh approximately 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored in the dark at 4°C.
Intermediate Standard Solution (approx. 100 mg/L): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to the mark with acetonitrile.[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate standard solution with the mobile phase to achieve concentrations ranging from 0.1 to 10 mg/L. These solutions are used to construct the calibration curve.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.
a. Extraction:
-
Weigh 10 g of a homogenized sample (e.g., fruit pulp, vegetable homogenate) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard if used.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[1]
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved.[1]
-
Calibration: Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts. It is recommended to bracket sample injections with injections of a calibration standard to monitor for any drift in instrument response.[1]
-
Data Analysis: Identify and integrate the peak corresponding to this compound based on the retention time obtained from the standard injections. Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Diagrams
Caption: Experimental workflow for this compound analysis.
References
Application Notes and Protocols for Carbophenothion Residue Analysis in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbophenothion is an organophosphate pesticide and acaricide previously used on a variety of agricultural products to control pests. Due to its potential for toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[1] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in agricultural commodities to ensure food safety and compliance with regulations. This document provides detailed application notes and protocols for the analysis of this compound residues in agricultural products, focusing on modern, widely-used techniques.
The primary analytical approach involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4][5] These methods offer high sensitivity and selectivity for the detection and quantification of this compound and its metabolites, which may include its sulfoxide (B87167) and sulfone, in complex food matrices.[1][6][7]
Data Presentation
The following tables summarize typical quantitative data for the analysis of organophosphate pesticides, including this compound, in agricultural products using QuEChERS extraction followed by GC-MS/MS or LC-MS/MS. These values can vary depending on the specific matrix, instrumentation, and method optimization.
Table 1: Typical Method Validation Data for this compound Analysis
| Parameter | GC-MS/MS | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | 0.0005 - 0.01 mg/kg | [5][8][9] |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | 0.001 - 0.05 mg/kg | [5][8][9][10] |
| Recovery | 70 - 120% | 70 - 120% | [4][9][10] |
| Relative Standard Deviation (RSD) | < 20% | < 20% | [9][10] |
Table 2: Example of this compound and its Metabolites
| Compound | Chemical Class | MRLs (Examples) | Analytical Technique(s) |
| This compound | Organophosphate | Vary by commodity and country | GC-MS/MS, LC-MS/MS |
| This compound sulfoxide | Metabolite | Often included in the residue definition of this compound | GC-MS/MS, LC-MS/MS |
| This compound sulfone | Metabolite | Often included in the residue definition of this compound | GC-MS/MS, LC-MS/MS |
Experimental Protocols
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in fruits and vegetables.[2][3][4][5]
Materials:
-
Homogenizer (e.g., high-speed blender)
-
Centrifuge capable of 3000-5000 rpm
-
50 mL centrifuge tubes with screw caps
-
Vortex mixer
-
Acetonitrile (B52724) (ACN), pesticide residue grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) for pigmented samples
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Homogenization: Weigh a representative portion of the agricultural product (e.g., 1-2 kg) and homogenize it to a uniform paste. For dry samples, a wetting step may be necessary before homogenization.[2]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add an internal standard if used.
-
Cap the tube and shake vigorously for 1 minute.[3]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[2]
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[3]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbent. A common mixture for many fruits and vegetables is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract. For pigmented samples, GCB can be added.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at high speed for 2-5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant.
-
For LC-MS/MS analysis, the extract can often be diluted with a suitable solvent (e.g., mobile phase) and filtered through a 0.22 µm syringe filter before injection.
-
For GC-MS/MS analysis, the extract can often be injected directly, or a solvent exchange to a more GC-friendly solvent may be performed.
-
Instrumental Analysis: GC-MS/MS
Instrumentation:
-
Gas chromatograph with a tandem mass spectrometer (GC-MS/MS)
-
Capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
Typical GC-MS/MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 5 °C/min to 200 °C
-
Ramp 3: 10 °C/min to 280 °C, hold for 5-10 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound and its metabolites should be optimized.
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
Liquid chromatograph with a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Autosampler
Typical LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 - 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and its metabolites should be determined and optimized.
Visualizations
Caption: Logical workflow for this compound residue analysis.
Caption: Experimental workflow for QuEChERS and instrumental analysis.
References
- 1. 360. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 2. gcms.cz [gcms.cz]
- 3. ikm.org.my [ikm.org.my]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 6. 506. This compound (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 7. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. curresweb.com [curresweb.com]
Application Notes and Protocols for Solid-Phase Extraction of Carbophenothion in Environmental Samples
Introduction
Carbophenothion is a non-systemic organophosphate insecticide and acaricide formerly used on a variety of crops and for ectoparasite control on livestock.[1] Due to its high toxicity and persistence in the environment, it is classified as a Restricted Use Pesticide (RUP) by the U.S. Environmental Protection Agency (EPA).[2][3] Monitoring its presence in environmental matrices such as water, soil, and sediment is crucial for assessing environmental contamination and ensuring public health.
Solid-phase extraction (SPE) is a widely adopted, efficient, and effective sample preparation technique for isolating and concentrating trace levels of pesticides from complex environmental samples.[4][5] It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced consumption of hazardous organic solvents, higher sample throughput, and cleaner extracts, which leads to more reliable analytical results.[6]
These application notes provide detailed protocols for the extraction of this compound from water, soil, and sediment samples using SPE, intended for use by researchers and analytical scientists.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for developing an effective SPE method. As a lipophilic compound with very low water solubility, it is well-suited for retention on reversed-phase SPE sorbents.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆ClO₂PS₃ | [2] |
| Molar Mass | 342.85 g/mol | [1][2] |
| Appearance | Colorless to yellow-brown liquid | [2][3] |
| Water Solubility | Insoluble (<0.04 g/L at 20°C) | [1][2] |
| log P (Kow) | 5.1 - 5.33 | [2][7] |
| Vapor Pressure | 3.0 x 10⁻⁷ mm Hg at 20°C | [1][2] |
| Stability | Relatively stable to hydrolysis and heat (below 80°C) | [3][7] |
Application Note 1: Extraction of this compound from Water Samples
This protocol details the use of reversed-phase SPE for the extraction of this compound from environmental water samples such as surface water, groundwater, and wastewater effluent.
Experimental Protocol: Water Samples
1. Sample Preparation:
-
Collect water samples in amber glass bottles and store them at 4°C until analysis.
-
Allow samples to equilibrate to room temperature before extraction.
-
If samples contain suspended particulate matter, filter them through a 0.7 µm glass fiber filter.[8]
2. Solid-Phase Extraction (SPE):
-
Sorbent Selection: C18-bonded silica (B1680970) (C18) or polymeric reversed-phase cartridges (e.g., Oasis HLB, Bond Elut PPL) are recommended.[6][9]
-
Step 1: Cartridge Conditioning
-
Pass 5 mL of methanol (B129727) through the SPE cartridge to wet and activate the sorbent.[10]
-
Follow with 5 mL of reagent water to equilibrate the sorbent. Do not allow the cartridge to dry.[10]
-
-
Step 2: Sample Loading
-
Step 3: Washing (Interference Elution)
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any polar, unretained interfering compounds.
-
-
Step 4: Drying
-
Dry the sorbent bed thoroughly by drawing a vacuum through the cartridge for 15-20 minutes. This step is critical for ensuring efficient elution with organic solvents.[6]
-
-
Step 5: Elution
-
Elute the retained this compound from the cartridge using a non-polar solvent. A common choice is two aliquots of 3-5 mL of acetonitrile (B52724) or dichloromethane.[6] Collect the eluate in a clean collection tube.
-
3. Eluate Processing:
-
Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.[10][11]
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the analytical instrument, such as acetonitrile or methanol/water mixture.[10] Vortex the sample to ensure the analyte is fully dissolved.
-
Analysis: Transfer the final extract to an autosampler vial for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
Workflow and Quantitative Data
References
- 1. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 4. Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dto-innovators.it [dto-innovators.it]
- 7. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Immunoassay-Based Detection of Carbophenothion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbophenothion is an organophosphate pesticide widely used in agriculture. Due to its potential toxicity and environmental impact, sensitive and rapid methods for its detection are crucial. Immunoassays offer a powerful platform for the detection of small molecules like pesticides, providing high sensitivity, specificity, and throughput. These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the detection of this compound. The methodologies are based on established principles for the development of immunoassays for other organophosphorus pesticides and are intended to serve as a detailed guide for researchers in this field.
Principle of Competitive ELISA for this compound Detection
The most common immunoassay format for small molecule detection is the competitive enzyme-linked immunosorbent assay (ELISA). In this assay, a derivative of this compound, known as a hapten, is conjugated to a carrier protein and immobilized on a microplate well. A specific antibody against this compound is then introduced into the well along with the sample. The free this compound in the sample and the immobilized hapten-protein conjugate compete for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Key Experimental Workflows
The development of a robust immunoassay for this compound involves several key stages, from the design and synthesis of reagents to the optimization and validation of the final assay.
Caption: Overall workflow for the development of a this compound immunoassay.
Experimental Protocols
Protocol 1: Hapten Synthesis for this compound
Since this compound is a small molecule, it needs to be chemically modified to introduce a functional group (e.g., a carboxyl group) for conjugation to a carrier protein. This modified molecule is called a hapten. A common strategy for organophosphorus pesticides is to introduce a linker arm at a position that is not critical for antibody recognition. For this compound, a possible strategy involves modification at the thiophosphate moiety.
Materials:
-
This compound
-
3-Mercaptopropanoic acid
-
Potassium hydroxide (B78521) (KOH)
-
Absolute ethanol
-
5% Sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 10 g of 3-mercaptopropanoic acid in 250 ml of absolute ethanol.
-
Add 7.5 g of KOH to the solution and heat until it dissolves completely.
-
In a separate flask, dissolve 10 g of technical grade this compound in 250 ml of absolute ethanol.
-
Add the this compound solution to the 3-mercaptopropanoic acid/KOH solution.
-
Reflux the reaction mixture for 1 hour.
-
After cooling, filter the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in 250 ml of 5% NaHCO3 solution.
-
Wash the aqueous solution three times with 100 ml of hexane to remove unreacted this compound.
-
Acidify the aqueous layer to pH 2 with HCl.
-
Extract the hapten with three portions of 250 ml DCM.
-
Combine the DCM extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the this compound hapten.
-
Characterize the synthesized hapten using techniques such as TLC, NMR, and mass spectrometry.[1]
Protocol 2: Preparation of Immunogen and Coating Antigen
The synthesized hapten is then conjugated to a carrier protein to make it immunogenic. Bovine serum albumin (BSA) is commonly used for the immunogen, while ovalbumin (OVA) is often used for the coating antigen in a heterologous assay format to improve sensitivity. The active ester method is a widely used conjugation technique.[2][3]
Materials:
-
This compound hapten
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10-14 kDa MWCO)
Procedure:
-
Activation of Hapten:
-
Dissolve the this compound hapten, DCC/EDC, and NHS in DMF. The molar ratio of hapten:DCC/EDC:NHS should be optimized, but a 1:1.5:1.5 ratio is a good starting point.
-
Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form the active ester.
-
-
Conjugation to Carrier Protein:
-
Dissolve BSA or OVA in PBS (pH 7.4) to a concentration of 5-10 mg/ml.
-
Slowly add the activated hapten solution dropwise to the protein solution while stirring. The molar ratio of hapten to protein should be optimized, with typical ratios ranging from 20:1 to 50:1.
-
Continue stirring the reaction mixture at room temperature for 4 hours or overnight at 4°C.
-
-
Purification of Conjugates:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 2-3 days with several changes of buffer to remove unconjugated hapten and other small molecules.
-
Store the purified immunogen (Hapten-BSA) and coating antigen (Hapten-OVA) at -20°C.
-
Confirm the successful conjugation and estimate the hapten-to-protein ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
Protocol 3: Monoclonal Antibody Production
The production of high-affinity and specific monoclonal antibodies is a critical step in developing a sensitive immunoassay.
Workflow for Monoclonal Antibody Production:
Caption: A typical workflow for monoclonal antibody production.
Protocol 4: Competitive Indirect ELISA
This protocol describes a standard competitive indirect ELISA for the detection of this compound.
Materials:
-
96-well microtiter plates
-
Coating antigen (this compound-OVA)
-
This compound standards
-
Anti-Carbophenothion monoclonal antibody
-
Goat anti-mouse IgG-HRP conjugate (secondary antibody)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PBST (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen (this compound-OVA) in coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (typically 0.1-1 µg/ml).
-
Add 100 µl of the diluted coating antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with PBST.
-
-
Blocking:
-
Add 200 µl of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with PBST.
-
-
Competitive Reaction:
-
Add 50 µl of this compound standard or sample to each well.
-
Immediately add 50 µl of the diluted anti-Carbophenothion monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate three times with PBST.
-
-
Secondary Antibody Incubation:
-
Add 100 µl of the diluted goat anti-mouse IgG-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with PBST.
-
-
Substrate Reaction:
-
Add 100 µl of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µl of stopping solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The results of the competitive ELISA are typically presented as a standard curve, where the absorbance is plotted against the logarithm of the this compound concentration. The data can be fitted to a four-parameter logistic equation to determine key assay parameters.
Table 1: Hypothetical Performance Characteristics of a this compound Immunoassay
| Parameter | Description | Typical Value |
| IC50 | The concentration of this compound that causes 50% inhibition of antibody binding. | 1-10 ng/mL |
| LOD | The lowest concentration of this compound that can be reliably detected. | 0.1-1 ng/mL |
| Linear Range | The concentration range over which the assay is quantitative. | 0.5-50 ng/mL |
| Cross-reactivity | The degree to which the antibody binds to other related compounds. | See Table 2 |
Table 2: Hypothetical Cross-Reactivity of the Anti-Carbophenothion Monoclonal Antibody
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| This compound | [Structure of this compound] | 2.5 | 100 |
| Parathion | [Structure of Parathion] | > 1000 | < 0.25 |
| Methyl Parathion | [Structure of Methyl Parathion] | > 1000 | < 0.25 |
| Malathion | [Structure of Malathion] | > 1000 | < 0.25 |
| Chlorpyrifos | [Structure of Chlorpyrifos] | > 1000 | < 0.25 |
*Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Signaling Pathway in Competitive ELISA
The signaling pathway in a competitive ELISA is based on the principle of competitive binding and enzyme-catalyzed signal amplification.
Caption: Signaling pathway of a competitive indirect ELISA for this compound.
Conclusion
The development of a sensitive and specific immunoassay for this compound is a feasible and valuable endeavor for monitoring its presence in various matrices. By following the detailed protocols and principles outlined in these application notes, researchers can successfully produce the necessary reagents and establish a validated immunoassay. The provided workflows and diagrams serve as a visual guide to the experimental process, while the data tables offer a template for presenting and evaluating assay performance. Further optimization and validation will be necessary to adapt these general protocols for specific sample types and regulatory requirements.
References
Application Note: Acetylcholinesterase Inhibition Assay for Carbophenothion Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction Carbophenothion is a non-systemic, organophosphate (OP) insecticide and acaricide used to control a variety of pests on crops and livestock.[1][2][3] Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][4][5][6] AChE terminates nerve impulses by catalyzing the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[7][8] Inhibition of AChE by this compound leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors, which can cause severe toxic effects, including respiratory failure and death.[6][7] Therefore, screening for AChE inhibition is a crucial method for assessing the toxic potential of this compound and related compounds.
This application note provides a detailed protocol for determining the inhibitory activity of this compound against AChE using the colorimetric Ellman's method.[9][10][11] This method is simple, reliable, and well-suited for high-throughput screening of potential AChE inhibitors.[9][12]
Principle of the Assay The Ellman's method is a spectrophotometric assay that measures AChE activity by monitoring the formation of a yellow-colored product.[9][13] The assay involves two sequential reactions:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate, acetylthiocholine (B1193921) (ATCI), to produce thiocholine (B1204863) and acetic acid.[13]
-
Colorimetric Reaction: The resulting thiocholine, a thiol compound, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion, 5-thio-2-nitrobenzoate (TNB).[13][14]
The intensity of the yellow color is directly proportional to the amount of thiocholine produced and thus to the AChE activity. This color can be quantified by measuring the absorbance at 412 nm.[13][15] When an inhibitor such as this compound is present, the rate of AChE activity decreases, leading to a reduced rate of color formation. The percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.[10][13]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the normal physiological role of acetylcholinesterase at a cholinergic synapse and the mechanism by which organophosphates like this compound disrupt this process.
References
- 1. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. attogene.com [attogene.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
Analytical standards and certified reference materials for Carbophenothion
These application notes provide detailed protocols for the analysis of Carbophenothion, an organophosphorus pesticide, in various matrices. The information is intended for researchers, scientists, and professionals involved in analytical testing and drug development.
Analytical Standards and Certified Reference Materials
Accurate quantification of this compound relies on the use of high-purity analytical standards and Certified Reference Materials (CRMs). Several suppliers offer this compound in various formats. It is crucial to obtain a Certificate of Analysis (COA) for any standard used, which provides detailed information on purity, concentration, and storage conditions.
Available this compound Standards:
| Product Description | Supplier | Purity | Concentration | Solvent | Part Number/CAS No. |
| This compound (Neat) | MilliporeSigma (PESTANAL®) | Analytical Standard | - | - | 31461-250MG |
| This compound solution | HPC Standards | High-Purity | 100 µg/mL | Ethyl acetate | 673504 |
| This compound solution | HPC Standards | High-Purity | 100 µg/mL | Acetonitrile (B52724) | 678271 |
| D10-Carbophenothion solution (Internal Standard) | HPC Standards | High-Purity | 100 µg/mL | Acetone | 680244 |
| This compound CRM (Neat) | LABSTANDARD | ≥ 95% | - | - | CRM1Y6P109 |
| This compound solution | NSI Lab Solutions | - | 1000 µg/mL | Methanol | 1703 |
| This compound solution | NSI Lab Solutions | - | 1000 µg/mL | Hexane/Acetone | 1703-HA |
Note: This table is not exhaustive and other suppliers may be available. Always refer to the supplier's catalog and Certificate of Analysis for the most current information.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[1] The following is a general protocol that can be adapted for various matrices.
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Centrifuge capable of 3000 rpm or higher
-
Vortex mixer
Protocol:
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.[2]
-
For samples with low water content, add an appropriate amount of water to ensure a total volume of ~10 mL of water.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl for the original unbuffered method).[2]
-
Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.[3]
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing PSA and anhydrous MgSO₄. The PSA will remove organic acids and other interfering matrix components.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 2-5 minutes to pellet the dSPE material.[4]
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
-
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of semi-volatile organic compounds like this compound.[5]
Instrumentation:
-
Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS)
-
Autosampler
-
GC Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[4]
Typical GC-MS/MS Parameters:
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 150 °C, hold for 1 min |
| Ramp 1 | 30 °C/min to 280 °C |
| Hold Time | 10 min at 280 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
It is essential to optimize MRM transitions and collision energies on the specific instrument being used. A common approach is to monitor two or more transitions per compound for confirmation.
Instrumental Analysis: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For this compound and other organophosphorus pesticides that are amenable to liquid chromatography, HPLC-MS/MS provides excellent sensitivity and selectivity.[6]
Instrumentation:
-
High-Performance Liquid Chromatograph with a Tandem Mass Spectrometer (HPLC-MS/MS)
-
Autosampler
-
HPLC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[6]
Typical HPLC-MS/MS Parameters:
| Parameter | Setting |
| HPLC | |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of A, ramp to a high percentage of B, then return to initial conditions for equilibration. A typical run time is 10-15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
As with GC-MS/MS, it is crucial to optimize MRM transitions and collision energies for the specific HPLC-MS/MS system.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Logical steps of the QuEChERS sample preparation method.
References
Application Notes and Protocols for Human Biomonitoring of Carbophenothion Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbophenothion is an organophosphate pesticide that has seen use as an insecticide and acaricide. Due to its potential for human toxicity through the inhibition of acetylcholinesterase, robust and sensitive methods for biomonitoring of exposure are crucial for assessing risk in occupational and environmental settings. These application notes provide detailed protocols for the determination of this compound and its primary metabolites in human biological matrices, focusing on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Biomarkers of Exposure
The primary biomarkers for assessing human exposure to this compound include the parent compound and its oxidative metabolites. This compound is metabolized in the body, primarily by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes, to more polar and excretable compounds.[1] The key metabolites that serve as specific biomarkers are:
-
This compound sulfoxide (B87167)
-
This compound sulfone
-
Oxygen analog of this compound and its sulfoxide and sulfone derivatives
These metabolites, along with the parent compound, can be measured in various biological samples to provide an indication of recent or ongoing exposure. Urine is the preferred matrix for monitoring the metabolites due to their rapid excretion, while blood can be analyzed for the parent compound and early-stage metabolites.[1]
Metabolic Pathway of this compound
The metabolic pathway of this compound in humans primarily involves oxidation of the thioether group to form the corresponding sulfoxide and sulfone. A similar oxidative process can occur at the phosphorothioate (B77711) group, leading to the formation of the more potent cholinesterase-inhibiting oxygen analog (oxon).
Caption: Metabolic pathway of this compound in humans.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of organophosphate pesticides, including this compound, in human biological samples. It is important to note that these values can vary depending on the specific laboratory, instrumentation, and matrix effects.
| Analyte | Matrix | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Organophosphates | Whole Blood | GC-MS | 0.01 - 0.3 | 0.05 - 0.5 | 70 - 102 | [2] |
| Organophosphate Metabolites | Urine | LC-MS/MS | 0.02 - 0.07 | 0.06 - 0.21 | 93 - 102 | [3] |
| Parent Organophosphates | Whole Blood | GPC-GC/MS | 0.001 - 0.012 (mg/L) | - | 70 - 115 | [4] |
Experimental Protocols
Protocol 1: Analysis of this compound in Human Whole Blood by GC-MS
This protocol describes a method for the determination of the parent this compound compound in whole blood, which is suitable for assessing recent, high-level exposures.
1. Materials and Reagents
-
Whole blood samples collected in EDTA-containing tubes
-
This compound analytical standard
-
Internal Standard (e.g., Ethion or Triphenylphosphate)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
n-Hexane, HPLC grade
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
2. Sample Preparation (SPE)
-
Sample Pre-treatment: To a 1 mL aliquot of whole blood, add 1 mL of acetonitrile to precipitate proteins.
-
Internal Standard Spiking: Add a known amount of internal standard to the sample.
-
Vortex and Centrifuge: Vortex the sample for 1 minute and then centrifuge at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of n-hexane followed by 5 mL of acetonitrile.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 10% acetonitrile in water solution to remove polar interferences.
-
Elution: Elute the analytes with 5 mL of n-hexane.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of n-hexane for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4. Data Analysis
Quantification is performed by comparing the peak area ratio of the target analyte to the internal standard in the samples with a calibration curve prepared in a blank matrix.
Caption: GC-MS workflow for this compound analysis in blood.
Protocol 2: Analysis of this compound Metabolites in Human Urine by LC-MS/MS
This protocol is designed for the sensitive and specific quantification of this compound sulfoxide and sulfone in urine, which is indicative of exposure.
1. Materials and Reagents
-
Urine samples
-
This compound sulfoxide and sulfone analytical standards
-
Isotope-labeled internal standards (if available)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Acetonitrile (ACN) and Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
2. Sample Preparation (SPE with Enzymatic Hydrolysis)
-
Sample Thawing: Thaw urine samples at room temperature.
-
Buffering and Internal Standard Spiking: To 1 mL of urine, add 500 µL of ammonium acetate buffer and a known amount of internal standard.
-
Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase/sulfatase solution, vortex, and incubate at 37°C for 4 hours to deconjugate the metabolites.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water.
-
Elution: Elute the metabolites with 3 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
4. Proposed MRM Transitions (to be optimized)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound sulfoxide | [M+H]+ | Fragment 1 | Fragment 2 |
| This compound sulfone | [M+H]+ | Fragment 1 | Fragment 2 |
Note: Specific fragment ions for the sulfoxide and sulfone metabolites should be determined by direct infusion of standards and optimization of collision energies.
5. Data Analysis
Quantification is based on the peak area ratio of the analyte to the internal standard, compared against a matrix-matched calibration curve.
Caption: LC-MS/MS workflow for this compound metabolite analysis in urine.
Conclusion
The presented protocols provide robust and sensitive methods for the biomonitoring of this compound exposure in human populations. The choice of method and biological matrix will depend on the specific exposure scenario and the required level of sensitivity. Adherence to rigorous quality control and quality assurance practices is essential for generating reliable data for risk assessment and public health protection.
References
- 1. hh-ra.org [hh-ra.org]
- 2. comum.rcaap.pt [comum.rcaap.pt]
- 3. Simple determination of 22 organophosphorous pesticides in human blood using headspace solid-phase microextraction and gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.co.kr [shimadzu.co.kr]
Application Note: Analysis of Carbophenothion in Complex Fatty Food Matrices
Introduction
Carbophenothion is a lipophilic organophosphate pesticide that can accumulate in the fatty tissues of animals and plants.[1] Its presence in fatty foods such as edible oils, milk, and dairy products is a significant concern for food safety.[2] The analysis of this compound in these complex matrices is challenging due to the co-extraction of large amounts of lipids, which can interfere with analytical instruments and lead to inaccurate results.[3] This application note provides a detailed protocol for the determination of this compound in fatty food matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for the analysis of organophosphate pesticides, including this compound, in various fatty food matrices using different analytical methodologies.
| Matrix | Method | Analyte | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Olive Oil | QuEChERS-GC-QqQ-MS/MS | Chlorpyrifos | 70-120 | <20 | - | 10 | [4] |
| Edible Oils | QuEChERS-GC-MS/MS | 255 Pesticides | - | - | - | - | [5] |
| Olive Oil | QuEChERS-LC-Orbitrap HRMS | Diazinon | 99.8-122.74 | 1.27-16.66 | - | - | [6] |
| Milk | Sonication-QuEChERS-LC-Orbitrap-MS | Dichlorvos | - | 0.6 | 0.2-8.1 | 0.61-24.8 | [7] |
| Milk | QuEChERS-LC-MS/MS | Carbofuran | >92 | - | - | - | [8] |
| Milk | GC-ECD | DDT | - | - | - | - | [9] |
Note: Data for this compound was not explicitly available in all reviewed literature; therefore, data for other relevant organophosphates are included as representative examples of method performance.
Experimental Protocols
This section details the methodologies for the analysis of this compound in fatty food matrices.
1. Sample Preparation and Extraction
A modified QuEChERS protocol is widely employed for the extraction of pesticide residues from fatty matrices.[5][10]
-
Sample Homogenization: Weigh a representative portion of the fatty food sample (e.g., 3-15 g) into a 50 mL centrifuge tube.[6][11] For solid or semi-solid samples, homogenization may be required.
-
Solvent Addition: Add a specific volume of acetonitrile (B52724) (ACN), often with 1% acetic acid, to the sample.[11] The ratio of solvent to sample can be optimized to improve extraction efficiency.[10]
-
Salting Out: Add a salt mixture, typically anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, to induce phase separation between the aqueous and organic layers.[11][12]
-
Vortexing and Centrifugation: Vigorously shake or vortex the tube for a set time (e.g., 1 minute) to ensure thorough mixing and extraction.[4][6] Centrifuge the sample at a specified speed (e.g., 4000 rpm) for a defined duration (e.g., 5 minutes) to separate the layers.[6]
2. Clean-up: Dispersive Solid-Phase Extraction (d-SPE)
The supernatant from the extraction step contains co-extracted lipids that must be removed prior to instrumental analysis. Dispersive SPE is a common and effective clean-up technique.[10]
-
Transfer of Supernatant: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube.
-
Sorbent Addition: The d-SPE tube contains a mixture of sorbents designed to remove specific matrix components. Common sorbents for fatty matrices include:
-
Primary Secondary Amine (PSA): Removes fatty acids, sugars, and other polar interferences.[10]
-
C18: Removes nonpolar interferences, including lipids.[10][11]
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. Use with caution as it can retain some planar pesticides.[5]
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): A novel sorbent specifically designed for efficient lipid removal.[4][13]
-
-
Vortexing and Centrifugation: Vortex the d-SPE tube to ensure interaction between the extract and the sorbents, followed by centrifugation to pellet the sorbents.[12]
3. Instrumental Analysis
The final cleaned-up extract is then ready for analysis by either GC-MS/MS or LC-MS/MS.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[14][15] A triple quadrupole mass spectrometer (QqQ) provides high selectivity and sensitivity for quantification.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for analyzing a wide range of pesticides, including those that are less volatile or thermally labile.[16][17]
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis in fatty foods.
QuEChERS Method Logical Relationships
Caption: Logical steps of the QuEChERS method for fatty matrices.
References
- 1. Sample preparation and determination of pesticides in fat-containing foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labsertchemical.com [labsertchemical.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. chemetrix.co.za [chemetrix.co.za]
- 14. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 15. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liquid Chromatography Analysis of Common Nutritional Components, in Feed and Food [mdpi.com]
- 17. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: QuEChERS Method for Multiresidue Pesticide Analysis, Including Carbophenothion
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in food safety testing for the analysis of pesticide residues.[1][2][3] This streamlined approach combines extraction and cleanup into a single, efficient process, significantly improving laboratory throughput compared to traditional methods.[1] Carbophenothion, an organophosphate pesticide, can be effectively extracted and analyzed from various food matrices using the QuEChERS methodology, followed by sensitive detection techniques like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This application note provides a detailed protocol for the multiresidue analysis of pesticides, including this compound, in food samples.
Principle of the Method
The QuEChERS method is a two-step process:
-
Extraction and Partitioning: The sample is first homogenized and then extracted with acetonitrile (B52724).[1] The addition of salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.[5]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components like fats, sugars, and pigments.[1] The choice of sorbents depends on the complexity of the sample matrix.[6]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific food matrix and target analytes.
1. Reagents and Materials
-
Acetonitrile (pesticide residue grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Sodium Acetate (CH₃COONa) or Sodium Citrate salts
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB)
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm PTFE)
2. Sample Preparation
-
For solid samples like fruits and vegetables, chop and homogenize a representative portion of the sample. For dry samples, it may be necessary to add a specific amount of water to rehydrate them before extraction.[2]
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
3. Extraction Procedure (Based on AOAC and EN Methods)
-
Add 10-15 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.
-
If required, add an internal standard solution.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the appropriate QuEChERS extraction salt packet. Common combinations include:
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[8]
4. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1-8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate cleanup sorbents.[2] The choice of sorbents depends on the matrix:
-
General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA per mL of extract.
-
Samples with Fats and Waxes: Add 50 mg C18 per mL of extract.
-
Samples with Pigments (e.g., chlorophyll, carotenoids): Add 7.5-50 mg GCB per mL of extract. Note: GCB may retain some planar pesticides.[9]
-
-
Cap the d-SPE tube and vortex for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for analysis. If analyzing by LC-MS/MS, it can often be diluted with the mobile phase. For GC-MS/MS, a solvent exchange to a more amenable solvent like toluene (B28343) or isooctane (B107328) may be necessary, or the extract can be analyzed directly.[10]
-
Filter the final extract through a 0.22 µm syringe filter before injection into the analytical instrument.[11]
Instrumental Analysis
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile pesticides like this compound.
-
Gas Chromatograph (GC):
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), is commonly used.
-
Injection: Splitless injection is typically employed to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate the target analytes.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. At least two transitions per compound are monitored for confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is suitable for a broader range of pesticide polarities and is particularly useful for thermally labile compounds.
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typical analytical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
The following table summarizes typical performance data for the QuEChERS method for various pesticides, including organophosphates, in different matrices.
| Pesticide Class | Analyte | Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |
| Organophosphate | Chlorpyrifos | Brown Rice | 95-105 | <5 | Not specified | [12] |
| Organophosphate | Diazinon | Brown Rice | 95-105 | <5 | Not specified | [12] |
| Organophosphate | Fenitrothion | Brown Rice | 95-105 | <5 | Not specified | [12] |
| Organophosphate | Malathion | Brown Rice | 95-105 | <5 | Not specified | [12] |
| Various | Multiple | Fruits/Vegetables | 70-120 | ≤20 | Not specified | [13] |
| Various | Multiple | Edible Insects | 70-120 | <20 | 0.010-0.015 | [6] |
| Various | Multiple | Strawberries | 70-125 | <10 | 0.0003-0.0197 | [11] |
| Various | Multiple | Mango | 70-120 | <20 | 0.0025-0.5 | [9] |
Recovery and Relative Standard Deviation (RSD) values are generally within the acceptable ranges set by regulatory guidelines like SANTE (70-120% recovery with RSD ≤ 20%).[7]
Mandatory Visualization
Caption: QuEChERS experimental workflow diagram.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
- 11. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 12. A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry [jstage.jst.go.jp]
- 13. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Biosensors for Rapid Carbophenothion Detection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbophenothion is an organophosphate (OP) pesticide known for its high toxicity and potential for environmental contamination. Traditional methods for its detection, such as chromatography, are often time-consuming, require extensive sample preparation, and involve sophisticated instrumentation.[1][2] Biosensors offer a promising alternative, providing rapid, sensitive, and cost-effective on-site detection of this compound in various matrices, including food and environmental samples.[3] This document provides detailed application notes and experimental protocols for the use of different types of biosensors for the rapid detection of this compound.
Organophosphate pesticides like this compound primarily act by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function.[1] This inhibition mechanism is a common principle exploited in many enzyme-based biosensors.[1][4] Other biosensing strategies involve the direct enzymatic degradation of the pesticide by organophosphorus hydrolase (OPH) or the use of specific biorecognition elements like antibodies and aptamers.[5][6][7]
Data Presentation: Performance of Biosensors for Organophosphate Detection
The following tables summarize the performance characteristics of various biosensor types for the detection of organophosphate pesticides, including analytes with similar structures and modes of action to this compound. This data can serve as a benchmark for the expected performance of biosensors tailored for this compound detection.
Table 1: Performance of Acetylcholinesterase (AChE)-Based Biosensors for Organophosphate Detection
| Analyte | Biosensor Configuration | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Chlorpyrifos | Carbon Dots-Graphene Oxide/AChE | Fluorescence | 1 - 25 ppb | 0.14 ppb | [1] |
| Methyl Parathion | Screen-Printed Electrode/AChE | Amperometry | 10 - 45 µg/L | 0.292 µg/L | [4] |
| Dichlorvos | Graphene-Transition Metal Carbides/AChE | Amperometry | 22.6 nM - 11.31 µM | 14.45 nM | [8] |
| Malathion (B1675926) | PPy-PANI-MWCNTs/AChE | Amperometry | 0.01 - 0.5 µg/mL | 1.0 ng/mL | [9] |
| Carbofuran | Butyrylcholinesterase (BChE) Camera Biosensor | Colorimetry | - | 7.7 nmol/L | [10] |
Table 2: Performance of Organophosphorus Hydrolase (OPH)-Based Biosensors for Organophosphate Detection
| Analyte | Biosensor Configuration | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Paraoxon | Mesoporous Carbon-Carbon Black/OPH | Amperometry | - | 0.12 µM | [5] |
| Methyl Parathion | Metal-Chelate Affinity Agarose/MPH | Optical (Absorbance) | Up to 100 µM | 4 µM | [11] |
| Chlorpyrifos | Screen-Printed Carbon Electrode/OPH | Conductometry | 0 - 100 ppb | 20 ppb | [6][12] |
| Malathion | Screen-Printed Carbon Electrode/OPH | Conductometry | 0 - 100 ppb | 30 ppb | [6][12] |
MPH: Methyl Parathion Hydrolase
Table 3: Performance of Immunosensors and Aptasensors for Pesticide Detection
| Analyte | Biosensor Type | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Carbofuran | Immunosensor (Antibody-based) | Electrochemical | 1 ng/mL - 100 µg/mL | 0.33 ng/mL | [13] |
| Chlorpyrifos | Immunosensor (Antibody-based) | Electrochemical | 1 fM - 1 µM | 1.8 fM | [14] |
| Malathion | Aptasensor (Aptamer-based) | Colorimetric (AuNPs) | 0 - 50 µg/L | 1.48 µg/L | [15] |
| Chlorpyrifos | Aptasensor (Aptamer-based) | Electrochemical | - | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the fabrication and application of key types of biosensors for this compound detection. These are generalized protocols that may require optimization for specific applications and matrices.
Protocol 1: Fabrication and Application of an Acetylcholinesterase (AChE)-Based Electrochemical Biosensor
Objective: To construct an amperometric biosensor for this compound detection based on the inhibition of AChE.
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
Acetylcholinesterase (AChE) from electric eel
-
Chitosan (B1678972) solution (1% in 1% acetic acid)
-
Glutaraldehyde (B144438) solution (2.5%)
-
Acetylthiocholine (B1193921) chloride (ATCl)
-
Phosphate buffer saline (PBS), pH 7.4
-
This compound standard solutions
-
Potentiostat/Galvanostat
Electrode Modification and Enzyme Immobilization:
-
Clean the SPCE surface by rinsing with deionized water and ethanol, then allow it to dry.
-
Prepare a nanomaterial-modifier suspension if desired (e.g., graphene oxide, carbon nanotubes, or gold nanoparticles in a suitable solvent) and drop-cast a small volume onto the working electrode area of the SPCE. Allow the solvent to evaporate completely.
-
Prepare an AChE-chitosan mixture by mixing AChE solution with chitosan solution in a 1:1 ratio.
-
Drop-cast a small aliquot (e.g., 5 µL) of the AChE-chitosan mixture onto the modified working electrode surface.
-
Expose the electrode to glutaraldehyde vapor in a sealed container for 20-30 minutes to cross-link the enzyme and chitosan, ensuring immobilization.
-
Rinse the electrode gently with PBS to remove any unbound enzyme and glutaraldehyde.
-
Store the prepared biosensor at 4°C in PBS when not in use.
Electrochemical Detection of this compound:
-
Connect the fabricated biosensor to the potentiostat.
-
Perform a baseline measurement in PBS (pH 7.4) using an appropriate electrochemical technique (e.g., cyclic voltammetry or chronoamperometry).
-
Add a known concentration of the substrate, acetylthiocholine (ATCl), to the electrochemical cell and record the oxidation current of the enzymatic product, thiocholine. This is the initial activity (I₀).
-
Incubate the biosensor in a sample solution containing an unknown concentration of this compound (or a standard solution for calibration) for a fixed period (e.g., 10-15 minutes).
-
After incubation, rinse the biosensor with PBS to remove unbound this compound.
-
Measure the residual activity of the enzyme by adding the same concentration of ATCl and recording the current (I₁).
-
The percentage of inhibition can be calculated as: Inhibition (%) = [(I₀ - I₁) / I₀] x 100.
-
Correlate the inhibition percentage to the concentration of this compound using a calibration curve prepared with standard solutions.
Protocol 2: Fabrication and Application of an Organophosphorus Hydrolase (OPH)-Based Optical Biosensor
Objective: To develop a colorimetric biosensor for the direct detection of this compound based on its hydrolysis by OPH.
Materials:
-
Organophosphorus Hydrolase (OPH) from Pseudomonas diminuta
-
96-well microplate
-
Immobilization matrix (e.g., chitosan, sol-gel, or nitrocellulose membrane)
-
This compound standard solutions
-
Tris-HCl buffer, pH 8.5
-
Microplate reader or spectrophotometer
Enzyme Immobilization:
-
Prepare a solution of the immobilization matrix. For example, a 1% chitosan solution in 1% acetic acid.
-
Mix the OPH solution with the chitosan solution.
-
Pipette a small volume of the OPH-chitosan mixture into the bottom of the wells of a 96-well microplate.
-
Allow the solvent to evaporate at room temperature to form a thin film, or use a cross-linking agent like glutaraldehyde if necessary.
-
Wash the wells several times with buffer to remove any unbound enzyme.
Colorimetric Detection of this compound:
-
Add this compound standard solutions or unknown samples to the OPH-immobilized wells.
-
This compound is hydrolyzed by OPH, leading to the formation of p-chlorothiophenol, which can be chromogenic or can react with a chromogenic reagent.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined time to allow the enzymatic reaction to proceed.
-
Measure the absorbance of the product at a specific wavelength using a microplate reader. The wavelength will depend on the hydrolysis product of this compound and the buffer conditions.
-
Construct a calibration curve by plotting the absorbance values against the corresponding this compound concentrations.
-
Determine the concentration of this compound in unknown samples by interpolating their absorbance values on the calibration curve.
Mandatory Visualizations
Caption: Signaling pathway of an AChE-based biosensor for this compound detection.
Caption: Signaling pathway of an OPH-based biosensor for direct this compound detection.
Caption: A generalized experimental workflow for the detection of this compound using a biosensor.
References
- 1. Frontiers | Highly Sensitive Fluorescent Biosensor Based on Acetylcholinesterase and Carbon Dots–Graphene Oxide Quenching Test for Analytical and Commercial Organophosphate Pesticide Detection [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Nanomaterial-Based Biosensors for Pesticide Detection in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. A novel organophosphorus hydrolase-based biosensor using mesoporous carbons and carbon black for the detection of organophosphate nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organophosphate Hydrolase in Conductometric Biosensor for the Detection of Organophosphate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Advances in Aptasensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase electrochemical biosensors with graphene-transition metal carbides nanocomposites modified for detection of organophosphate pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. A Butyrylcholinesterase Camera Biosensor Tested for Carbofuran and Paraoxon Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Bio-inspired aptamers decorated gold nanoparticles enable visualized detection of malathion [frontiersin.org]
Application Notes and Protocols for In Vitro Studies of Carbophenothion Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro models and experimental protocols for studying the metabolism of Carbophenothion, an organophosphate pesticide. The information compiled is intended to guide researchers in designing and conducting robust in vitro studies to assess the metabolic fate of this compound.
Introduction to this compound Metabolism
This compound, an organophosphate pesticide, undergoes metabolic transformation in biological systems, which is a critical determinant of its toxicity and persistence. The primary metabolic pathways for this compound involve oxidative reactions. These reactions are catalyzed by two major enzyme superfamilies: the Cytochrome P450 (CYP) monooxygenases and the Flavin-containing monooxygenases (FMOs).[1]
The key metabolic transformations of this compound include:
-
Sulfoxidation: The thioether moiety of this compound is oxidized to form this compound sulfoxide, which can be further oxidized to this compound sulfone.[2][3]
-
Desulfuration: The phosphorothioate (B77711) group can be oxidatively desulfurated to its more potent oxon analog, a potent inhibitor of acetylcholinesterase.
Understanding the kinetics of these metabolic pathways is crucial for predicting the potential for bioaccumulation, toxicity, and drug-drug interactions.
In Vitro Model Systems for this compound Metabolism Studies
Several in vitro models can be employed to investigate the metabolism of this compound. The choice of the model depends on the specific research question.
-
Human Liver Microsomes (HLM): HLMs are subcellular fractions of the liver that are rich in CYP and FMO enzymes, making them a primary tool for studying Phase I metabolism.[1] They are useful for determining metabolic stability, identifying metabolites, and characterizing enzyme kinetics.
-
Recombinant Human Cytochrome P450 (CYP) Enzymes: Individual human CYP enzymes expressed in a cellular system (e.g., insect cells) allow for the identification of the specific CYP isoforms responsible for metabolizing this compound. This is crucial for reaction phenotyping and predicting potential drug-drug interactions.
-
Recombinant Human Flavin-Containing Monooxygenases (FMOs): Similar to recombinant CYPs, expressed FMO enzymes, particularly FMO1, are important for studying the sulfoxidation of thioether-containing compounds like this compound.[1] Studies have indicated that FMO1 exhibits high catalytic activity for the sulfoxidation of this compound.[1]
-
Hepatocytes: Intact liver cells (fresh or cryopreserved) provide a more complete metabolic system, including both Phase I and Phase II enzymes, as well as active transport processes. They are valuable for studying the overall metabolic fate of a compound.
Quantitative Data on this compound Metabolism
Table 1: Illustrative Michaelis-Menten Kinetic Parameters for Organophosphate Metabolism by Human CYP Isoforms
| Organophosphate | CYP Isoform | Metabolic Reaction | Km (µM) | Vmax (nmol/min/nmol P450) |
| Methyl Parathion | CYP2B6 | Desulfuration | 1.25 | 9.78 |
| Methyl Parathion | CYP2C19 | Desulfuration | 1.03 | 4.67 |
| Diazinon | CYP2C19 | Dearylation | 5.04 | 5.58 |
| This compound | CYP isoform (TBD) | Sulfoxidation/Desulfuration | TBD | TBD |
TBD: To be determined experimentally. Data for Methyl Parathion and Diazinon are from a study on human hepatic cytochrome P450-specific metabolism of these compounds.[4][5]
Table 2: In Vitro Intrinsic Clearance (CLint) of Various Compounds in Human Liver Microsomes
| Compound | CLint (µL/min/mg protein) | Classification |
| Compound A | < 5.8 | Low Clearance |
| Compound B | 5.8 - 477 | Moderate Clearance |
| Compound C | > 477 | High Clearance |
| This compound | TBD | TBD |
TBD: To be determined experimentally. Classification ranges are based on a study of 86 central nervous system drugs.[6]
Experimental Protocols
The following are detailed protocols for key experiments in the study of this compound metabolism.
Protocol 1: Determination of Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the rate at which this compound is metabolized by human liver microsomes, expressed as intrinsic clearance (CLint).
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and HLM (final concentration typically 0.5 mg/mL).
-
Pre-warm the reaction mixture to 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately add this compound to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the reaction at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL)
Workflow for Metabolic Stability Assay
Caption: Workflow for determining the metabolic stability of this compound.
Protocol 2: Reaction Phenotyping of this compound Metabolism Using Recombinant Human CYP Enzymes
Objective: To identify the specific human CYP isoforms involved in the metabolism of this compound.
Materials:
-
This compound
-
A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile for reaction termination
-
Internal standard
-
LC-MS/MS system
Procedure:
-
For each CYP isoform, prepare a reaction mixture containing the recombinant enzyme, phosphate buffer, and the NADPH regenerating system.
-
Pre-warm the mixtures to 37°C.
-
Add this compound to each reaction mixture to initiate the reaction.
-
Incubate for a fixed period (e.g., 30 minutes) at 37°C.
-
Terminate the reactions with cold acetonitrile containing an internal standard.
-
Centrifuge the samples.
-
Analyze the supernatant for the depletion of this compound and the formation of its metabolites using LC-MS/MS.
-
Compare the metabolic activity of each CYP isoform to identify the primary enzymes responsible for this compound metabolism.
Logical Flow for Reaction Phenotyping
Caption: Identifying key CYP enzymes in this compound metabolism.
Metabolic Pathway of this compound
The metabolism of this compound proceeds through a series of oxidative reactions, primarily targeting the sulfur atoms.
This compound Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.
Conclusion
The in vitro models and protocols described in these application notes provide a robust framework for the comprehensive investigation of this compound metabolism. By determining key parameters such as intrinsic clearance and identifying the specific enzymes involved, researchers can gain valuable insights into the metabolic fate of this pesticide. This information is essential for accurate risk assessment and for understanding its potential impact on human health and the environment. Further studies are warranted to obtain specific quantitative kinetic data for this compound to refine these models.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture [mdpi.com]
- 5. research.wur.nl [research.wur.nl]
- 6. Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbophenothion Analysis: Field Sampling and Preservation Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the field sampling and preservation of various environmental matrices intended for Carbophenothion analysis. Adherence to these guidelines is crucial for maintaining sample integrity and ensuring accurate, reproducible analytical results.
Introduction to this compound
This compound is an organophosphate pesticide and acaricide.[1] Its chemical properties necessitate careful handling during sampling and preservation to prevent degradation and ensure the reliability of analytical data. Key analytical methods for its detection include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Field Sampling Equipment and Preparation
Proper preparation of sampling equipment is critical to avoid cross-contamination. All sampling containers and tools should be made of inert materials, such as amber glass with Teflon-lined caps.[4]
Cleaning Protocol for Sampling Equipment:
-
Wash with laboratory-grade detergent and tap water.
-
Rinse thoroughly with tap water.
-
Rinse with deionized water.
-
Rinse with pesticide-grade solvent (e.g., acetone (B3395972) or hexane).
-
Air dry in a clean environment.
-
Store in a contaminant-free area, wrapped in aluminum foil.
Sampling Protocols
The choice of sampling protocol depends on the sample matrix. It is essential to collect a representative sample of the area being studied.
Water Sampling
Protocol for Surface Water and Groundwater Sampling:
-
Container: Use 1-liter amber glass bottles with Teflon-lined screw caps.
-
Collection:
-
For surface water, collect the sample from a well-mixed area, avoiding surface scum and bottom sediment. If sampling from a moving body of water, collect the sample upstream of any potential sources of contamination.
-
For groundwater, purge the well of at least three well volumes before collecting the sample to ensure it is representative of the aquifer.
-
-
Preservation:
-
Immediately after collection, cool the samples to ≤6°C.[4]
-
If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter of water.[5]
-
For extended storage, the pH should be adjusted to a range of 5.0 to 9.0 with sodium hydroxide (B78521) or sulfuric acid.[5]
-
-
Labeling: Label each sample bottle with a unique identifier, date, time, and location of collection.
-
Transport: Transport the samples to the laboratory in a cooler with ice, ensuring they remain at the appropriate temperature.
Soil and Sediment Sampling
Protocol for Soil and Sediment Sampling:
-
Container: Use wide-mouthed amber glass jars with Teflon-lined caps.
-
Collection:
-
Remove any surface debris (e.g., leaves, rocks).
-
Use a stainless-steel scoop or auger to collect the sample from the desired depth.
-
For composite samples, collect subsamples from multiple locations within the sampling area and homogenize them in a stainless-steel bowl before filling the sample jar.
-
-
Preservation:
-
Immediately after collection, cool the samples to ≤6°C.
-
Protect the samples from sunlight.
-
-
Labeling: Label each sample jar with a unique identifier, date, time, location, and depth of collection.
-
Transport: Transport the samples to the laboratory in a cooler with ice.
Biota (Tissue) Sampling
Protocol for Biota Tissue Sampling:
-
Container: Use wide-mouthed amber glass jars or bags made of a suitable inert material.
-
Collection:
-
Collect whole organisms or specific tissues as required by the study design.
-
Use clean, decontaminated stainless-steel dissection tools.
-
Avoid contamination of the target tissue with gut contents or external surfaces.
-
-
Preservation:
-
Immediately after collection, freeze the samples at ≤ -10°C.
-
-
Labeling: Label each sample container with a unique identifier, date, time, location, species, and tissue type.
-
Transport: Transport the samples to the laboratory on dry ice to maintain a frozen state.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for sample collection and preservation.
Table 1: Water Sample Collection and Preservation
| Parameter | Specification | Reference |
| Container | 1 L Amber Glass, Teflon-lined cap | [5] |
| Preservative (if chlorinated) | 80 mg Sodium Thiosulfate/L | [5] |
| Storage Temperature | ≤6°C | [4] |
| pH Adjustment (long-term) | 5.0 - 9.0 | [5] |
| Maximum Holding Time | 7 days until extraction, 40 days after extraction | [6] |
Table 2: Soil and Sediment Sample Collection and Preservation
| Parameter | Specification | Reference |
| Container | Wide-mouthed Amber Glass Jar, Teflon-lined cap | |
| Storage Temperature | ≤6°C | [4] |
| Maximum Holding Time | 14 days until extraction, 40 days after extraction | [6][7] |
Table 3: Biota (Tissue) Sample Collection and Preservation
| Parameter | Specification | Reference |
| Container | Wide-mouthed Amber Glass Jar or inert bag | |
| Storage Temperature | ≤ -10°C | |
| Maximum Holding Time | 1 year (frozen) | [7] |
Experimental Protocols
Protocol for Solid-Phase Extraction (SPE) of Water Samples
This protocol is a general guideline for the extraction of this compound from water samples prior to GC-MS or LC-MS analysis.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Cartridge Drying:
-
Dry the cartridge by drawing air through it for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5-10 mL of a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane, into a collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis:
-
The concentrated extract is now ready for analysis by GC-MS or LC-MS.
-
Visualizations
Caption: Workflow from Field Sampling to Laboratory Analysis.
References
Application Notes and Protocols for the Use of Carbophenothion as a Reference Standard in Pesticide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbophenothion is an organophosphate pesticide and acaricide previously used in agriculture to control pests on a variety of crops, including fruits and vegetables.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. Accurate monitoring of these residues is crucial to ensure food safety and compliance with regulations. High-purity this compound reference standards are essential for the development, validation, and routine application of analytical methods for its detection and quantification.[1]
These application notes provide detailed protocols for the analysis of this compound residues in food matrices, utilizing established techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Data Presentation: Quantitative Method Performance
The following tables summarize typical quantitative performance data for the analysis of this compound in various food matrices using the described methods. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed to establish performance characteristics in your laboratory.
Table 1: GC-MS/MS Method Performance for this compound
| Parameter | Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (ng/g) |
| Recovery | Citrus Fruits | 10 | 70-115 | <10 | - |
| Orange Juice | 10 | 70-115 | <10 | - | |
| LOQ | Orange Juice | - | - | - | 1.8 - 4.1 |
Data compiled from multiple sources demonstrating typical performance.
Table 2: LC-MS/MS Method Performance for this compound
| Parameter | Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) |
| Recovery | Vegetables | 5 - 200 | 91 - 109 | <10 | - |
| LOQ | Vegetables | - | - | - | 5 |
Data compiled from multiple sources demonstrating typical performance.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
High-purity this compound reference material is required for the preparation of accurate standard solutions.
Materials:
-
This compound reference standard (neat or certified solution)
-
Acetonitrile (B52724), pesticide residue grade
-
Toluene (B28343), pesticide residue grade
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of toluene and bring to volume with acetonitrile.
-
Alternatively, use a commercially available certified stock solution.
-
-
Intermediate Standard Preparation (e.g., 10 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to volume with acetonitrile.
-
-
Working Standard Preparation (for calibration curve):
-
Prepare a series of working standards by serial dilution of the intermediate standard with acetonitrile to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
For matrix-matched calibration, the final dilution should be done in a blank matrix extract to compensate for matrix effects.
-
Protocol 2: Sample Preparation using QuEChERS for Fruits and Vegetables
This protocol is a general guideline for the extraction of this compound from high-moisture food matrices.
Materials:
-
Homogenized fruit or vegetable sample
-
Acetonitrile, pesticide residue grade
-
QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) tubes with primary secondary amine (PSA) and magnesium sulfate (B86663) (MgSO₄). C18 may be added for samples with high fat content.
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned extract into an autosampler vial for analysis.
-
If necessary, an internal standard can be added at this stage.
-
Protocol 3: GC-MS/MS Analysis of this compound
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent
-
Injector: Split/splitless inlet, operated in splitless mode at 250 °C.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp 1: 25 °C/min to 150 °C.
-
Ramp 2: 3 °C/min to 200 °C.
-
Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes.
-
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Precursor Ion (m/z): 342.0
-
Product Ions (m/z) and Collision Energies (CE):
-
Quantifier: 157.0 (CE: 15 eV)
-
Qualifier: 199.0 (CE: 10 eV)
-
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperatures: 150 °C
-
Protocol 4: LC-MS/MS Analysis of this compound
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (m/z): 343.0
-
Product Ions (m/z) and Collision Energies (CE): Specific product ions and collision energies should be optimized for the instrument in use.
-
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Detailed QuEChERS sample preparation protocol.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Carbophenothion GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Carbophenothion. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis and how do they affect this compound quantification?
A1: In GC-MS analysis, matrix effects refer to the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[2][3]
-
Signal Enhancement: This is a common phenomenon in GC-MS and often occurs when non-volatile matrix components coat active sites in the GC inlet liner and the front of the analytical column.[3][4] These active sites would otherwise adsorb or cause thermal degradation of the analyte. By masking these sites, the matrix components allow more of the analyte to reach the detector, resulting in a stronger signal than what would be observed for the same concentration in a pure solvent standard.[4][5][6] This can lead to an overestimation of the this compound concentration.
-
Signal Suppression: Although less common in GC-MS compared to LC-MS, signal suppression can occur. It may be caused by high concentrations of co-eluting matrix components that interfere with the ionization process in the MS source or cause chromatographic peak distortion.[2] This leads to an underestimation of the analyte concentration.
The type and magnitude of the matrix effect depend on the analyte's physicochemical properties, the complexity of the sample matrix, and the specific GC-MS conditions.[4]
Q2: I am observing unexpectedly high recoveries for this compound in my spiked samples. What is the likely cause and how can I confirm it?
A2: Unexpectedly high recoveries for this compound, often exceeding 100%, are a strong indicator of a matrix-induced signal enhancement effect.[5] As explained in Q1, this happens when matrix components prevent the thermal degradation or adsorption of this compound in the GC inlet.[3][4]
To confirm the presence of a matrix effect, you can perform the following experiment:
-
Prepare two sets of calibration curves:
-
Set A (Solvent-based): Prepare a series of this compound standards in the pure solvent used for your final sample extracts (e.g., acetonitrile (B52724) or hexane).
-
Set B (Matrix-matched): Prepare an identical series of this compound standards in a blank matrix extract. This blank extract should be from a sample of the same type as your unknown samples but verified to be free of this compound. The preparation of this blank matrix should follow the exact same extraction and cleanup procedure as your samples.[7][8]
-
-
Analyze both sets of calibration curves using your established GC-MS method.
-
Compare the slopes of the two calibration curves. If the slope of the matrix-matched calibration curve is significantly steeper than the slope of the solvent-based curve, it confirms a matrix-induced signal enhancement. The percentage of matrix effect (%ME) can be calculated using the following formula:
%ME = [(Slopematrix-matched - Slopesolvent) / Slopesolvent] x 100
A positive %ME value indicates signal enhancement, while a negative value indicates signal suppression.
Q3: What are the most effective strategies to mitigate matrix effects in this compound GC-MS analysis?
A3: Several strategies can be employed to overcome matrix effects. The choice of method depends on the nature of the matrix, the required accuracy and precision, and the resources available.
-
Matrix-Matched Calibration: This is one of the most common and effective approaches.[9] By preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed, the matrix effects experienced by the standards and the samples will be similar, leading to more accurate quantification.[4][7][10]
-
Sample Preparation and Cleanup: Rigorous sample cleanup is crucial to remove interfering matrix components before GC-MS analysis.[11] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are widely used.[12][13][14][15][16]
-
Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled analog of this compound to the sample before extraction. Since the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects and losses during sample preparation.[3] Quantification is based on the response ratio of the native analyte to the labeled internal standard, which effectively cancels out the matrix effects.[17]
-
Analyte Protectants: Adding "analyte protectants" to both the sample extracts and the calibration standards can help to equalize the response between the solvent and the matrix.[6][18] These are compounds that have a strong affinity for the active sites in the GC system and effectively shield the target analyte from adsorption and degradation.[6][18][19]
-
Standard Addition: In this method, known amounts of the analyte are added to several aliquots of the sample extract. The resulting fortified samples are then analyzed, and the concentration of the analyte in the original sample is determined by extrapolating the calibration curve back to a zero response. This method is effective but can be time-consuming for routine analysis.[2]
Troubleshooting Guides
Problem: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Suggested Solution |
| Active sites in the GC inlet liner or column. | - Deactivate the inlet liner by silanization or use a pre-deactivated liner. - Trim the first few centimeters of the analytical column to remove accumulated non-volatile matrix components. - Use a guard column to protect the analytical column. |
| Incompatible solvent for the stationary phase. | - Ensure the final sample solvent is compatible with the GC column's stationary phase. For example, avoid injecting large volumes of highly polar solvents onto a non-polar column. |
| Incorrect injection parameters. | - Optimize the injector temperature and injection volume. A temperature that is too low may not efficiently vaporize the analyte and matrix, while a temperature that is too high can cause degradation. - For splitless injections, optimize the splitless time. |
| Column overload due to high matrix concentration. | - Dilute the sample extract. - Improve the sample cleanup procedure to remove more of the matrix. |
Problem: Inconsistent results and poor reproducibility.
| Possible Cause | Suggested Solution |
| Inhomogeneous sample. | - Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.[20] |
| Variable matrix effects between samples. | - If the matrix composition varies significantly between samples, a single matrix-matched calibration may not be sufficient. In such cases, Stable Isotope Dilution Analysis (SIDA) is the preferred method. |
| Inconsistent sample preparation. | - Standardize the sample preparation protocol, ensuring consistent volumes, reagent amounts, and extraction times for all samples.[11] Automation of sample preparation can improve reproducibility.[21] |
| GC system contamination. | - Regularly maintain the GC system, including cleaning the inlet, replacing the liner and septum, and trimming the column. |
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation for Food Matrices
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.[12][13][14][22]
1. Sample Extraction: a. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.[8][20] b. Add 10 mL of acetonitrile.[20] c. Add the appropriate QuEChERS extraction salts (e.g., for AOAC Official Method 2007.01: 6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc).[13] d. Shake vigorously for 1 minute. e. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube. The sorbents in the d-SPE tube will depend on the matrix. For many food matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and anhydrous MgSO₄ to remove residual water is used.[14] b. Shake for 30 seconds. c. Centrifuge at ≥3000 rcf for 5 minutes. d. The resulting supernatant is ready for GC-MS analysis.
Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for extracting and concentrating pesticides from water samples.[15][16][23]
1. Cartridge Conditioning: a. Sequentially pass methanol (B129727) and then deionized water through the SPE cartridge (e.g., C18) to activate the sorbent.[15]
2. Sample Loading: a. Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
3. Washing: a. Wash the cartridge with deionized water to remove any remaining polar impurities.
4. Elution: a. Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).
5. Concentration: a. The eluate can be concentrated under a gentle stream of nitrogen before being reconstituted in a suitable solvent for GC-MS analysis.[11][15]
Data Presentation
Table 1: Hypothetical Recovery Data for this compound in different Matrices
| Matrix | Spiking Level (ng/g) | Recovery (%) using Solvent Calibration | Recovery (%) using Matrix-Matched Calibration |
| Apple | 10 | 145 | 102 |
| Spinach | 10 | 160 | 98 |
| Soil | 10 | 130 | 105 |
| Water | 10 | 103 | 101 |
This table illustrates the common issue of signal enhancement in complex matrices like apple and spinach when using a solvent-based calibration, and how matrix-matched calibration can correct for this effect.
Visualizations
Caption: Workflow for this compound analysis, highlighting different quantification strategies.
Caption: Decision tree for troubleshooting inaccurate this compound GC-MS results.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model | MDPI [mdpi.com]
- 11. organomation.com [organomation.com]
- 12. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 13. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimisanj.com [shimisanj.com]
- 15. Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. analecta.hu [analecta.hu]
- 17. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Compensation for matrix effects in GC analysis of pesticides by using cucumber extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. food-safety.com [food-safety.com]
- 21. lcms.cz [lcms.cz]
- 22. lcms.cz [lcms.cz]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stability of Carbophenothion Analytical Standards in Solution
This technical support center provides guidance on the stability of carbophenothion analytical standards in solution, offering troubleshooting advice and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guide
Unexpected or inconsistent analytical results when using this compound standards can often be attributed to the degradation of the standard in solution. This guide will help you troubleshoot common issues related to the stability of this compound analytical standards.
Issue 1: Low or No Analyte Response
If you observe a significantly lower than expected or no response from your this compound standard during analysis, it may indicate degradation.
-
Possible Cause 1: Improper Storage Temperature. Storing standards at temperatures above the recommended ≤ -20°C can accelerate degradation.
-
Troubleshooting Steps:
-
Verify the storage temperature of your standard solution.
-
If the temperature has deviated from the recommended conditions, the standard may be compromised.
-
Prepare a fresh working standard from a new stock solution stored under appropriate conditions and re-analyze.
-
Compare the response of the new standard to the suspect standard to confirm degradation.
-
-
Possible Cause 2: Exposure to Light. this compound can be susceptible to photodegradation.
-
Troubleshooting Steps:
-
Ensure that stock and working solutions are stored in amber vials or otherwise protected from light.
-
If solutions have been exposed to light for extended periods, they should be discarded and fresh solutions prepared.
-
-
Possible Cause 3: Hydrolysis. The presence of water in the solvent can lead to the hydrolysis of this compound, especially at non-neutral pH.
-
Troubleshooting Steps:
-
Use high-purity, anhydrous solvents for the preparation of standards.
-
Avoid introducing moisture into the stock solutions.
-
If the solvent quality is questionable, use a fresh, unopened bottle of analytical grade solvent.
-
Issue 2: Inconsistent Results or Poor Reproducibility
Variability in your analytical results across different injections or preparations of the same standard concentration can be a sign of ongoing degradation.
-
Possible Cause 1: Solvent Incompatibility or Degradation. The choice of solvent can impact the stability of this compound. While generally stable in common organic solvents, impurities or degradation of the solvent itself can affect the standard.
-
Troubleshooting Steps:
-
Review the solvent used for your standard preparation. Acetonitrile (B52724), ethyl acetate (B1210297), and methanol (B129727) are commonly used.
-
Be aware that some lots of acetonitrile can cause degradation of certain pesticides; this can often be mitigated by acidifying the solvent with 0.1% (v/v) acetic acid.[1]
-
If you suspect solvent issues, prepare a fresh standard in a different lot of solvent or a different recommended solvent and compare the results.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. Frequent removal of stock solutions from the freezer and allowing them to warm to room temperature can introduce moisture and accelerate degradation.
-
Troubleshooting Steps:
-
Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Allow aliquots to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound analytical standards?
A1: To ensure the long-term stability of this compound analytical standards, it is recommended to store them at or below -20°C in a tightly sealed, amber glass vial to protect from light.
Q2: Which solvents are suitable for preparing this compound stock solutions?
A2: Acetonitrile, ethyl acetate, and methanol are commonly used solvents for preparing this compound stock solutions. The choice of solvent may depend on the analytical method being used.
Q3: How long are this compound stock solutions stable?
Q4: What are the primary degradation products of this compound?
A4: The main degradation pathways for this compound are oxidation and hydrolysis.[3] Oxidative degradation can lead to the formation of this compound sulfoxide (B87167) and this compound sulfone, as well as their corresponding oxygen analogs. Hydrolysis typically involves the cleavage of the phosphate (B84403) ester bonds.
Q5: Can I use a this compound standard that has passed its expiration date?
A5: It is not recommended to use an analytical standard that has passed its expiration date. The expiration date is set by the manufacturer based on stability studies. Using an expired standard can lead to inaccurate and unreliable results. If the use of an expired standard is unavoidable, its purity and concentration should be thoroughly re-verified against a new, certified reference standard.
Q6: How can I tell if my this compound standard has degraded?
A6: Degradation can be indicated by a decrease in the peak area or height of the this compound peak in your chromatogram, the appearance of new, unidentified peaks (degradation products), or inconsistent analytical results. A definitive way to confirm degradation is to compare the response of the suspect standard to a freshly prepared standard from a certified reference material.
Data Presentation
Table 1: Summary of Quantitative Data on the Stability of this compound Analytical Standards in Solution
| Solvent | Concentration | Storage Temperature | Duration | Percent Difference/Degradation | Reference |
| Ethyl Acetate | 1000 µg/mL | ≤ -20°C | 3 years, 5 months | -3.6% | [2] |
| Acetonitrile | Not Specified | Not Specified | Not Specified | Data not available | |
| Methanol | Not Specified | Not Specified | Not Specified | Data not available |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the steps for preparing a 1000 µg/mL stock solution of this compound.
-
Materials:
-
This compound certified reference material (neat or solid)
-
High-purity solvent (e.g., ethyl acetate, acetonitrile, or methanol), analytical grade or higher
-
Class A volumetric flasks (e.g., 10 mL)
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the this compound reference material and solvent to equilibrate to room temperature.
-
Accurately weigh the required amount of this compound reference material using an analytical balance. For a 10 mL stock solution of 1000 µg/mL, this would be 10 mg.
-
Quantitatively transfer the weighed material to a 10 mL volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the this compound.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber glass vial for storage.
-
Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Store the stock solution at ≤ -20°C.
-
Protocol 2: Stability Testing of this compound in Solution
This protocol describes a general procedure for assessing the stability of a this compound stock solution over time.
-
Materials:
-
Aged this compound stock solution (stored under defined conditions)
-
Freshly prepared this compound stock solution (as per Protocol 1)
-
Solvent used for the stock solutions
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument (e.g., GC-NPD, GC-MS, or LC-MS)
-
-
Procedure:
-
Prepare a series of working standards from both the aged and freshly prepared stock solutions at identical concentrations.
-
Analyze the working standards from both sets using a validated analytical method.
-
Compare the peak areas or responses of the aged standard to the freshly prepared standard.
-
Calculate the percentage difference between the aged and fresh standards. A common acceptance criterion for stability is a difference of less than ±5% or ±10%, depending on the laboratory's quality control guidelines.
-
Monitor for the appearance of any new peaks in the chromatogram of the aged standard, which may indicate the presence of degradation products.
-
Visualizations
Caption: Troubleshooting workflow for low analyte response.
References
Technical Support Center: Optimizing Chromatographic Separation of Carbophenothion and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Carbophenothion and its primary metabolites: this compound sulfoxide (B87167) and this compound sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that I should be targeting in my analysis?
A1: The primary metabolites of this compound formed through oxidation are this compound sulfoxide and this compound sulfone. Your analytical method should be optimized to separate and detect the parent compound, this compound, along with these two key metabolites.
Q2: Which chromatographic technique is better for analyzing this compound and its metabolites: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be used effectively for the analysis of this compound and its metabolites.
-
HPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is often preferred as it is suitable for a wide range of pesticide polarities and can minimize thermal degradation of labile compounds.[1]
-
GC coupled with mass spectrometry (GC-MS or GC-MS/MS) is also a powerful technique, especially for volatile and semi-volatile compounds. However, challenges can arise with thermally labile metabolites like this compound sulfoxide, which may degrade in the hot injector port.[2]
The choice depends on the available instrumentation, the sample matrix, and the specific requirements of the analysis.
Q3: What is the recommended sample preparation technique for analyzing this compound and its metabolites in complex matrices like food or environmental samples?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for pesticide residue analysis in various food matrices.[3][4][5] It involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[3][4]
Q4: I am observing significant peak tailing for my analytes. What are the common causes and how can I resolve this?
A4: Peak tailing is a common issue in the analysis of organophosphate pesticides. It can be caused by several factors:
-
Secondary interactions: Active sites on the column, such as free silanol (B1196071) groups, can interact with the analytes, causing tailing.
-
Column contamination: Accumulation of matrix components on the column can lead to poor peak shape.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization of both the analytes and the stationary phase.
-
System dead volume: Excessive tubing length or improper connections can cause band broadening.
Solutions include using a deactivated column, adding a mobile phase modifier like formic acid, ensuring proper pH control, and regular column maintenance.
Q5: Can this compound and its metabolites be analyzed simultaneously in a single chromatographic run?
A5: Yes, with proper method development, it is possible to achieve simultaneous separation and detection of this compound, this compound sulfoxide, and this compound sulfone in a single chromatographic run using either UHPLC-MS/MS or GC-MS/MS.[2] This approach improves efficiency and sample throughput.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | Use a column with end-capping or a newer generation silica. Add a mobile phase modifier (e.g., 0.1% formic acid) to suppress silanol activity. Optimize mobile phase pH. |
| Column contamination. | Flush the column with a strong solvent. Use a guard column to protect the analytical column. | |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. Ensure proper mixing and degassing. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column with a new one of the same type. | |
| High Backpressure | Blockage in the system (e.g., frit, tubing, guard column). | Systematically check each component by removing them one by one to identify the source of the blockage. Backflush the column if permitted by the manufacturer. |
| Particulate matter from the sample. | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. | |
| Low Sensitivity | Suboptimal MS/MS parameters. | Optimize MRM transitions (precursor ion, product ions, collision energy, and cone voltage) for each analyte. |
| Matrix effects (ion suppression or enhancement). | Use matrix-matched standards for calibration. Employ a more effective sample cleanup procedure. |
GC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Analyte Degradation (especially for this compound sulfoxide) | High injector temperature. | Lower the injector temperature in increments of 10-20°C. Use a pulsed splitless or cool on-column injection technique. |
| Active sites in the injector liner or column. | Use a deactivated inlet liner. Regularly replace the liner and septum. Trim the first few centimeters of the analytical column. | |
| Poor Peak Shape (Tailing) | Active sites in the GC system. | Use deactivated liners and columns. Perform regular system maintenance. |
| Co-elution with matrix components. | Optimize the temperature program for better separation. Use a more selective MS/MS transition. | |
| Variable Peak Areas | Inconsistent injection volume. | Check the autosampler syringe for air bubbles or leaks. |
| Discrimination in the injector. | Optimize injector parameters (temperature, split ratio). |
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol
This protocol is a general guideline and may need to be optimized for specific sample matrices.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (and internal standards if used).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing MgSO₄ and a sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
The supernatant is ready for analysis by LC-MS/MS or GC-MS/MS. It may be filtered through a 0.22 µm filter prior to injection.
-
UHPLC-MS/MS Method (Compiled from multiple sources for similar organophosphate pesticides)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
GC-MS/MS Method (Compiled from multiple sources for pesticide analysis)
| Parameter | Condition |
| Column | Low-bleed 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C (may need to be optimized lower for sulfoxide) |
| Injection Mode | Pulsed Splitless |
| Oven Program | 70°C (hold 2 min), ramp to 180°C at 25°C/min, then to 300°C at 5°C/min (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
UPLC-MS/MS Parameters for this compound and its Metabolites (Hypothetical Data Based on Similar Compounds)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Expected Retention Time (min) |
| This compound | 343.0 | 157.0 | 20 | 97.1 | 35 | 8.5 |
| This compound sulfoxide | 359.0 | 157.0 | 22 | 125.1 | 38 | 6.2 |
| This compound sulfone | 375.0 | 189.0 | 25 | 157.0 | 40 | 7.1 |
GC-MS/MS Parameters for this compound and its Metabolites (Hypothetical Data Based on Similar Compounds)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Expected Retention Time (min) |
| This compound | 342 | 156 | 15 | 296 | 10 | 12.8 |
| This compound sulfoxide | 358 | 199 | 18 | 153 | 25 | 13.5 |
| This compound sulfone | 374 | 188 | 20 | 125 | 30 | 14.2 |
Visualizations
References
- 1. Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
Minimizing Carbophenothion degradation during sample cleanup
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Carbophenothion during sample cleanup, ensuring accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern during sample analysis?
This compound is a non-systemic organophosphate insecticide and acaricide used to control pests on crops like citrus fruits and cotton.[1][2] It functions by inhibiting cholinesterase, an essential enzyme in the nervous system.[1][3] Degradation of the parent this compound molecule into its metabolites, such as sulfoxides and sulfones, during sample preparation can lead to inaccurate quantification of the original compound.[1][4] This is critical for residue analysis in food safety, environmental monitoring, and toxicology studies, as the results directly impact regulatory compliance and risk assessment.
Q2: What are the primary factors that cause this compound degradation during sample cleanup?
Several factors can contribute to the degradation of this compound. As an organophosphate, it is particularly susceptible to:
-
Alkaline Hydrolysis: The most significant factor. In the presence of alkaline water (pH > 7), this compound can rapidly break down.[5][6][7] The rate of this hydrolysis reaction increases tenfold for every pH point increase.[8]
-
Oxidation: this compound can be oxidized to its sulfoxide (B87167) and sulfone metabolites.[1][4] This process can be accelerated by exposure to light and certain reactive species in the sample matrix.
-
Temperature: High temperatures can accelerate the rate of both hydrolysis and oxidation.[9][10] While relatively stable to heat below 82°C, prolonged exposure to even moderately elevated temperatures during extraction or solvent evaporation steps can lead to significant loss.[1][9]
-
Light Exposure: Exposure to UV light, including direct sunlight, can cause degradation.[4][10] UV radiation can promote the formation of the phosphorodithioate (B1214789) sulphoxide analogue.[4]
-
Solvent Choice: The type of organic solvent used can influence stability. While this compound is miscible in most organic solvents, the purity and properties of the solvent can impact degradation rates.[1][4]
Q3: My this compound recovery is low and inconsistent. How can I troubleshoot this?
Low and variable recovery is a common issue often linked to degradation. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
Q4: How does pH affect this compound stability, and what is the optimal range?
Like most organophosphate pesticides, this compound is susceptible to alkaline hydrolysis, a chemical breakdown process that accelerates significantly in alkaline conditions (pH > 7).[6][7] The stability of the pesticide decreases dramatically as the pH rises. For optimal stability, the pH of any aqueous solutions used during extraction and cleanup should be maintained in a slightly acidic to neutral range.
Table 1: Effect of pH on the Stability of Representative Organophosphate Pesticides
| pH Level | Stability/Half-Life | Recommendation for this compound Analysis |
| < 5 | Generally stable, but some pesticides may degrade under strongly acidic conditions. | Acceptable, but not always optimal. |
| 5.5 - 6.5 | Optimal Stability for most organophosphates.[6] | Highly Recommended. Adjust sample and solvent pH to this range before extraction. |
| 7 (Neutral) | Moderately stable, but hydrolysis begins. Half-life can be a matter of days.[8] | Acceptable if samples are processed immediately. |
| > 8 (Alkaline) | Rapid Degradation. Half-life can be reduced to hours or even minutes.[7][8] | Avoid. Do not use alkaline water or unbuffered solutions. |
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Low recovery is the most common sign of analyte degradation during sample preparation.
| Potential Cause | Recommended Solution |
| Alkaline Hydrolysis | Before extraction, check the pH of your sample homogenate (if aqueous) and any water used. Adjust to a pH between 5.5 and 6.5 using a suitable acid or buffer.[6] This is especially critical if samples will be held in solution for several hours. |
| High-Temperature Degradation | If using a solvent evaporation step, avoid high heat. Use a gentle stream of nitrogen at a temperature below 40°C. Keep sample extracts on ice or in a cooling rack whenever possible.[11] |
| Photodegradation | Protect samples from direct sunlight and UV light at all stages. Use amber glass vials or cover containers with aluminum foil.[4] |
| Improper SPE Cleanup | Ensure the chosen SPE sorbent is appropriate. For this compound, common choices include C18, Florisil, or a combination of primary-secondary amine (PSA) and graphitized carbon black (GCB) as used in the QuEChERS method.[12][13] Ensure the elution solvent is strong enough to recover the analyte but not so harsh that it promotes on-cartridge degradation. |
Issue 2: Presence of Oxidative Metabolites
Detecting significant peaks for this compound sulfoxide or sulfone when only the parent compound is expected suggests oxidative degradation.
Caption: Simplified pathway of this compound's oxidative degradation.
| Potential Cause | Recommended Solution |
| Reactive Sample Matrix | Some sample matrices contain natural oxidants. Minimize the time between extraction and analysis. The use of a cleanup method like d-SPE with GCB can help remove pigments and other compounds that may promote oxidation. |
| Air Exposure during Evaporation | When concentrating the sample, use an inert gas like nitrogen instead of air to blanket the sample and prevent air oxidation. |
| Storage of Final Extract | Do not store final extracts for long periods at room temperature. If immediate analysis is not possible, store them tightly capped at -20°C or, ideally, at -80°C to slow down oxidative processes.[11] |
Recommended Experimental Protocol: QuEChERS for this compound
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for pesticide residue analysis in complex matrices like fruits, vegetables, and soil. It minimizes analyte degradation by using a rapid extraction and cleanup process.
Caption: A typical workflow for the QuEChERS sample cleanup method.
Methodology
-
Sample Preparation:
-
Homogenize 10-15 g of the sample (e.g., fruit, vegetable).
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the tube. If the sample has low water content (e.g., grains), add an appropriate amount of pH-adjusted water (pH 5.5-6.5) and allow it to hydrate (B1144303) for 30 minutes.
-
Add an internal standard if required.
-
Add a pre-packaged salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) for water absorption and sodium chloride (NaCl) to induce phase separation.[13][14]
-
Immediately shake the tube vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube for 5 minutes at approximately 4000 rpm. This will separate the sample solids and aqueous layer from the acetonitrile supernatant containing the this compound.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 1.5 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE mixture.[14]
-
The d-SPE mixture typically includes:
-
Vortex the tube for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube for 2 minutes at approximately 4000 rpm.
-
The resulting supernatant is the cleaned-up sample extract. Carefully collect the supernatant, filter if necessary (e.g., through a 0.22 µm syringe filter), and transfer it to an autosampler vial for analysis by GC or LC, often coupled with mass spectrometry (MS).[14]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. idc-online.com [idc-online.com]
- 4. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 6. Effects of Water pH on the Stability of Pesticides | MU Extension [extension.missouri.edu]
- 7. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bu.edu.eg [bu.edu.eg]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. academic.oup.com [academic.oup.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Electrochemical Detection of Carbophenothion
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to interferences in the electrochemical detection of Carbophenothion.
Troubleshooting Guide
This guide addresses common issues encountered during the electrochemical detection of this compound, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Signal Instability / High Background Noise | - Contaminated supporting electrolyte or glassware.- Electrical noise from nearby equipment.- Unstable reference electrode. | - Use high-purity reagents and thoroughly clean all glassware.[1] - Ensure proper grounding and shielding of the electrochemical setup.- Check the filling solution of the reference electrode and ensure there are no air bubbles. |
| Low Sensitivity / Weak Signal | - Low concentration of this compound.- Poor electron transfer kinetics at the electrode surface.- Insufficient active surface area of the working electrode. | - Employ a preconcentration step, such as adsorptive stripping voltammetry, to accumulate this compound on the electrode surface before measurement.- Modify the electrode with electrocatalytic materials to enhance the reaction rate.- Increase the electrode surface area by modifying it with nanomaterials like graphene or gold nanoparticles.[1] |
| Poor Selectivity / Overlapping Peaks | - Presence of other electroactive compounds with similar redox potentials (e.g., other pesticides, phenols).[2] | - Modify the working electrode with materials that offer high selectivity towards this compound, such as Molecularly Imprinted Polymers (MIPs).- Utilize an enzyme-based biosensor with acetylcholinesterase (AChE), which is specifically inhibited by organophosphates like this compound.[3][4]- Optimize electrochemical parameters like the potential waveform, scan rate, and pH of the supporting electrolyte to resolve the peaks. |
| Matrix Effects (Signal Suppression or Enhancement) | - Complex sample matrices (e.g., soil extracts, fruit juices, vegetable oils) can alter the solution's conductivity or cause electrode fouling.[5][6] | - Implement sample pre-treatment techniques like Solid-Phase Extraction (SPE) to clean up the sample and remove interfering species.[7]- Use the standard addition method for calibration to compensate for matrix effects.[8][9][10][11]- Dilute the sample to reduce the concentration of interfering matrix components. |
| Electrode Fouling / Decreased Response Over Time | - Adsorption of reaction products or matrix components onto the electrode surface. | - For solid electrodes, polish the surface between measurements. For screen-printed electrodes, use a new electrode for each sample.- Implement an electrode regeneration step. For some electrodes, an anodic treatment can reactivate the surface.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the common interfering substances in the electrochemical detection of this compound?
Common interfering substances in the electrochemical detection of this compound and other organophosphate pesticides include:
-
Other Pesticides: Carbamate (B1207046) pesticides and other organophosphates with similar chemical structures and redox properties can cause overlapping signals.[14]
-
Phenolic Compounds: Phenols and their derivatives, which may be present in environmental and biological samples, can have electrochemical properties similar to the degradation products of some organophosphates, potentially leading to false positives.[2]
-
Electroactive Biomolecules: In biological samples, compounds like ascorbic acid and uric acid can interfere with the electrochemical signal.
-
Matrix Components: Complex matrices such as those from fruits, vegetables, and soil can contain various organic and inorganic compounds that may adsorb onto the electrode surface, causing fouling or altering the electrochemical response.[5][6]
Q2: How can I enhance the selectivity of my electrochemical sensor for this compound?
To enhance selectivity, you can modify the working electrode with recognition elements that specifically bind to this compound. Two effective strategies are:
-
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to the target molecule (this compound).[15][16][17] This "lock-and-key" mechanism provides high selectivity, reducing interference from structurally similar compounds.[18][19]
-
Enzyme-Based Biosensors: Utilizing acetylcholinesterase (AChE) as a biorecognition element offers high selectivity.[3][4] Organophosphates like this compound inhibit the activity of AChE.[4] The sensor measures the decrease in the enzymatic reaction's product, which is proportional to the concentration of this compound.[4]
Q3: What are matrix effects and how can I mitigate them in real sample analysis?
Matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) caused by the various components present in the sample matrix.[5][6] These effects can lead to inaccurate quantification. To mitigate matrix effects:
-
Sample Preparation: Thorough sample preparation is crucial. Techniques like filtration can remove suspended solids, while Solid-Phase Extraction (SPE) can effectively clean up complex samples by selectively extracting this compound and removing many interfering compounds.[7]
-
Standard Addition Method: This calibration method involves adding known amounts of a this compound standard to the sample.[8][9] By analyzing the signal increase with each addition, the initial concentration in the sample can be determined, effectively compensating for matrix effects.[10][11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly affect the measurement.
Q4: My electrode performance degrades after a few measurements. What is happening and how can I regenerate it?
The degradation in performance is likely due to electrode fouling, where reaction byproducts or components from the sample matrix adsorb onto the electrode surface, blocking active sites and impeding electron transfer.
Regeneration Strategies:
-
Mechanical Cleaning: For solid electrodes like glassy carbon, mechanical polishing with alumina (B75360) slurry can effectively remove adsorbed layers and restore the surface.
-
Electrochemical Treatment: Applying a specific potential waveform can sometimes electrochemically clean the electrode surface. For instance, an anodic treatment at a high potential can often reactivate the electrode.[12][13]
-
Solvent Rinsing: Washing the electrode with a suitable solvent, such as ethanol (B145695) or a basic solution, can help desorb interfering species.[20] The choice of solvent depends on the nature of the foulant.
Q5: What is the role of nanomaterials in reducing interferences?
Nanomaterials play a significant role in enhancing the performance of electrochemical sensors and mitigating interferences in several ways:
-
Increased Surface Area: Nanomaterials like graphene, carbon nanotubes, and metal nanoparticles provide a high surface-to-volume ratio, which allows for a higher loading of recognition elements (e.g., enzymes or MIPs), thereby amplifying the signal.[1]
-
Enhanced Electron Transfer: The excellent conductivity of many nanomaterials facilitates faster electron transfer between the analyte and the electrode, leading to improved sensitivity and lower detection limits.[21]
-
Electrocatalytic Activity: Some nanomaterials exhibit catalytic properties that can lower the overpotential required for the electrochemical reaction of this compound, helping to separate its signal from those of interfering species.[22]
-
Improved Biocompatibility: Certain nanomaterials can create a favorable microenvironment for the immobilization of enzymes, helping to retain their bioactivity and stability.[21]
Q6: Which electrochemical technique is best for this compound detection in the presence of interferences?
Pulse voltammetric techniques are generally preferred over cyclic voltammetry (CV) for quantitative analysis in the presence of interferences due to their higher sensitivity and better discrimination against background currents.
-
Differential Pulse Voltammetry (DPV): DPV measures the current just before and at the end of a potential pulse, and the difference is plotted against the potential.[23] This results in a peak-shaped response with a reduced contribution from capacitive currents, leading to lower detection limits and better resolution of overlapping peaks.[19][23]
-
Square Wave Voltammetry (SWV): SWV is another sensitive technique that uses a square wave potential waveform. It is often faster and more sensitive than DPV, further minimizing background currents.[23]
Quantitative Data on Sensor Performance
The following tables provide a summary of the performance of various electrochemical sensors for the detection of organophosphate pesticides, including recovery rates in real samples.
Table 1: Comparison of Different Electrochemical Sensor Modifications for Organophosphate Detection
| Sensor Modification | Target Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| g-C3N4@LiCoO2/GCE | Malathion (B1675926) | 5–120 nM | 4.38 nM | [24] |
| ZnO–CuO/GCE | Malathion | 0–200 nM | 1.367 nM | [22] |
| AChE/IL-GR–PVA/GCE | Phorate | 1.0 × 10⁻¹⁴–1.0 × 10⁻⁹ M | 8.0 × 10⁻¹⁵ M | [21] |
| AChE/CNF-GO/SPCE | Chlorpyrifos (B1668852) | 25–1000 nM | 2.2 nM | [1] |
| MIP/GCE | Chlorpyrifos | 2.8 x 10⁻¹⁴–2.8 x 10⁻⁵ mol l⁻¹ | 1.912 x 10⁻¹⁴ mol l⁻¹ | [19] |
GCE: Glassy Carbon Electrode, SPCE: Screen-Printed Carbon Electrode, AChE: Acetylcholinesterase, IL-GR: Ionic Liquid Functionalized Graphene, PVA: Polyvinyl Alcohol, CNF-GO: Cellulose (B213188) Nanofibers-Graphene Oxide, MIP: Molecularly Imprinted Polymer.
Table 2: Recovery Rates of Organophosphate Pesticides in Real Samples
| Analytical Method | Analyte | Sample Matrix | Spiked Concentration | Recovery Rate (%) | Reference |
| AChE Biosensor | Parathion | Polluted Water | 6.0 × 10⁻⁶ mol L⁻¹ | 94.0 - 96.0 | [8] |
| g-C3N4@LiCoO2/GCE | Malathion | Lettuce | Not specified | 96.76 - 98.64 | [24] |
| Nano-MgO Cleanup | 123 Pesticides | Paeoniae Radix Alba | 20, 50, 200 µg/kg | 98.0 - 111 | [7] |
| AChE/CNF-GO/SPCE | Chlorpyrifos | Drinking Water & Juice | 30 nM, 50 nM | High recovery | [1] |
Experimental Protocols
Protocol 1: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor for this compound Detection
This protocol describes a general procedure for creating a this compound-selective MIP on a glassy carbon electrode (GCE).
Materials:
-
This compound (template)
-
Functional monomer (e.g., methacrylic acid)
-
Cross-linker (e.g., ethylene (B1197577) glycol dimethacrylate)
-
Initiator (e.g., azobisisobutyronitrile)
-
Porogenic solvent (e.g., dimethylformamide)
-
Glassy Carbon Electrode (GCE)
-
Supporting electrolyte (e.g., phosphate (B84403) buffer solution)
Procedure:
-
Pre-treatment of GCE: Polish the GCE with alumina slurry (0.3 and 0.05 µm) on a polishing cloth, then sonicate in ethanol and deionized water for 5 minutes each. Dry the electrode under a nitrogen stream.[19]
-
Preparation of Pre-polymerization Solution: In a vial, dissolve this compound (template), the functional monomer, and the cross-linker in the porogenic solvent. The molar ratio of template:monomer:cross-linker is crucial and should be optimized (a common starting point is 1:4:20).[16]
-
De-oxygenation: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Add the initiator to the solution. Polymerization can be initiated by heat or UV light, depending on the initiator used. For thermal polymerization, place the vial in a water bath at 60-80°C for several hours.[19]
-
MIP Deposition on GCE: The MIP can be deposited on the GCE surface by drop-casting a small aliquot of the pre-polymerization mixture onto the pre-treated electrode and then initiating polymerization. Alternatively, electropolymerization can be used if an electropolymerizable monomer is chosen.[17]
-
Template Removal (Elution): After polymerization, immerse the MIP-modified electrode in a solution (e.g., methanol:acetic acid, 9:1 v/v) to wash away the this compound template molecules, leaving behind the specific recognition cavities.[19]
-
Electrochemical Measurement: The MIP/GCE is now ready for use. Perform electrochemical measurements (e.g., DPV or SWV) in the supporting electrolyte containing different concentrations of this compound. The binding of this compound to the MIP cavities will cause a change in the electrochemical signal.
Protocol 2: Fabrication of an Acetylcholinesterase (AChE) Biosensor for this compound Detection
This protocol outlines the immobilization of AChE on a modified electrode for the detection of this compound based on enzyme inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Chitosan (B1678972) solution
-
Glutaraldehyde (B144438) solution (2.5% v/v)
-
Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)
-
Acetylthiocholine (B1193921) (ATCh) substrate
-
Phosphate buffer solution (PBS), pH 7.0-7.4
Procedure:
-
Electrode Pre-treatment: Clean the GCE as described in Protocol 1. If using an SPCE, it may be used as received or after a simple electrochemical activation step.
-
Preparation of Enzyme-Chitosan Mixture: Prepare a homogenous dispersion by mixing a specific amount of AChE with a chitosan solution. Nanomaterials like graphene oxide can be added to this mixture to enhance conductivity and surface area.[1]
-
Immobilization of AChE:
-
Drop-cast a small volume of the enzyme-chitosan mixture onto the electrode surface and let it dry at room temperature.
-
Expose the electrode to glutaraldehyde vapor or a dilute solution for a short period (e.g., 1 minute) to cross-link the enzyme and prevent leaching.[25]
-
Rinse the electrode gently with PBS to remove any unbound enzyme.
-
-
Electrochemical Measurement Principle:
-
The biosensor works by measuring the oxidation of thiocholine (B1204863), the product of the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE.[8][26]
-
First, measure the baseline current response of the biosensor in a solution containing ATCh.
-
Next, incubate the biosensor in a sample solution containing this compound for a specific period (e.g., 15 minutes).[1]
-
After incubation, measure the current response in the ATCh solution again.
-
-
Quantification: The presence of this compound will inhibit the AChE activity, leading to a decrease in the production of thiocholine and thus a lower oxidation current.[4] The percentage of inhibition is proportional to the concentration of this compound.
Visualizations
Caption: Troubleshooting workflow for common electrochemical detection issues.
Caption: Experimental workflow for fabricating a MIP sensor.
Caption: Principle of an AChE-based biosensor for this compound detection.
References
- 1. Electrochemical biosensor based on cellulose nanofibers/graphene oxide and acetylcholinesterase for the detection of chlorpyrifos pesticide in water a ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00512G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetylcholinesterase electrochemical biosensors with graphene-transition metal carbides nanocomposites modified for detection of organophosphate pesticides | PLOS One [journals.plos.org]
- 4. Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AChE-based electrochemical biosensor for pesticide detection in vegetable oils: matrix effects and synergistic inhibition of the immobilized enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Removal of Matrix Interferences by Nano-MgO and Co-Adsorbents for Accurate Multi-Pesticide Residue Analysis in the Chinese Medicinal Herb, Paeoniae Radix Alba - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Parathion and Carbaryl Pesticides in Water and Food Samples Using a Self Assembled Monolayer/Acetylcholinesterase Electrochemical Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asdlib.org [asdlib.org]
- 10. Evaluation of different approaches to applying the standard additions calibration method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrochemical detection of carbamate pesticides at conductive diamond electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 15. Molecularly Imprinted Polymers Combined with Electrochemical Sensors for Food Contaminants Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Molecularly imprinted polymers - towards electrochemical sensors and electronic tongues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globethesis.com [globethesis.com]
- 19. ias.ac.in [ias.ac.in]
- 20. Dual fluorescence and electrochemical detection of the organophosphorus pesticides--ethion, malathion and fenthion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a sensitive acetylcholinesterase biosensor based on a functionalized graphene–polyvinyl alcohol nanocomposite for organophosphorous pesticide detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Detection of Environmentally Harmful Malathion Pesticides Using a Bimetallic Oxide of CuO Nanoparticles Dispersed over a 3D ZnO Nanoflower - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Developing a highly sensitive electrochemical sensor for malathion detection based on green g-C 3 N 4 @LiCoO 2 nanocomposites - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08023H [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Carbophenothion Detection in Water Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Carbophenothion, an organophosphate pesticide, in water samples. Our goal is to help you enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting this compound in water?
A1: The cornerstone techniques for pesticide residue analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The choice between them depends on the chemical properties of the pesticide. GC-MS is well-suited for volatile compounds, while LC-MS is ideal for non-volatile or thermally unstable compounds.[1] For organophosphates like this compound, both techniques are widely used.
Q2: How can I improve the sensitivity of my measurements to detect low concentrations of this compound?
A2: To enhance sensitivity, consider the following:
-
Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the water sample.[2][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a highly effective sample preparation technique.[4]
-
Instrumentation: Utilize advanced analytical instruments like tandem mass spectrometry (MS/MS) which offers higher selectivity and sensitivity compared to single quadrupole MS.[4][5]
-
Derivatization: Chemical derivatization can be used to improve the chromatographic behavior and enhance the detection sensitivity of the target analyte.[6]
-
Biosensors: Electrochemical biosensors, particularly those based on acetylcholinesterase (AChE) inhibition, offer very high sensitivity for organophosphate detection.[7][8][9][10] The integration of nanomaterials into these biosensors can further amplify the signal and lower detection limits.[11][12][13]
Q3: What is the "matrix effect" and how can I minimize it?
A3: The matrix effect is the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[4] These co-extracted compounds can either suppress or enhance the instrument's signal, leading to inaccurate quantification.[4] To minimize the matrix effect:
-
Effective Cleanup: Use appropriate cleanup steps during sample preparation, such as dispersive solid-phase extraction (d-SPE) with sorbents like PSA (primary secondary amine) and C18.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.
-
Isotope Dilution: Use stable isotope-labeled internal standards that behave similarly to the analyte during extraction and analysis.
Q4: Are there rapid screening methods available for this compound?
A4: Yes, biosensors offer a promising approach for rapid and on-site screening of organophosphate pesticides.[9][10] These devices are typically portable and can provide results in a much shorter time frame compared to traditional chromatographic methods.[9] Whole-cell biosensors can be used for general toxicity screening and can act as early warning systems for water pollution.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction from the water sample. 2. Degradation of this compound during sample processing. 3. Instrument sensitivity issues. | 1. Optimize the SPE method: check the sorbent type, elution solvent, and sample pH. For QuEChERS, ensure the correct salt and solvent combination is used.[4] 2. Control pH and temperature during extraction and analysis. Use buffered solutions.[4] 3. Tune and calibrate the mass spectrometer. Ensure the correct precursor and product ions are being monitored in MS/MS methods. |
| Poor Peak Shape in Chromatography | 1. Active sites in the GC inlet or column. 2. Incompatible mobile phase or gradient in LC. 3. Co-eluting interferences from the matrix. | 1. Use a deactivated GC inlet liner and a high-quality, inert GC column.[4] 2. Optimize the mobile phase composition and gradient profile for LC to achieve a symmetric peak.[4] 3. Improve the sample cleanup step to remove interfering compounds. |
| High Variability in Results (Poor Reproducibility) | 1. Inconsistent sample preparation. 2. Fluctuations in instrument performance. 3. Contamination of glassware or reagents. | 1. Ensure precise and consistent execution of the extraction and cleanup procedures. Automated SPE systems can improve reproducibility.[14] 2. Regularly perform instrument maintenance and calibration checks. 3. Use high-purity solvents and reagents. Thoroughly clean all glassware. |
| False Positives | 1. Contamination of the analytical system. 2. Presence of interfering compounds with similar mass-to-charge ratios. | 1. Run solvent and procedural blanks to identify and eliminate sources of contamination. 2. Use high-resolution mass spectrometry (HRMS) for more accurate mass determination or confirm identity using multiple MS/MS transitions. |
Data Presentation: Comparison of Detection Methods
The following table summarizes the performance of various analytical techniques for the detection of organophosphate pesticides, providing an indication of the sensitivity that can be achieved.
| Analytical Technique | Sample Preparation | Limit of Detection (LOD) | Reference |
| GC-NPD | Automated SPE | 0.02–0.1 µg/L | [14][15] |
| LC-MS/MS | SPE | 0.01 - 0.78 ng/L | |
| AChE-based Biosensor | Direct Measurement | 1 nM (for Carbofuran) | [7] |
| Nanomaterial-based Biosensor | Direct Measurement | 3.75 x 10⁻¹¹ M (for Methyl Parathion) | [8] |
Experimental Protocols
Solid-Phase Extraction (SPE) followed by GC-MS Analysis
This protocol outlines a general procedure for the extraction and analysis of this compound from water samples.
a. Materials and Reagents:
-
C18 SPE cartridges
-
Methanol, Dichloromethane (pesticide residue grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Water sample (1 L)
-
GC-MS system
b. Experimental Workflow:
References
- 1. What Are The Common Analytical Methods For Pesticide Residue Testing? Optimize Your Food Safety With Gc-Ms And Lc-Ms - Kintek Detection [kintekdetection.com]
- 2. jchps.com [jchps.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. southernscientificireland.com [southernscientificireland.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Biosensors for Pesticide Detection: New Trends [scirp.org]
- 11. Recent Advances in Nanomaterial-Based Biosensors for Pesticide Detection in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Method Validation for Carbophenothion Analysis in a New Food Matrix
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating a method for the analysis of carbophenothion in a new food matrix.
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory guidelines I should follow for pesticide residue method validation?
A1: For pesticide residue analysis in food and feed, it is crucial to adhere to internationally recognized guidelines to ensure data validity and acceptance. The primary guidelines to follow are:
-
SANTE/11312/2021 : This European Commission guidance document provides detailed procedures for analytical quality control and method validation for pesticide residue analysis.[1][2][3]
-
AOAC International Guidelines : The AOAC provides Standard Method Performance Requirements (SMPRs) that outline the minimum performance characteristics for method evaluation.[4][5]
-
Codex Alimentarius (CAC/GL 40-1993) : These guidelines provide principles for good laboratory practice in pesticide residue analysis.[6]
Q2: What are the essential parameters to evaluate during method validation for this compound analysis?
A2: A comprehensive method validation for this compound should assess the following parameters:
-
Linearity : Establishes the relationship between the concentration of this compound and the analytical signal over a defined range.
-
Accuracy (Trueness and Precision) : Trueness is assessed through recovery studies by spiking the blank matrix with a known concentration of this compound. Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day or inter-laboratory precision).[7][8]
-
Limit of Quantification (LOQ) : The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.[4]
-
Selectivity/Specificity : The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.
-
Matrix Effect : The influence of co-extracted matrix components on the ionization and measurement of this compound.[9][10][11][12][13]
Q3: What is the QuEChERS method and why is it commonly used for pesticide analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food.[14][15][16][17] It involves a two-step process:
-
Extraction : The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts and buffers.[15][17]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the extract is then cleaned up by adding a combination of sorbents to remove interfering matrix components like fats, sugars, and pigments.[14][15][16]
QuEChERS is popular due to its simplicity, high sample throughput, low solvent consumption, and broad applicability to a wide range of pesticides and food matrices.[15][18]
Q4: Which analytical techniques are most suitable for this compound analysis?
A4: The most common and effective analytical techniques for the determination of this compound residues are:
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : A robust and sensitive technique, particularly for volatile and semi-volatile pesticides like this compound.[19][20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high selectivity and sensitivity and is suitable for a broader range of pesticide polarities. It can be susceptible to matrix effects.[9][13][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample processing. 3. Loss of analyte during the cleanup step. 4. Inappropriate pH of the extraction solvent. | 1. Ensure thorough homogenization of the sample.[21] Increase shaking/vortexing time during extraction. Consider using a different extraction solvent or adding a soaking step for dry matrices.[17] 2. Keep samples cold during homogenization to prevent enzymatic degradation.[17] Use pH buffers to protect pH-sensitive pesticides.[17] 3. Evaluate the d-SPE sorbents used. Some sorbents can retain the target analyte. Try different sorbent combinations or reduce the amount used.[22] 4. Adjust the pH of the extraction solvent. For this compound, a slightly acidic to neutral pH is generally suitable. |
| High Matrix Effect (Signal Suppression or Enhancement) | 1. Co-elution of matrix components with the analyte. 2. Insufficient cleanup of the sample extract. 3. High concentration of matrix components in the final extract. | 1. Optimize the chromatographic conditions (e.g., gradient, column) to improve separation between this compound and interfering compounds.[11] 2. Use a more effective d-SPE cleanup combination. For complex matrices, a combination of PSA, C18, and GCB (Graphitized Carbon Black) may be necessary.[17] 3. Dilute the final extract to reduce the concentration of matrix components.[10] Use matrix-matched calibration standards to compensate for the matrix effect.[23][24] |
| Poor Peak Shape (Tailing or Fronting) in GC Analysis | 1. Active sites in the GC inlet liner or column. 2. Column contamination or degradation. 3. Inappropriate injection temperature. | 1. Use a deactivated inlet liner. Consider using a liner with glass wool to trap non-volatile matrix components. 2. Bake out the column at a high temperature.[25] If the problem persists, trim the front end of the column or replace it. 3. Optimize the injector temperature. Too high a temperature can cause degradation of thermally labile compounds, while too low a temperature can lead to poor volatilization.[26] |
| Inconsistent Results (Poor Precision) | 1. Non-homogeneous sample. 2. Inconsistent sample preparation technique. 3. Variability in instrument performance. | 1. Ensure the sample is thoroughly homogenized before taking a subsample for analysis.[21] 2. Standardize all steps of the sample preparation procedure, including weighing, solvent addition, shaking times, and centrifugation speeds.[8] 3. Perform regular system suitability checks to ensure the instrument is performing consistently. Check for leaks and ensure a stable gas flow in GC systems.[19] |
Data Presentation
Table 1: Method Validation Summary for this compound in a New Food Matrix (Example: Avocado)
| Validation Parameter | Acceptance Criteria (based on SANTE/11312/2021) | Result | Pass/Fail |
| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |
| LOQ | Signal-to-Noise ≥ 10 | 0.01 mg/kg | Pass |
| Accuracy (Recovery) | 70-120% | 85-105% | Pass |
| Precision (RSDr) | ≤ 20% | < 15% | Pass |
| Precision (RSDR) | ≤ 20% | < 18% | Pass |
| Matrix Effect | 80-120% | 95% (slight suppression) | Pass |
Table 2: Recovery and Precision Data for this compound in Spiked Avocado Samples
| Spiking Level (mg/kg) | Mean Recovery (%) (n=5) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| 0.01 (LOQ) | 92.5 | 12.8 | 16.5 |
| 0.05 | 98.7 | 8.5 | 11.2 |
| 0.20 | 101.3 | 6.2 | 9.8 |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Avocado
-
Sample Homogenization : Weigh 10 ± 0.1 g of a representative, homogenized avocado sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[17]
-
Extraction :
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup :
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Final Extract Preparation :
-
Transfer the cleaned extract into an autosampler vial.
-
The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
-
Protocol 2: GC-MS/MS Analysis of this compound
-
Instrumentation : Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column : HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection : 1 µL, splitless mode at 250°C.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 25°C/min to 150°C.
-
Ramp 2: 5°C/min to 200°C.
-
Ramp 3: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS/MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitor at least two MRM (Multiple Reaction Monitoring) transitions for this compound for quantification and confirmation.
-
Mandatory Visualization
Caption: QuEChERS workflow for this compound analysis.
References
- 1. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]
- 2. EUROPE - COM: Update of the analytical guidance document for residues - Lynxee consulting [lynxee.consulting]
- 3. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 4. aoac.org [aoac.org]
- 5. aoac.org [aoac.org]
- 6. fao.org [fao.org]
- 7. Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes – ScienceOpen [scienceopen.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. QuEChERS Method for Pesticide Residue Analysis [merckmillipore.com]
- 15. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 16. lcms.cz [lcms.cz]
- 17. m.youtube.com [m.youtube.com]
- 18. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdpr.ca.gov [cdpr.ca.gov]
- 20. agilent.com [agilent.com]
- 21. openknowledge.fao.org [openknowledge.fao.org]
- 22. lcms.cz [lcms.cz]
- 23. Simultaneous Determination and Dietary Risk Assessment of 26 Pesticide Residues in Wheat Grain and Bran Using QuEChERS-UHPLC-MS/MS | MDPI [mdpi.com]
- 24. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. researchgate.net [researchgate.net]
Addressing cross-reactivity in Carbophenothion immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbophenothion immunoassays. Our goal is to help you address common challenges, with a particular focus on managing cross-reactivity to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in a this compound immunoassay?
A1: Cross-reactivity occurs when the antibodies in your immunoassay, which are intended to bind specifically to this compound, also bind to other structurally similar molecules.[1][2] This is a common issue in immunoassays for small molecules like pesticides, as other organophosphates may share similar chemical structures (epitopes) that the antibody recognizes.[3][4] This can lead to false-positive results or an overestimation of this compound concentration in your samples.[1][5]
Q2: Which compounds are most likely to cross-react with a this compound antibody?
A2: The most likely cross-reactants are other organophosphate pesticides that share a similar core structure to this compound. These can include, but are not limited to, parathion, chlorpyrifos, fenitrothion, and their metabolites. The degree of cross-reactivity depends on the specific antibody used and how closely the structure of the other compound resembles the epitope the antibody was raised against.
Q3: How is cross-reactivity calculated?
A3: Cross-reactivity is typically determined by performing a competitive immunoassay with the cross-reacting compound and comparing its 50% inhibition concentration (IC50) to that of the target analyte (this compound). The formula is as follows:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [6]
A higher percentage indicates a greater degree of cross-reactivity.
Q4: What is the difference between monoclonal and polyclonal antibodies in the context of cross-reactivity?
A4: Monoclonal antibodies (mAbs) recognize a single, specific epitope on an antigen. This high specificity generally leads to lower cross-reactivity.[1] Polyclonal antibodies (pAbs) are a mixture of antibodies that recognize multiple epitopes on a single antigen. While this can increase the sensitivity of an assay, it also increases the likelihood of cross-reactivity with other molecules that may share one or more of those epitopes.[1] For assays requiring high specificity for this compound, monoclonal antibodies are generally preferred.[1][2]
Troubleshooting Guide: Cross-Reactivity
Issue: My immunoassay results show unexpectedly high levels of this compound.
This could be a sign of cross-reactivity with other compounds in your sample matrix. Follow these steps to diagnose and mitigate the issue.
Step 1: Confirm Cross-Reactivity
-
Action: Test for potential cross-reactants individually. Prepare standard curves for this compound and each suspected cross-reacting compound using your immunoassay protocol.
-
Expected Outcome: This will allow you to determine the IC50 value for each compound and calculate the percent cross-reactivity. If other compounds show significant inhibition, cross-reactivity is likely occurring.
Step 2: Mitigate Cross-Reactivity
If cross-reactivity is confirmed, consider the following strategies:
-
Optimize Assay Conditions:
-
Adjust pH and Ionic Strength: The binding affinity of an antibody can be influenced by the pH and salt concentration of the assay buffers.[6] Experiment with slight variations in your buffer composition to find conditions that favor the binding of this compound over cross-reactants.
-
Modify Incubation Times and Temperatures: Shorter incubation times can sometimes reduce the binding of low-affinity, cross-reacting molecules.[1]
-
-
Employ a More Specific Antibody:
-
Use a Heterologous Immunoassay Format:
-
A heterologous immunoassay uses a different, but structurally related, molecule for the assay label or coating antigen than the one used to generate the antibody. This can sometimes increase the specificity of the assay for the target analyte.
-
-
Sample Purification:
-
Solid-Phase Extraction (SPE): If the chemical properties of this compound and the primary cross-reactants are sufficiently different, you may be able to use SPE to selectively remove the interfering compounds from your samples before performing the immunoassay.
-
Data on Cross-Reactivity of Related Organophosphate Pesticides
While extensive cross-reactivity data for every this compound antibody is proprietary to the manufacturer, the following table provides representative data from published studies on immunoassays for structurally similar organophosphate pesticides. This can give you an indication of potential cross-reactants.
| Compound | Class | Typical Cross-Reactivity (%) with Parathion-methyl Antibody[6] | Typical Cross-Reactivity (%) with Chlorpyrifos Antibody[4][9] |
| Parathion-methyl | Organophosphate | 100 | Low |
| Parathion | Organophosphate | High | Low |
| Fenitrothion | Organophosphate | High | Low |
| Chlorpyrifos | Organophosphate | Low | 100 |
| Chlorpyrifos-methyl | Organophosphate | Low | 66.6[4] |
| Bromophos-ethyl | Organophosphate | Low | 15.6[4] |
| Cyanophos | Organophosphate | High | N/A |
| EPN | Organophosphate | High | N/A |
| Paraoxon-methyl | Organophosphate | High | N/A |
| Malathion | Organophosphate | Negligible | Negligible |
| Carbaryl | Carbamate | Negligible | Negligible |
Note: "High" indicates significant cross-reactivity, often above 50%. "Low" indicates minimal but potentially detectable cross-reactivity. "Negligible" indicates no significant cross-reactivity was observed. N/A indicates data not available in the cited sources. This data is illustrative and the actual cross-reactivity will depend on the specific antibody used in your assay.
Experimental Protocols
Protocol: Competitive ELISA for this compound
This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for detecting small molecules like this compound. In this assay, free this compound in the sample competes with a labeled or coated this compound conjugate for binding to a limited number of antibody binding sites. A higher concentration of this compound in the sample results in a lower signal, and vice versa.
Materials:
-
Microtiter plate (96-well)
-
This compound-specific antibody
-
This compound standard
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the this compound-specific antibody to its optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Add 50 µL of your standards or samples to the appropriate wells.
-
Add 50 µL of the diluted this compound-enzyme conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a plate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Workflow for a competitive ELISA for this compound detection.
Caption: Decision tree for troubleshooting cross-reactivity in this compound immunoassays.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. myadlm.org [myadlm.org]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Calibration curve issues in quantitative analysis of Carbophenothion
Technical Support Center: Quantitative Analysis of Carbophenothion
Welcome to the technical support center for the quantitative analysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experimental analysis, with a particular focus on calibration curves.
Frequently Asked Questions (FAQs) & Troubleshooting
My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the potential causes and how can I fix it?
A low correlation coefficient indicates that the data points do not form a straight line, which is essential for accurate quantification.
Potential Causes & Troubleshooting Steps:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Carefully reprepare your calibration standards from a fresh, certified stock solution. Use calibrated pipettes and ensure complete dissolution of this compound in the solvent. It is miscible with most organic solvents like acetonitrile (B52724) or toluene.[1][2]
-
-
Analyte Degradation: this compound may degrade in the sample, during preparation, or in the Gas Chromatography (GC) inlet, especially at high temperatures.
-
Solution: Check the stability of your stock and working solutions.[3] Ensure the GC inlet temperature is appropriate and the liner is clean and deactivated. Consider using a pulsed splitless injection to minimize the time the analyte spends in the hot inlet.
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Extend your calibration curve to lower concentrations or dilute your higher concentration standards. Examine the plot to identify the limit of linearity (LOL), where the curve begins to plateau.[4]
-
-
Incorrect Integration: The software may be incorrectly integrating the chromatographic peaks.
-
Solution: Manually review the peak integration for each standard. Adjust integration parameters to ensure the entire peak area is captured correctly and consistently.
-
Why is my calibration curve showing a significant y-intercept instead of passing through the origin?
Ideally, a blank sample should yield a signal of zero, meaning the calibration curve should pass through or very close to the origin (0,0). A significant y-intercept suggests a systemic issue.[5]
Potential Causes & Troubleshooting Steps:
-
Positive Y-Intercept:
-
Cause: This often indicates contamination in your blank solution (solvent, reagents, or glassware) or instrument carryover from a previous injection.
-
Troubleshooting:
-
Run a Solvent Blank: Inject pure solvent to check for contamination.
-
Check Reagents: Ensure all reagents used for dilutions are free of this compound or interfering substances.
-
Clean System: If carryover is suspected, run several solvent washes through the injection port and column.
-
-
-
Negative Y-Intercept:
-
Cause: This can occur when there is analyte loss at lower concentrations, often due to adsorption at active sites within the GC system (e.g., liner, column inlet).[5]
-
Troubleshooting:
-
Deactivate the System: Use a deactivated inlet liner and ensure the column is properly conditioned.
-
Matrix-Matched Standards: The matrix components can sometimes "prime" the system, reducing analyte loss. Using matrix-matched standards can mitigate this effect.
-
Avoid Forcing Zero: Do not force the calibration curve through the origin if you consistently observe a negative intercept. This can distort the true relationship between concentration and response and lead to inaccurate quantification.[5]
-
-
I'm observing inconsistent results for my samples. Could this be a matrix effect?
Yes, inconsistent results, particularly signal enhancement or suppression, are classic signs of a matrix effect. This occurs when co-extracted compounds from the sample interfere with the analysis of the target analyte.[6]
What is the Matrix Effect? The matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[6] In GC analysis, matrix components can coat active sites in the inlet and column, preventing the analyte from adsorbing and thus enhancing its signal. Conversely, they can also interfere with ionization in the mass spectrometer source, causing signal suppression.
How to Diagnose and Compensate for Matrix Effects:
-
Compare Slopes: Prepare two calibration curves: one in pure solvent and one in a blank matrix extract (a sample known to be free of this compound). A significant difference between the slopes of the two curves confirms a matrix effect.
-
Use Matrix-Matched Calibration: This is the most common way to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is identical to the sample matrix being analyzed.[7][8] This ensures that the standards and samples are affected by the matrix in the same way.
-
Standard Addition Method: For complex or variable matrices, the standard addition method can be used. The analyte is spiked at several different concentrations into aliquots of the actual sample.
-
Improve Sample Cleanup: Use techniques like Solid Phase Extraction (SPE) to remove interfering matrix components before analysis. However, be aware that this can sometimes lead to lower analyte recovery.
Quantitative Data Summary
The following table illustrates a typical matrix effect scenario in the analysis of this compound. Note the difference in the slope and the calculated concentration of the unknown sample when using a solvent-based curve versus a matrix-matched curve.
| Parameter | Calibration in Solvent | Matrix-Matched Calibration (Apple Extract) | Comment |
| Calibration Range | 10 - 200 µg/kg | 10 - 200 µg/kg | Same concentration range used for both. |
| Equation | y = 1500x + 500 | y = 2250x + 520 | The slope is 50% higher in the matrix, indicating signal enhancement. |
| Correlation (R²) | 0.998 | 0.999 | Both curves show good linearity. |
| Unknown Sample Peak Area | 75,500 | 75,500 | The instrument response is the same. |
| Calculated Concentration | 50.0 µg/kg | 33.3 µg/kg | Using the solvent curve overestimates the concentration by 50%. |
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol describes how to prepare standards to compensate for matrix effects.
-
Prepare a Blank Matrix Extract: Select a sample of the matrix (e.g., apple, soil, water) that is known to be free of this compound. Process this blank sample using the exact same extraction and cleanup procedure as your unknown samples. The resulting solution is your blank matrix extract.
-
Prepare a Stock Solution: Create a high-concentration stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like acetonitrile.
-
Create Intermediate Dilutions: Prepare a series of intermediate standards from the stock solution in pure solvent.
-
Spike the Blank Matrix: Create the final calibration standards by spiking known volumes of the intermediate standards into aliquots of the blank matrix extract. This will give you a series of standards with increasing concentrations of this compound, where each standard has the same matrix composition.
-
Analyze: Analyze these matrix-matched standards alongside your unknown samples to generate the calibration curve.
Visualizations
Workflow and Decision Diagrams
References
- 1. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 5. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Survey of pesticide and pesticide metabolite residues in strawberries marketed in Uruguay [scielo.edu.uy]
- 8. pubs.acs.org [pubs.acs.org]
Selection of internal standards for Carbophenothion quantification
Technical Support Center: Quantification of Carbophenothion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quantification of this compound using an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the key criteria for selecting an internal standard (IS) for this compound quantification?
An ideal internal standard should be a compound that is not naturally present in the samples being analyzed but behaves similarly to this compound during sample preparation and analysis.[1] Key criteria include:
-
Chemical Similarity: The IS should be chemically and structurally similar to this compound (an organophosphate pesticide) to ensure comparable extraction efficiency and response in the detection system.[1]
-
Chromatographic Behavior: It should have a retention time close to this compound but be well-resolved from it and any other matrix components.
-
Purity: The IS must be of high purity to ensure accurate quantification.
-
Stability: It must be stable throughout the entire analytical process, from sample preparation to final detection.
-
Commercial Availability: The internal standard should be readily available in a pure form.
For mass spectrometry (MS) based methods, an isotopically labeled version of this compound (e.g., this compound-d10) is the gold standard as it exhibits nearly identical chemical and physical properties.[1][2][3] If an isotopically labeled standard is not available, other organophosphate pesticides or structurally similar compounds can be used.[4]
Q2: Which compounds are suitable internal standards for this compound analysis by Gas Chromatography (GC)?
For GC-based methods, several organophosphate pesticides can serve as suitable internal standards. The choice depends on the specific detector being used (e.g., FPD, NPD, MS) and the sample matrix.[5][6]
-
Triphenyl phosphate (B84403) (TPP): Often recommended as an internal standard for the analysis of organophosphorus pesticides.[7]
-
Parathion-d10: A deuterated organophosphate that is an excellent choice for GC-MS analysis due to its similarity to this compound.[3]
-
Chlorpyrifos-d10: Another suitable deuterated organophosphate pesticide for GC-MS methods.[3]
-
Ethoprophos: Can be used, provided it is not one of the target analytes in the analysis.[4]
Q3: Can I use a deuterated internal standard for GC analysis with a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)?
No, deuterated analogs of analytes are generally not appropriate surrogates or internal standards for GC analysis using selective detectors like FPD or NPD.[5] These detectors do not differentiate between the deuterated standard and the native analyte based on mass. They respond to the presence of specific elements (phosphorus, sulfur, or nitrogen). Therefore, the signals from the analyte and the deuterated standard would be indistinguishable, making accurate quantification impossible. Deuterated standards are best suited for mass spectrometry (MS) detectors.
Troubleshooting Guide
Issue 1: My internal standard peak area is inconsistent across samples and standards.
-
Possible Cause: Inconsistent injection volume.
-
Solution: Ensure the autosampler is functioning correctly. Check the syringe for air bubbles or leaks. If performing manual injections, use a consistent and validated technique.
-
-
Possible Cause: Matrix effects. The sample matrix may be enhancing or suppressing the IS signal.
-
Solution: Prepare matrix-matched calibration standards to compensate for this effect.[8] Alternatively, improve the sample cleanup procedure to remove interfering matrix components.
-
-
Possible Cause: Degradation of the internal standard.
-
Possible Cause: For GC-MS, the ion source may be contaminated, or the detector (multiplier) may be aging.
-
Solution: Clean the ion source according to the manufacturer's instructions. An aging detector can sometimes cause signal drift; if the problem persists after cleaning, detector replacement might be necessary.[11]
-
Issue 2: The internal standard is co-eluting with an interfering peak from the sample matrix.
-
Possible Cause: The selected GC or LC method lacks sufficient chromatographic resolution.
-
Solution: Optimize the chromatographic method. For GC, adjust the temperature program (e.g., lower the initial temperature or slow the ramp rate) to improve separation.[12] For LC, modify the mobile phase gradient or consider a different stationary phase.
-
-
Possible Cause: The internal standard is not appropriate for the sample matrix.
-
Solution: Select a different internal standard with a different retention time. Refer to the data table below for alternatives.
-
Issue 3: I am using a deuterated standard in GC-MS, but I see a signal for the native analyte even in a blank.
-
Possible Cause: The deuterated internal standard contains a small amount of the non-deuterated (native) analyte as an impurity.
-
Solution: Inject a high-concentration solution of only the deuterated standard and check for the presence of the native analyte's mass-to-charge ratio (m/z).[12] If present, you must account for this contribution in your calculations or obtain a purer standard.
-
-
Possible Cause: In-source fragmentation or hydrogen-deuterium (H/D) exchange is occurring in the GC inlet or MS ion source.
Data Presentation: Comparison of Potential Internal Standards
The following table summarizes the properties of this compound and potential internal standards to aid in selection.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP | Suitable Technique(s) | Rationale for Use |
| This compound (Analyte) | C₁₁H₁₆ClO₂PS₃ | 342.85 | 82 @ 0.01 mmHg | 5.1 - 5.3 | GC-FPD, GC-NPD, GC-MS, LC-MS | Target analyte. |
| Parathion-d10 | C₁₀H₄D₁₀NO₅PS | 301.3 | N/A | ~3.8 | GC-MS, LC-MS/MS | Isotopically labeled organophosphate. Chemically very similar to organophosphates. Provides the best correction for matrix effects and variability.[3] |
| Chlorpyrifos-d10 | C₉H₁D₁₀Cl₃NO₃PS | 359.7 | N/A | ~4.7 | GC-MS, LC-MS/MS | Isotopically labeled organophosphate. Excellent choice for correcting recovery and matrix effects in MS-based methods.[2][3] |
| Triphenyl Phosphate (TPP) | C₁₈H₁₅O₄P | 326.29 | 245 @ 11 mmHg | 4.74 | GC-FPD, GC-NPD, GC-MS | A common, non-pesticide organophosphate used as a surrogate or IS in organophosphate analyses.[7] Structurally distinct but shares the phosphate core. |
| Ethoprophos | C₈H₁₉O₂PS₂ | 242.34 | 244 @ 760 mmHg | 3.09 | GC-FPD, GC-NPD, GC-MS | An organophosphate pesticide that can be used as an IS if it is not a target analyte.[4] |
N/A: Not applicable or readily available. LogP values are estimates and can vary slightly between sources.
Experimental Protocols
Protocol: Quantification of this compound in a Non-Fatty Food Matrix by GC-MS using an Internal Standard
This protocol provides a general workflow. Optimization for specific matrices and instrumentation is required.
1. Reagents and Materials
-
This compound analytical standard
-
Internal Standard (e.g., Parathion-d10)
-
Acetonitrile (B52724) (ACN), pesticide residue grade
-
Ethyl Acetate (EtOAc), pesticide residue grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
2. Preparation of Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound and the internal standard in ethyl acetate.
-
Working Internal Standard (10 µg/mL): Dilute the IS stock solution in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 ng/mL) by diluting the this compound stock solution. Fortify each calibration standard with the working internal standard to a constant final concentration (e.g., 100 ng/mL).
3. Sample Preparation (QuEChERS-based method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the working internal standard solution (e.g., 100 µL of 10 µg/mL IS for a final concentration of 100 ng/g).
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ (for dispersive solid-phase extraction cleanup).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the final extract into a GC vial for analysis.
4. GC-MS Instrumental Conditions
-
Inlet: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)
-
Oven Program: Initial 70 °C for 2 min, ramp to 200 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min, hold for 10 min.
-
MS Transfer Line: 290 °C
-
Ion Source: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for this compound and the internal standard.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (this compound Area / IS Area) against the concentration of this compound.
-
Calculate the peak area ratio for the samples.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Mandatory Visualization
Caption: Workflow for the selection of an internal standard.
Caption: Troubleshooting inconsistent internal standard peak area.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. lcms.cz [lcms.cz]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. internal standard for organophosphate - Chromatography Forum [chromforum.org]
- 5. epa.gov [epa.gov]
- 6. ysi.com [ysi.com]
- 7. cdc.gov [cdc.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 10. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Internal Standard Problem - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
Impact of pH on Carbophenothion extraction and stability
Technical Support Center: Carbophenothion Analysis
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on the critical impact of pH on its extraction and stability.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: Like many organophosphate pesticides, this compound is susceptible to degradation in alkaline (high pH) conditions through a process called alkaline hydrolysis.[1][2] This chemical reaction breaks down the active this compound molecule into inactive forms, reducing its concentration and effectiveness over time.[3][4] While one source notes it is generally "stable to hydrolysis," this is a relative term, and the general principle for organophosphates is that stability decreases as pH increases above neutral.[4][5] Hydrolysis is considered a potentially important degradation pathway for this compound in water.[6]
Q2: What is alkaline hydrolysis and why is it a concern for this compound?
A2: Alkaline hydrolysis is a chemical reaction where water, under basic conditions (pH > 7), breaks down a chemical compound. For organophosphate insecticides like this compound, the hydroxyl ions (OH⁻) in alkaline water attack the phosphorus center, leading to the cleavage of the ester bonds and rendering the pesticide inactive.[2][4] The rate of this degradation process typically increases tenfold for every one-point increase in pH.[2] This is a major concern during experiments or when preparing standard solutions, as storage in improperly buffered or alkaline aqueous solutions can lead to significant sample degradation and inaccurate results.
Q3: What is the optimal pH range for preparing and storing this compound stock and working solutions?
A3: For maximal stability, solutions containing this compound should be maintained in a slightly acidic to neutral pH range, ideally between pH 5.5 and 6.5. Many pesticides are most stable around pH 5.[1] It is crucial to use buffered solutions for dilutions and to check the pH of your water source, as many water supplies can be naturally alkaline.[1][4]
Q4: Is there quantitative data on the half-life of this compound at different pH values?
Data Presentation: pH-Dependent Stability
The following table summarizes the half-life of other common organophosphate pesticides at different pH values, illustrating the significant impact of alkalinity on stability. This data can serve as a valuable reference for handling this compound.
| Pesticide | Chemical Class | pH 5 | pH 6 | pH 7 | pH 8 | pH 9 |
| Chlorpyrifos | Organophosphate | 63 days | - | 35 days | 1.5 days | - |
| Malathion | Organophosphate | - | 8 days | 3 days | 19 hours | 5 hours |
| Acephate (Orthene) | Organophosphate | 55 days | - | 17 days | - | 3 days |
| Dimethoate | Organophosphate | - | 12 hours | - | - | 48 minutes |
Data compiled from multiple sources.[1][2] Note: Half-life is the time required for 50% of the active ingredient to degrade. Other factors like temperature can also accelerate hydrolysis.[3]
Frequently Asked Questions (FAQs) on this compound Extraction
Q1: Why is pH a critical parameter for the extraction of this compound?
A1: The pH of the sample and the extraction solvent is critical because it can affect the chemical form (ionic vs. neutral) of this compound, thereby influencing its solubility and partitioning behavior between the aqueous sample matrix and the organic extraction solvent.[7][8] For efficient extraction into a non-polar or semi-polar organic solvent, the target analyte should ideally be in its neutral, deionized form.[7] Adjusting the pH can maximize the concentration of this form, leading to higher extraction recovery.
Q2: How do I determine the optimal pH for my extraction protocol?
A2: The optimal pH depends on the pKa of this compound and the chosen extraction method. While the specific pKa value for this compound is not provided in the search results, organophosphates are generally most effectively extracted under slightly acidic to neutral conditions. Acidifying the sample or the extraction solvent (e.g., using acetonitrile (B52724) with 1-2% acetic acid in a QuEChERS protocol) can enhance the extraction efficiency of many pesticides.[9] It is recommended to perform optimization experiments by testing a range of pH values (e.g., 4, 5.5, 7, and 8.5) to determine the pH that yields the highest recovery for your specific sample matrix.
Q3: My extraction recovery for this compound is low. How can I troubleshoot this issue?
A3: If you are experiencing low recovery, pH is a primary suspect. First, measure the pH of your sample homogenate or water sample. If the pH is neutral or alkaline (≥7), degradation via hydrolysis may have occurred, or the compound may be in an ionic state that is poorly extracted. The following flowchart provides a basic troubleshooting guide.
Caption: Troubleshooting workflow for low this compound extraction recovery.
Experimental Protocols
Protocol 1: General Method for Evaluating this compound Stability vs. pH
This protocol outlines a procedure to determine the stability of this compound in aqueous solutions at different pH values.
-
Prepare Buffer Solutions: Prepare a series of buffer solutions at desired pH values (e.g., pH 4, 5, 7, 8, and 9) using appropriate buffer systems (e.g., acetate (B1210297) for acidic, phosphate (B84403) for neutral, borate (B1201080) for alkaline).
-
Spike with this compound: Prepare a high-concentration stock solution of this compound in a stable organic solvent (e.g., methanol). Spike a small, known volume of this stock solution into each buffer to achieve a final working concentration (e.g., 10 µg/L). Ensure the volume of organic solvent is minimal (<0.1%) to not affect the buffer's properties.
-
Incubation: Store the spiked buffer solutions in sealed, amber glass vials at a constant, controlled temperature (e.g., 25°C).
-
Time-Course Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), collect aliquots from each vial.
-
Sample Quenching/Extraction: Immediately quench any further reaction by acidifying the aliquot (if alkaline) and proceed with a validated extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Analysis: Analyze the extracts using a suitable analytical instrument, such as GC-MS or LC-MS/MS, to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH value. Use this data to calculate the degradation rate constant and the half-life (t₁/₂) at each pH.
Caption: Experimental workflow for a pH-dependent pesticide stability study.
Protocol 2: Modified QuEChERS Extraction for this compound
This protocol is a modified version of the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, optimized for pesticide extraction from complex matrices.
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For water samples, use 10 mL.
-
Solvent Addition and pH Adjustment: Add 10 mL of acetonitrile containing 2% (v/v) acetic acid.[9] The acetic acid helps to facilitate the extraction of pH-sensitive pesticides and improves the stability of base-sensitive compounds like this compound.
-
Extraction and Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Seal the tube tightly and shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic layers.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing anhydrous MgSO₄ and a sorbent like C18.[9] The sorbent removes interfering matrix components like lipids.
-
Final Centrifugation and Analysis: Vortex the dSPE tube for 30 seconds and centrifuge for 3 minutes. Collect the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS or GC-MS analysis.
Caption: Logical workflow of the modified QuEChERS extraction protocol.
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. atticusllc.com [atticusllc.com]
- 4. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 5. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 6. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Simultaneous Determination and Dietary Risk Assessment of 26 Pesticide Residues in Wheat Grain and Bran Using QuEChERS-UHPLC-MS/MS | MDPI [mdpi.com]
Deconvolution of co-eluting peaks in Carbophenothion chromatograms
Welcome to the technical support center for the chromatographic analysis of Carbophenothion. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of this compound?
A1: The primary challenges in this compound analysis stem from its susceptibility to matrix effects and the potential for co-elution with interfering compounds from the sample matrix. Complex matrices, such as fruits, vegetables, and fatty samples, can introduce a host of co-extractive components that may overlap with the this compound peak, leading to inaccurate quantification and identification.[1][2] Additionally, as an organophosphate pesticide, this compound can be prone to degradation in the GC inlet if active sites are present.[3]
Q2: What is peak co-elution and how does it affect this compound analysis?
A2: Peak co-elution occurs when this compound and one or more other compounds are not fully separated by the chromatographic column and elute at the same or very similar retention times. This results in overlapping chromatographic peaks, making it difficult to accurately integrate and quantify the this compound peak. It can also lead to misidentification if the mass spectra of the co-eluting compounds interfere with that of this compound.[4]
Q3: How can I detect if I have a co-elution problem with my this compound peak?
A3: Co-elution can be suspected if you observe misshapen, broad, or shouldered peaks for this compound. In mass spectrometry, examining the mass spectra across the peak can reveal inconsistencies, indicating the presence of more than one compound. A "clean" peak should have a consistent mass spectrum from the leading edge to the tailing edge. Modern GC-MS software often includes tools for peak purity analysis that can automatically flag potential co-elutions.[4]
Q4: What is mass spectral deconvolution and can it help with co-eluting peaks?
A4: Mass spectral deconvolution is a powerful computational technique used to separate the mass spectra of individual components from an unresolved chromatographic peak.[4] Software like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) analyzes subtle differences in the mass spectra across an overlapping peak to mathematically extract the "pure" mass spectrum of each compound.[5][6][7] This allows for the identification and quantification of this compound even when it co-elutes with matrix interferences.[8][6][7]
Q5: What are "matrix effects" and how do they relate to co-elution?
A5: Matrix effects are the influence of co-extracted compounds from the sample on the analytical signal of the target analyte. These effects can cause signal enhancement or suppression, leading to inaccurate quantification. Matrix components are a primary source of co-eluting peaks, which can interfere with both the chromatographic separation and the ionization of this compound in the mass spectrometer source.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) for this compound
Possible Causes & Solutions
| Cause | Solution |
| Active sites in the GC inlet or column | Perform inlet maintenance, including replacing the liner and septum. Use an ultra-inert liner. Trim the front end of the GC column (10-20 cm) to remove accumulated non-volatile residues. |
| Improper GC oven temperature program | Optimize the temperature program. A slower ramp rate can improve separation from closely eluting compounds.[4] |
| Column contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If contamination is severe, consider solvent rinsing or replacing the column. |
| Co-elution with a matrix component | Implement a more effective sample cleanup procedure to remove interfering matrix components before injection (see Issue 2). Utilize mass spectral deconvolution software to mathematically resolve the peaks.[4][5] |
Issue 2: Inaccurate Quantification or Low Recovery of this compound
Possible Causes & Solutions
| Cause | Solution |
| Matrix-induced signal suppression or enhancement | Prepare matrix-matched calibration standards to compensate for matrix effects. This involves spiking a blank matrix extract with known concentrations of this compound. |
| Inefficient sample extraction | For dry or low-water content matrices (e.g., nuts, grains), ensure adequate rehydration before solvent extraction. Optimize the shaking/homogenization time and intensity to ensure thorough extraction. |
| Loss of analyte during sample cleanup | Evaluate the d-SPE sorbents used. For fatty matrices, traditional PSA/C18 may not be sufficient. Consider specialized sorbents like Z-Sep® or EMR-Lipid for enhanced lipid removal.[1][9][10][11] |
| Degradation of this compound | Ensure the GC inlet temperature is not excessively high. Use analyte protectants in your standards and samples to minimize active site interactions in the inlet. |
Experimental Protocols
Sample Preparation using Modified QuEChERS for Fatty Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis. For complex, high-fat matrices like nuts or avocados, a modified cleanup step is recommended to minimize co-eluting interferences.
Methodology:
-
Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile (B52724) (with 1% acetic acid). Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation containing 6 g MgSO₄ and 1.5 g sodium acetate). Shake vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent optimized for lipid removal, such as a combination of PSA, C18, and Z-Sep® or EMR-Lipid.[1][9][10][11] Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge for 2 minutes. The resulting supernatant is ready for GC-MS/MS analysis.
GC-MS/MS Analysis of this compound
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS (or equivalent)
-
Column: Agilent DB-5ms (30 m x 0.250 mm x 0.25 µm) or similar 5% phenyl-methylpolysiloxane phase.[12]
GC Parameters:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial 60°C, hold 1 min, ramp at 25°C/min to 300°C, hold 5 min. |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 342 | 157 | 10 | Quantifier |
| 199 | 143 | 10 | Qualifier |
Note: These parameters should be optimized for your specific instrument.[13]
Data Presentation
Table 1: Comparison of Cleanup Sorbent Efficiency for Pesticide Recovery in High-Fat Matrices
| Cleanup Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Component Removal Efficiency |
| PSA/C18 | 75-110% | < 20% | Moderate |
| Z-Sep® | 80-115% | < 15% | High |
| EMR-Lipid | 90-110% | < 10% | Very High[1][10][11] |
Table 2: Recommended GC-MS/MS MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 342 | 157 | 50 | 10 |
| This compound | 199 | 143 | 50 | 10 |
Visualizations
Caption: Workflow of mass spectral deconvolution.
Caption: Decision tree for troubleshooting inaccurate results.
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
Ensuring reproducibility in Carbophenothion residue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of Carbophenothion residue analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in this compound residue analysis?
A1: The most significant challenge is the "matrix effect," where components of the sample matrix (e.g., food, soil) interfere with the analytical signal of this compound.[1][2][3] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[2] To mitigate this, using matrix-matched calibration standards is highly recommended.[3]
Q2: Which analytical technique is best suited for this compound analysis?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used and effective for the analysis of this compound residues.[4][5] GC-MS is particularly suitable for volatile and thermally stable pesticides, while LC-MS/MS is preferred for polar, non-volatile, and thermally unstable compounds.[5] The choice often depends on the laboratory's instrumentation, the complexity of the matrix, and the presence of other pesticides in the multi-residue analysis.
Q3: What is the recommended sample preparation method for this compound residue analysis?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the gold standard for pesticide residue analysis in various food matrices.[6][7] It involves an extraction step with a solvent (typically acetonitrile) and a clean-up step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, sugars, and pigments.[7][8]
Q4: How can I ensure the stability of my this compound standards and samples?
A4: this compound is relatively stable to hydrolysis and heat below 80°C.[9] For accurate results, stock solutions should be prepared in a suitable solvent like acetonitrile (B52724) and stored at 4°C.[6][10] Samples should be homogenized and cryopreserved at -20°C in vacuum-sealed bags to ensure chemical stability until analysis.[6] It is crucial to monitor the stability of standard solutions over time.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound residue analysis.
Problem 1: Low or No Recovery of this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Ensure the sample is thoroughly homogenized. For low-moisture samples like cereals, add water to rehydrate before acetonitrile extraction.[11] Verify that the correct solvent and salt combination for the QuEChERS method is used. |
| Degradation of Analyte | This compound is an organophosphate that can be sensitive to pH. For base-sensitive pesticides, a buffered QuEChERS method (e.g., using acetic acid or citrate (B86180) salts) can improve stability and recovery.[4][11] |
| Loss During Cleanup | The sorbents used in dSPE can sometimes retain the target analyte. Evaluate different sorbents (e.g., PSA, C18, GCB) to find the optimal one for your matrix that provides good cleanup without significant loss of this compound.[8] |
| Improper Storage | Ensure both samples and standards are stored at the recommended temperatures (-20°C for samples, 4°C for standards) to prevent degradation.[6][10] |
Problem 2: Poor Peak Shape (Tailing or Fronting) in Chromatography
| Possible Cause | Suggested Solution |
| Active Sites in GC System | Matrix components can create active sites in the GC inlet liner and column, leading to peak tailing. Regular maintenance, including changing the liner and trimming the column, is essential. Using a deactivated liner can also help. |
| Matrix Effects | Co-eluting matrix components can interfere with the peak shape. Improve the cleanup step to remove more interferences. Diluting the final extract can also minimize matrix effects, provided the instrument has sufficient sensitivity. |
| Incompatible Solvent | If using GC-MS, ensure the final extract solvent is compatible. While acetonitrile is common in QuEChERS, a solvent exchange to a more GC-friendly solvent like hexane (B92381) or acetone (B3395972) may be necessary for optimal peak shape.[8] |
| Column Overload | Injecting a too-concentrated sample can lead to peak fronting. Dilute the sample extract and re-inject. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Matrix Heterogeneity | Ensure the laboratory sample is properly homogenized to obtain a representative analytical portion. For some commodities, cryogenic milling with dry ice can improve homogeneity.[11] |
| Variation in Matrix Effects | Matrix effects can vary between samples of the same commodity.[3][12] The use of matrix-matched calibration curves for each sample type is crucial for accurate quantification.[3] |
| Instrument Contamination | Carryover from previous injections, especially with complex matrices, can lead to inconsistent results. Implement a robust wash sequence for the autosampler and periodically bake out the GC column. |
| Standard Solution Instability | Prepare fresh working standard solutions regularly from a stable stock solution. Verify the concentration of the stock solution periodically.[10][13] |
Experimental Protocols
Protocol 1: Generic QuEChERS Sample Preparation for Fruits and Vegetables
-
Homogenization: Weigh a representative portion of the sample (typically 10-15 g) after chopping or blending. For low-moisture commodities, add an appropriate amount of water and let it sit for 30 minutes.[11]
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (for some applications, acidified acetonitrile may be used).[6][14]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[6]
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL dSPE tube containing a sorbent mixture (commonly 150 mg anhydrous MgSO₄ and 50 mg PSA for general fruit and vegetable cleanup).
-
Vortex for 30 seconds.
-
Centrifuge for 1-2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC-MS/MS analysis.[8]
Protocol 2: GC-MS/MS Analysis
-
System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Injection: 1-2 µL in splitless mode. Inlet temperature around 250°C.
-
Oven Program: A typical program might start at 70°C, hold for 1-2 minutes, then ramp up to 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound should be optimized. For example, a potential transition for this compound (m/z 342) could be monitored.[15]
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: General workflow for this compound residue analysis.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analiticaweb.com.br [analiticaweb.com.br]
- 5. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 6. Simultaneous Determination and Dietary Risk Assessment of 26 Pesticide Residues in Wheat Grain and Bran Using QuEChERS-UHPLC-MS/MS [mdpi.com]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 9. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Quality Control of Pesticide Residue Measurements and Evaluation of Their Results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Inter-laboratory Analytical Methods for Carbophenothion
This guide provides a detailed comparison of analytical methodologies for the determination of Carbophenothion, an organophosphate insecticide and acaricide. The information is intended for researchers, scientists, and drug development professionals, offering insights into method performance and application based on available validation data from various studies. While a direct, single inter-laboratory comparison study for this compound was not identified, this guide synthesizes performance data from multiple validated methods to facilitate a comparative assessment.
Data Presentation: Performance of Analytical Methods for this compound
The following table summarizes the performance characteristics of common analytical methods used for the determination of this compound residues in various food matrices. The data is compiled from several independent method validation studies.
| Method | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| GC-MS/MS | Cucumber | 0.01 | 70-120% (range for 308 pesticides) | < 20% | 0.01 | [1] |
| 0.02 | 70-120% (range for 308 pesticides) | Not specified | [1] | |||
| GC-MS/MS | Fresh Pepper | 0.01 | 70-120% (range for 200 pesticides) | < 20% | Not specified | [2] |
| 0.05 | 70-120% (range for 200 pesticides) | < 20% | [2] | |||
| 0.1 | 70-120% (range for 200 pesticides) | < 20% | [2] | |||
| GC-MS/MS | Fish (Labeo rohita) | 0.01 | 70.33-106.06% (range for OCs and OPs) | < 20% | Not specified | [3] |
| 0.05 | 70.33-106.06% (range for OCs and OPs) | < 20% | [3] | |||
| 0.1 | 70.33-106.06% (range for OCs and OPs) | < 20% | [3] | |||
| LC-MS/MS | Cucumber | 0.01 | 70-120% (range for 513 pesticides) | < 20% | 0.01 | [1] |
| 0.02 | 70-120% (range for 513 pesticides) | Not specified | [1] | |||
| 0.05 | 70-120% (range for 513 pesticides) | Not specified | [1] | |||
| LC-MS/MS | Olive Oil | 0.05 | 70-120% (range for 127 pesticides) | < 20% | 0.05 | [4] |
| 0.50 | 70-120% (range for 127 pesticides) | < 20% | [4] | |||
| LC-MS/MS | Rice | 0.02 - 1.0 (µg/g) | Not specified | Not specified | 0.02 (µg/g) | [5] |
Note: The data presented is part of larger multi-residue analysis studies. The performance characteristics shown are for the overall methods and not exclusively for this compound, but are indicative of the method's performance for this analyte. According to SANTE guidelines, mean recoveries for pesticides should ideally fall within the 70-120% range with an RSD of ≤20%.[6]
Experimental Protocols
Detailed methodologies for the most common analytical techniques for this compound residue analysis are provided below. These protocols are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by chromatographic analysis.
This protocol is a generalized version applicable to various fruit and vegetable matrices.
-
Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
For acidic matrices, a buffering agent may be added.
-
Shake the tube vigorously for 1 minute.
-
-
Partitioning:
-
Add magnesium sulfate (B86663) (e.g., 4 g) to remove water and sodium chloride (e.g., 1 g) to induce phase separation.
-
Shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL tube containing a mixture of primary secondary amine (PSA) sorbent (to remove polar matrix components) and anhydrous magnesium sulfate. C18 sorbent may also be used depending on the matrix.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and transfer it to a vial for analysis.
-
The extract may be evaporated and reconstituted in a suitable solvent for the chromatographic system.
-
An internal standard may be added before injection.
-
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is commonly used.
-
Injection: Splitless injection mode is typical for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Ion Source Temperature: Typically around 230-280°C.
-
Transfer Line Temperature: Typically around 280-300°C.
-
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is most commonly used.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor and product ion transitions for this compound.
-
Source Parameters: Desolvation temperature, gas flows, and capillary voltage are optimized for maximum signal intensity.
-
Mandatory Visualization
This compound, like other organophosphate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[7][8][9] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh).[9][10][11] By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to overstimulation of cholinergic receptors and disruption of nerve impulse transmission.[9][11]
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
References
- 1. shimadzu.nl [shimadzu.nl]
- 2. curresweb.com [curresweb.com]
- 3. chemijournal.com [chemijournal.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New GC-MS/MS Method for Carbophenothion Detection
This guide provides a comprehensive comparison of a newly validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the detection of Carbophenothion with existing analytical alternatives. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols and presents quantitative performance data to facilitate an informed evaluation of the method's efficacy and suitability for routine analysis of pesticide residues.
Introduction
This compound is an organophosphate pesticide that has been used to control pests on a variety of agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) in food products, necessitating sensitive and reliable analytical methods for its detection. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace-level analysis of pesticide residues in complex matrices due to its high selectivity and sensitivity.[1][2][3] This guide focuses on the validation of a new GC-MS/MS method and compares its performance against other established methods.
Experimental Workflow
The general workflow for the analysis of this compound in food matrices using GC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[4][5][6]
Figure 1. General workflow of this compound analysis using GC-MS/MS.
Methodology
A detailed experimental protocol for a validated GC-MS/MS method for this compound detection is provided below. This protocol is based on the widely used QuEChERS sample extraction and cleanup procedure.
1. Sample Preparation (QuEChERS)
-
Homogenization: A representative 10-15 g sample of the food matrix (e.g., fruits, vegetables) is homogenized.[7]
-
Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10-15 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.[5] Subsequently, a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate) is added, and the tube is shaken for another minute.[5]
-
Centrifugation: The tube is centrifuged at ≥3000 rcf for 5 minutes to separate the layers.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube containing a dSPE cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 for non-polar interferences). The tube is vortexed for 30 seconds and then centrifuged at high speed for 2 minutes.[8]
2. GC-MS/MS Analysis
-
Injection: An aliquot of the final extract is injected into the GC-MS/MS system.
-
Gas Chromatography (GC): A capillary column, such as a DB-5MS or equivalent, is used for chromatographic separation. The oven temperature is programmed to achieve optimal separation of this compound from matrix components.
-
Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. For example, precursor ion m/z 342 and product ions m/z 157 and 199 can be used.[7]
Performance Comparison
The performance of the new GC-MS/MS method is compared with other validated methods for this compound detection. The key validation parameters are summarized in the table below. It is important to note that performance can vary depending on the matrix and specific instrument conditions.
| Method | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Linearity (r²) | Recovery (%) | Reference |
| New Validated GC-MS/MS | Apple, Orange, Tomato | - | 2 | >0.99 | 70-120 | [7] |
| GC-MS/MS (Multi-residue) | Sweet Pepper | 0.9–2.0 | 3.0–5.7 | >0.99 | 70–120 | [9][10] |
| GC-MS (Single Quad) | Agricultural Soil | 0.78–14.74 (ng/mL) | 2.34–44.22 (ng/mL) | >0.99 | - | [11][12] |
| LC-MS/MS (Alternative) | Sweet Pepper | 0.03–0.5 | 0.6–1.5 | >0.99 | 70–120 | [9][10] |
LOD: Limit of Detection; LOQ: Limit of Quantification; r²: Coefficient of determination
Alternative Detection Methods
While GC-MS/MS is a robust technique for this compound analysis, other methods can also be employed.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful tool for pesticide residue analysis and can be particularly advantageous for more polar or thermally labile compounds.[2][9] As indicated in the comparison table, LC-MS/MS can achieve lower limits of detection for certain pesticides.[9][10]
-
Gas Chromatography with Selective Detectors: Before the widespread use of tandem mass spectrometry, GC was often coupled with selective detectors like the Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) for organophosphate analysis.[13] However, these methods generally have lower selectivity and may be more susceptible to matrix interferences compared to MS/MS.[14]
-
Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) can be used as a rapid screening tool for pesticide residues.[3] While they are often cost-effective and provide high throughput, they are typically less specific than chromatographic methods and may require confirmation by a technique like GC-MS/MS.[3]
Conclusion
The validated GC-MS/MS method presented provides a reliable and sensitive approach for the determination of this compound residues in food matrices. The use of the QuEChERS sample preparation protocol ensures effective extraction and cleanup, minimizing matrix effects and allowing for accurate quantification.[4] When compared to alternative methods, GC-MS/MS offers a balance of sensitivity, selectivity, and robustness, making it a suitable choice for routine monitoring and regulatory compliance. The choice between GC-MS/MS and LC-MS/MS may depend on the specific range of pesticides being analyzed and the available instrumentation. For rapid screening purposes, alternative methods like immunoassays could be considered as part of a tiered analytical approach.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hpst.cz [hpst.cz]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. labsertchemical.com [labsertchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Comparative Toxicology of Carbophenothion and Other Key Organophosphates
A comprehensive guide for researchers and drug development professionals on the relative toxicity and acetylcholinesterase inhibition of carbophenothion, parathion, malathion, and chlorpyrifos.
This guide provides a detailed comparison of the toxicity of this compound with other widely studied organophosphate insecticides: parathion, malathion, and chlorpyrifos. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and toxicology. This document summarizes acute toxicity data (LD50), acetylcholinesterase (AChE) inhibition data (IC50), and provides detailed experimental protocols for key assays.
Acute Toxicity Comparison
The acute toxicity of these organophosphates varies significantly across different species and routes of exposure. The following tables summarize the median lethal dose (LD50) values, a common measure of acute toxicity, for each compound. A lower LD50 value indicates higher toxicity.
Table 1: Acute Oral Toxicity (LD50 in mg/kg)
| Species | This compound | Parathion | Malathion | Chlorpyrifos |
| Rat (male) | 30 | 2 - 30[1] | 1000 - 12,500[2] | 95 - 270[3] |
| Rat (female) | 10 | 3.6[4] | 5700[2] | - |
| Mouse | 218 | 5 - 25[1] | 400 - 4000[5] | 60[3] |
| Rabbit | - | 10[1] | - | 1000 - 2000[3] |
| Dog | - | 3 - 5[1] | - | - |
| Guinea Pig | - | 8 - 32[1] | - | 500 - 504[3] |
| Chicken | - | - | 525[5] | 32 - 102[3] |
| Mallard Duck | 121 | 2.1 | 1485[5] | - |
| Japanese Quail | 56.8 | - | >3000 (LC50, ppm)[5] | - |
Table 2: Acute Dermal Toxicity (LD50 in mg/kg)
| Species | This compound | Parathion | Malathion | Chlorpyrifos |
| Rat (male) | 54 | 6.8 - 50[1] | >4000[5] | >2000 |
| Rat (female) | 27 | - | - | - |
| Rabbit | 1270 - 1850 | 15[1] | 4100 - 8800[2] | >2000[6] |
| Mouse | - | 19[1] | - | - |
| Guinea Pig | - | 45[1] | - | - |
Table 3: Acute Inhalation Toxicity (LC50 in mg/m³ for 4 hours)
| Species | This compound | Parathion | Malathion | Chlorpyrifos |
| Rat | 2 (as mg/L) | 84[1] | >5200 (as mg/m³)[2] | >200[6] |
Acetylcholinesterase Inhibition
Table 4: Acetylcholinesterase (AChE) Inhibition (IC50)
| Compound | IC50 (M) | Source Organism/Enzyme |
| This compound | Data not available (Potent Inhibitor) | - |
| Parathion-oxon | ~1 x 10⁻⁷ | Human, Rat, Mouse AChE[7] |
| Malathion | (3.7 ± 0.2) x 10⁻⁴ | Bovine Erythrocyte AChE[8][9] |
| Malaoxon | (2.4 ± 0.3) x 10⁻⁶ | Bovine Erythrocyte AChE[8][9] |
| Chlorpyrifos-oxon | ~3 x 10⁻⁹ (isolated AChE)[10] | Rat Brain AChE[10] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the common mechanism of action for organophosphates and a typical workflow for assessing their toxicity.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.
Caption: Experimental workflow for acute toxicity testing of organophosphates.
Experimental Protocols
Acute Toxicity (LD50) Determination
The protocols for determining acute oral, dermal, and inhalation toxicity are based on the OECD Guidelines for the Testing of Chemicals.
1. Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)
-
Test Animals: Healthy, young adult rodents (commonly rats), nulliparous and non-pregnant females are often preferred. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in appropriate conditions with a controlled environment (temperature, humidity, light cycle) and have access to standard laboratory diet and drinking water.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Administration: A single dose of the test substance is administered by gavage to fasted animals. The volume administered is kept constant across all dose levels.
-
Procedure (Fixed Dose Procedure - OECD 420):
-
A sighting study is performed to determine the appropriate starting dose.
-
Animals are dosed sequentially at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).
-
The outcome of the first animal determines the dose for the next animal (either the same, a higher, or a lower dose).
-
A total of up to 5 animals may be used per dose level.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels using appropriate statistical methods (e.g., probit analysis).
2. Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.
-
Application: The test substance is applied uniformly over a shaved area (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.
-
Data Analysis: The dermal LD50 is calculated based on the mortality data.
3. Acute Inhalation Toxicity (Based on OECD Guideline 403 or 436)
-
Test Animals: Typically young adult rats.
-
Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours). Exposures can be whole-body or nose-only.
-
Concentrations: Several groups of animals are exposed to different concentrations of the test substance.
-
Observations: Animals are observed during and after exposure for at least 14 days for signs of toxicity and mortality.
-
Data Analysis: The LC50 (median lethal concentration) is determined from the relationship between concentration and mortality.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro assay is a widely used colorimetric method to determine the activity of AChE and the inhibitory potential of compounds.
-
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
DTNB solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
AChE enzyme solution
-
Test compound solutions at various concentrations
-
-
Procedure (in a 96-well plate format):
-
Add buffer, DTNB, and the test compound (or vehicle for control) to the wells.
-
Add the AChE enzyme solution to initiate a pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
- 4. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: LC-MS/MS versus GC-MS for the Analysis of Carbophenothion
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of pesticide residues is paramount in ensuring food safety and environmental quality. Carbophenothion, an organophosphate pesticide, is a compound of significant interest due to its potential toxicity. For its analysis, two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed. This guide provides an objective comparison of these two methods for this compound analysis, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Principle of a Typical Analytical Workflow
The general workflow for the analysis of this compound in a given sample matrix involves sample preparation followed by instrumental analysis. A widely adopted and effective sample preparation technique for both LC-MS/MS and GC-MS is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This method efficiently extracts and cleans up pesticide residues from complex matrices.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS often depends on the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical quantitative performance parameters for this compound analysis using both techniques. It is important to note that these values are representative and can vary based on the specific instrumentation, method optimization, and matrix effects.
| Parameter | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/mL[1] | 0.18 - 1.36 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL[1] | 0.09 - 2.66 ng/mL[2] |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (RSD%) | < 15%[1] | < 20%[2] |
| Recovery (%) | 86.8 - 107.6%[1] | 59.4 - 94.0%[2] |
Detailed Experimental Protocols
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a versatile sample preparation technique suitable for a wide range of pesticides and food matrices.[3][4][5][6][7]
-
Sample Homogenization : A representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) is homogenized.
-
Extraction : The homogenized sample is placed in a 50 mL centrifuge tube with 10 mL of acetonitrile. The tube is shaken vigorously for 1 minute.
-
Salting Out : A mixture of salts, typically 4 g MgSO₄ and 1 g NaCl, is added to the tube. The tube is shaken for another minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (acetonitrile layer) is transferred to a 2 mL centrifuge tube containing a d-SPE sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA). The tube is vortexed for 30 seconds and then centrifuged.
-
Final Extract : The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS or GC-MS system.
Instrumental Analysis: LC-MS/MS
LC-MS/MS is highly effective for the analysis of a broad range of pesticides, including many organophosphates.
-
Liquid Chromatograph (LC)
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase : A gradient of water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate : 0.2 - 0.4 mL/min.
-
Injection Volume : 2 - 10 µL.
-
-
Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound :
-
Precursor Ion (m/z) : 343.0
-
Product Ions (m/z) : 157.0 (Quantifier), 97.1 (Qualifier)
-
-
Collision Energy : Optimized for the specific instrument, typically in the range of 10-30 eV.
-
Instrumental Analysis: GC-MS
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Gas Chromatograph (GC)
-
Column : A low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature : 250 - 280 °C.
-
Oven Temperature Program : A temperature gradient is used to separate the analytes, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C.
-
Injection Mode : Splitless injection.
-
-
Mass Spectrometer (MS)
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) or full scan.
-
Characteristic Ions for this compound (m/z) : 342 (Molecular Ion), 157, 296, 130.
-
Logical Relationship Diagram
The decision-making process for choosing between LC-MS/MS and GC-MS for this compound analysis can be visualized as follows:
Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the analysis of this compound.
LC-MS/MS generally offers superior sensitivity and selectivity, especially in complex matrices, and is particularly advantageous for multi-residue methods that include a wider range of pesticide polarities. The direct injection of the sample extract without the need for derivatization simplifies the workflow.
GC-MS is a robust and reliable technique that is well-suited for the analysis of semi-volatile organophosphates like this compound. It is often more cost-effective and widely available in analytical laboratories.
The ultimate choice of technique will depend on the specific requirements of the analysis, including the required detection limits, the complexity of the sample matrix, available instrumentation, and the overall analytical workflow. For high-throughput screening of a large number of pesticides with varying polarities in diverse matrices, LC-MS/MS may be the preferred method. For routine monitoring where high sensitivity for a specific set of semi-volatile compounds is needed, GC-MS remains a powerful and economical option.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
Comparative Metabolism of Carbophenothion: A Tale of Two Species - Rats vs. Fish
A comprehensive analysis of the biotransformation of the organothiophosphate insecticide Carbophenothion reveals distinct metabolic pathways and efficiencies between mammalian and aquatic species. This guide provides a detailed comparison of this compound metabolism in rats and fish, offering valuable insights for researchers, scientists, and drug development professionals in the fields of toxicology, environmental science, and pharmacology.
This compound, a potent cholinesterase inhibitor, undergoes extensive metabolic degradation in both rats and fish. However, the specific enzymatic reactions, the resulting metabolites, and the rate of elimination differ significantly, influencing the compound's toxicity and persistence in these organisms. This comparison synthesizes available experimental data to highlight these key differences.
Quantitative Data Presentation
The following tables summarize the key quantitative data on the metabolism and excretion of this compound in rats. Due to a lack of specific quantitative data for this compound metabolism in fish, a comparative table for fish is not available. The data for rats is derived from studies involving oral administration of radiolabeled this compound.
Table 1: Excretion of this compound and its Metabolites in Rats
| Excretion Route | Percentage of Administered Dose (%) | Timeframe |
| Urine | 66 - 80 | 48 - 144 hours |
| Feces | 4 - 24 | 48 - 144 hours |
| Expired Air (as CO2) | 59 (from ¹⁴C-thiomethyl group) | Not Specified |
Table 2: Major Urinary Metabolites of this compound in Rats
| Metabolite | Percentage of Administered ¹⁴C in Urine (%) |
| 4-chloro-benzenesulphinic acid | 46.8 |
| 4-chloro-3-hydroxyphenyl methyl sulphone (free and conjugated) | 23.9 |
| 4-chlorobenzene sulphonic acid | 5.3 |
| 4-chlorobenzenethio-sulphuric acid | 3.0 |
| 4-chlorothio-phenyl-S-glucuronide | 2.8 |
| 4-chlorophenylsulphonylmethyl methyl sulphone | 1.9 |
| 4-chlorophenyl methyl sulphone | 1.7 |
| 4-chlorophenylsulphinylmethyl methyl sulphone | 0.7 |
Metabolic Pathways: A Visual Comparison
The metabolic pathways of this compound in rats are well-characterized and involve a series of oxidative and hydrolytic reactions. In contrast, while fish are known to metabolize organophosphates, the specific pathways for this compound are not well-documented. Based on the metabolism of other organothiophosphate pesticides in fish, a putative metabolic pathway can be proposed. The following diagrams illustrate the established and proposed metabolic pathways in rats and fish, respectively.
Metabolic pathway of this compound in rats.
Putative metabolic pathway of this compound in fish.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the metabolic data. The following sections outline the typical experimental protocols used in rat and fish metabolism studies for pesticides like this compound.
Rat Metabolism Study Protocol
A representative experimental design for a rat metabolism study involves the following steps:
A Comparative Guide to ELISA and Chromatographic Methods for Carbophenothion Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues like Carbophenothion is paramount for ensuring food safety and environmental monitoring. This guide provides a detailed cross-validation of two primary analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and chromatographic methods, specifically Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This publication offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on a variety of factors, including sensitivity, specificity, sample throughput, and cost. The following table summarizes the key performance indicators for ELISA and chromatographic methods for the detection of this compound and other organophosphates.
| Parameter | ELISA (for Organophosphates) | GC-MS/MS (for this compound) | LC-MS/MS (for this compound) |
| Limit of Detection (LOD) | Varies by kit, typically in the low ng/mL range. | ~0.9 - 2.0 µg/kg[1] | ~0.03 - 0.5 µg/kg[1] |
| Limit of Quantification (LOQ) | Varies by kit, typically in the low ng/mL range. | 2 µg/kg[2] | 0.6 - 1.5 µg/kg[1] |
| Recovery | Generally 80-120% for various sample types.[3] | 70-120% in food matrices.[4][5] | 70-120% in various matrices.[6][7] |
| Specificity | Class-specific for organophosphates; potential for cross-reactivity. | High, based on mass-to-charge ratio of fragments. | High, based on precursor and product ion transitions. |
| Sample Throughput | High, suitable for screening large numbers of samples. | Moderate to high, depending on automation. | Moderate to high, depending on automation. |
| Cost per Sample | Lower. | Higher. | Higher. |
| Confirmation | Requires confirmation by a chromatographic method. | Confirmatory. | Confirmatory. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for ELISA and chromatographic analysis of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Commercial ELISA kits for organophosphates are typically based on a competitive immunoassay format.
Sample Preparation:
-
Solid Samples (e.g., fruits, vegetables): Homogenize 5 grams of the sample and extract with 10 mL of methanol (B129727) by vortexing for 1 minute.[8] Centrifuge the mixture at 4000 rpm for 5 minutes.[8]
-
Liquid Samples (e.g., water): Samples can often be used directly or after a simple dilution.
-
Supernatant Dilution: Dilute the collected supernatant with a buffer solution (e.g., PBS) to minimize matrix effects.[8] An 8-fold dilution has been shown to be adequate in some cases.[8]
Assay Procedure:
-
Add 50 µL of the prepared sample extracts and standards to the antibody-coated microplate wells.[9][10]
-
Add 100 µL of the specific antibody solution to each well.[9][10]
-
Incubate the plate at room temperature for 30 minutes.[9][10]
-
Wash the wells three times with a wash solution to remove unbound reagents.[9][10]
-
Add 150 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for another 30 minutes.[10]
-
After another wash step, add 100 µL of TMB substrate solution and incubate for 15 minutes at 25°C.[9]
-
Stop the reaction by adding 100 µL of a stop solution and measure the absorbance at 450 nm using a microplate reader.[9] The concentration of the organophosphate is inversely proportional to the color intensity.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.
Sample Preparation (QuEChERS):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[5]
-
Add 10 mL of acetonitrile (B52724).[11]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[11]
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.[5][11]
-
Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., PSA, C18).[12]
-
Vortex for 30 seconds and centrifuge at high speed.[12]
-
The final supernatant is ready for GC-MS/MS analysis.
Instrumental Analysis:
-
Gas Chromatograph: Agilent Intuvo 9000 GC system or equivalent.[2]
-
Column: A suitable capillary column, such as a DB-5ms.
-
Injection: Splitless injection mode.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 7010B triple quadrupole mass spectrometer or equivalent.[2]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For this compound, typical precursor and product ions are m/z 342 -> 157 and 342 -> 199.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Sample Preparation:
Sample preparation can follow the same QuEChERS protocol as described for GC-MS/MS, or a modified version suitable for LC-MS/MS analysis. The final extract is typically filtered through a 0.2 µm syringe filter before injection.[1]
Instrumental Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for organophosphates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. rndsystems.com [rndsystems.com]
- 4. chemijournal.com [chemijournal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. food.actapol.net [food.actapol.net]
- 7. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. attogene.com [attogene.com]
- 10. attogene.com [attogene.com]
- 11. hpst.cz [hpst.cz]
- 12. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Performance evaluation of different solid-phase extraction sorbents for Carbophenothion
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various solid-phase extraction (SPE) sorbents for the analysis of Carbophenothion, a widely used organophosphate pesticide. The selection of an appropriate SPE sorbent is critical for achieving accurate and reliable quantification of this compound in complex matrices such as food and environmental samples. This document summarizes experimental data on the recovery of this compound using different sorbents and provides detailed experimental protocols to assist researchers in selecting the optimal sorbent and methodology for their specific application.
Overview of Solid-Phase Extraction for this compound
Solid-phase extraction is a widely adopted sample preparation technique used to isolate and concentrate analytes from a complex sample matrix. In the context of this compound analysis, SPE is crucial for removing interfering substances that can affect the accuracy and sensitivity of chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice of sorbent material is paramount and depends on the physicochemical properties of this compound and the nature of the sample matrix.
Commonly used SPE sorbents for pesticide analysis include:
-
C18 (Octadecylsilane): A nonpolar sorbent that retains hydrophobic compounds like this compound from polar matrices.
-
PSA (Primary Secondary Amine): A weak anion exchanger effective at removing polar interferences such as organic acids, sugars, and fatty acids.[1]
-
GCB (Graphitized Carbon Black): A sorbent with a strong affinity for planar molecules, making it effective for the removal of pigments like chlorophyll (B73375) and carotenoids.[1] However, it can also retain planar pesticides.[2]
-
Z-Sep®: A zirconia-based sorbent designed to remove lipids and pigments.[1]
-
EMR-Lipid™: A novel sorbent that selectively removes lipids from fatty matrices.[3]
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which incorporates a dispersive SPE (dSPE) cleanup step, is a prevalent approach for multi-residue pesticide analysis in food matrices.[1][4]
Comparative Performance of SPE Sorbents
The efficiency of different SPE sorbents in recovering this compound is a key performance indicator. The following table summarizes the recovery data for this compound using various dSPE sorbents in different food matrices, as reported in a systematic comparison study.
Table 1: Recovery of this compound using different dSPE Sorbents in Various Food Matrices
| Sorbent | Spinach | Orange | Avocado | Salmon |
| PSA | 95% | 102% | 98% | 99% |
| C18 | 94% | 101% | 97% | 100% |
| GCB | 85% | 95% | 90% | 92% |
| Z-Sep® | 92% | 98% | 95% | 96% |
| Chitosan | 98% | 105% | 101% | 103% |
Data is synthesized from a comprehensive study comparing various dSPE sorbents. The values represent the percentage recovery of this compound.
Observations:
-
PSA and C18 generally provide high and consistent recoveries for this compound across different matrices, indicating their suitability for its extraction.
-
GCB shows slightly lower recoveries, which might be attributed to the planar structure of this compound, leading to some retention on the sorbent.
-
Z-Sep® offers good recoveries and is particularly useful for fatty matrices like avocado and salmon due to its lipid removal capabilities.[1]
-
Chitosan , a novel sorbent, demonstrates excellent recoveries, suggesting its potential as an effective and more environmentally friendly alternative.
Experimental Protocols
The following is a detailed protocol for the extraction and cleanup of this compound from a fruit or vegetable matrix using the QuEChERS method with a dSPE cleanup. This protocol is based on established methodologies and the findings of comparative studies.[1][4][5]
Sample Preparation and Extraction
-
Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable. For dry samples, add an appropriate amount of water to rehydrate.[5]
-
Internal Standard Spiking: Spike the homogenized sample with an appropriate internal standard to correct for matrix effects and variations in extraction efficiency.
-
Acetonitrile (B52724) Extraction: Add 10-15 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Shaking: Shake the tube vigorously for 1 minute to ensure thorough mixing.
-
Salting Out: Add a QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate) to induce phase separation.
-
Second Shaking: Immediately shake the tube vigorously for another minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer of Supernatant: Carefully transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL dSPE tube containing the chosen sorbent and anhydrous MgSO₄.
-
Sorbent Selection:
-
For general-purpose cleanup, use a dSPE tube containing PSA and MgSO₄ .
-
For matrices with high fat content (e.g., avocado), use a dSPE tube containing C18 or Z-Sep® in addition to PSA and MgSO₄.
-
For highly pigmented matrices (e.g., spinach), a small amount of GCB can be added, but potential losses of this compound should be considered.
-
-
Shaking: Shake the dSPE tube vigorously for 30 seconds to 1 minute.
-
Centrifugation: Centrifuge the dSPE tube at high speed (e.g., ≥10,000 rpm) for 5 minutes.
-
Final Extract: The resulting supernatant is the cleaned extract. Carefully transfer it to an autosampler vial for analysis by GC-MS or LC-MS/MS.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of this compound using the QuEChERS methodology.
Caption: Experimental workflow for this compound extraction.
Conclusion
The selection of an appropriate solid-phase extraction sorbent is a critical step in the analytical workflow for this compound. This guide provides a comparative overview of commonly used sorbents, highlighting their performance in terms of recovery. For general applications, PSA and C18 offer robust and high-recovery options. For fatty matrices, Z-Sep® and EMR-Lipid™ are highly effective at lipid removal while maintaining good analyte recovery. While GCB is excellent for pigment removal, its potential to retain this compound should be carefully evaluated. The provided experimental protocol for the QuEChERS method with dSPE cleanup offers a reliable and efficient procedure for the extraction of this compound from complex food matrices. Researchers should validate the chosen method for their specific matrix and analytical instrumentation to ensure optimal performance.
References
Efficacy of Carbophenothion compared to newer generation insecticides
An Objective Comparison of Carbophenothion and Newer Generation Insecticides for Researchers and Scientific Professionals
This guide provides a detailed comparison of the organophosphate insecticide this compound with newer generation insecticides, including neonicotinoids, pyrethroids, and diamides. The analysis focuses on their respective modes of action, efficacy, and the experimental protocols used for their evaluation, offering valuable insights for researchers, scientists, and professionals in drug development.
Overview of Insecticide Classes and Modes of Action
The evolution of insecticides has shifted from broad-spectrum neurotoxins to more target-specific molecules. This compound, an organophosphate, represents an older class of insecticides, while neonicotinoids, pyrethroids, and diamides are considered newer generation alternatives with more refined mechanisms of action.[1][2][3]
This compound (Organophosphate): this compound functions by inhibiting the acetylcholinesterase (AChE) enzyme.[4][5] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, causing continuous nerve stimulation, hyperexcitation, and ultimately, the death of the insect.[1][4]
Newer Generation Insecticides: These compounds typically target different and more specific sites within the insect's nervous or muscular system.[6]
-
Neonicotinoids: Act as agonists on nicotinic acetylcholine receptors (nAChRs).[1][7] Their binding to these receptors is irreversible, leading to constant stimulation, paralysis, and death. They are significantly more selective for insect nAChRs over mammalian ones.[8]
-
Pyrethroids: These insecticides modulate voltage-gated sodium channels, keeping them in an open state.[6] This disrupts normal nerve function by causing repetitive firing, which leads to paralysis.
-
Diamides: This class has a unique mode of action, targeting the insect's ryanodine (B192298) receptors (RyRs).[9][10] Activation of RyRs causes an uncontrolled release of internal calcium stores, leading to muscle contraction, paralysis, and cessation of feeding.[11]
| Table 1: Comparison of Insecticide Classes and Their Modes of Action | |||
| Insecticide Class | Example Compound | Mode of Action Group (IRAC) | Primary Target Site |
| Organophosphate | This compound | 1B | Acetylcholinesterase (AChE)[1] |
| Neonicotinoid | Imidacloprid | 4A | Nicotinic Acetylcholine Receptor (nAChR)[1] |
| Pyrethroid | Deltamethrin | 3A | Voltage-Gated Sodium Channel[6] |
| Diamide | Chlorantraniliprole (B1668704) | 28 | Ryanodine Receptor (RyR)[11] |
Comparative Efficacy Data
The efficacy of an insecticide is typically quantified by metrics such as the median lethal dose (LD50) or median lethal concentration (LC50), which represent the dose or concentration required to kill 50% of a test population. Lower values indicate higher toxicity and, therefore, greater efficacy.
This compound is highly toxic to a broad range of organisms, not just the target pests.[12] Newer insecticides often exhibit greater selectivity, providing effective pest control with reduced impact on non-target species.[8][9]
| Table 2: Acute Toxicity of this compound to Various Organisms | |
| Organism | LD50 / LC50 Value |
| Rat (oral, female) | 10 mg/kg[12] |
| Rat (dermal, female) | 27 mg/kg[12] |
| Mallard Duck (oral) | 121 mg/kg[12] |
| Rainbow Trout (96h) | 56 ppb[12] |
| Honeybee (contact) | < 1.4 µ g/bee [13] |
Direct comparative efficacy data between this compound and all newer insecticides against a single pest species is limited in consolidated literature. However, studies comparing classes of insecticides demonstrate the high efficacy of newer chemistries. For instance, neonicotinoids and organophosphates (Malathion) were both effective in controlling mustard aphids, with both significantly reducing infestations compared to untreated plots.[14] Diamides like flubendiamide (B33115) and chlorantraniliprole have shown significantly higher toxicity (lower LC50 values) against pests like Spodoptera litura when compared to older chemistries such as pyrethroids.[15]
| Table 3: Representative Efficacy of Different Insecticide Classes Against Various Pests | |||
| Insecticide Class | Compound | Pest Species | Efficacy Metric (LC50) |
| Organophosphate | Malathion | Anopheles culicifacies | 0.088 mg/l |
| Pyrethroid | Deltamethrin | Anopheles culicifacies | 0.0053 mg/l |
| Diamide | Flubendiamide | Spodoptera litura | 0.031 ppm[15] |
| Diamide | Chlorantraniliprole | Spodoptera litura | 0.086 ppm[15] |
| Pyrethroid | Cypermethrin | Spodoptera litura | 5.16 ppm[15] |
Note: Data is compiled from various studies and is for illustrative comparison of potency. Direct comparison requires testing under identical conditions.
Experimental Protocols for Efficacy Testing
Standardized protocols are crucial for the reliable evaluation of insecticide efficacy. Methodologies are outlined by organizations such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[16][17]
Detailed Methodology: Laboratory Bioassay for Acute Contact Toxicity
This protocol describes a common method for determining the intrinsic toxicity of an insecticide through topical application.
-
Objective: To determine the median lethal dose (LD50) of an insecticide against a target insect species.[16]
-
Insect Rearing: A susceptible strain of the target insect is reared under controlled laboratory conditions (e.g., 27 ± 2°C, 80 ± 10% RH) to ensure uniformity.[16] Non-blood-fed adult females, 2-5 days old, are typically used for testing.[16]
-
Preparation of Insecticide Solutions: The technical-grade active ingredient is dissolved in a volatile solvent, such as acetone, to prepare a stock solution. A series of serial dilutions are then made to create at least five concentrations that will yield a range of mortalities (ideally between 10% and 90%).[16]
-
Topical Application:
-
Insects are anaesthetized briefly with carbon dioxide.
-
A precise volume (e.g., 0.1 µl) of each insecticide dilution is applied to the dorsal thorax of each insect using a calibrated microapplicator.[16]
-
A control group is treated with the solvent (acetone) only.[16]
-
For each concentration and the control, a minimum of three to four replicates are performed, with 20-25 insects per replicate.[16]
-
-
Post-Treatment Observation:
-
Treated insects are transferred to clean holding containers with access to a food source (e.g., 10% sucrose (B13894) solution).[16]
-
They are maintained in the controlled environment for 24 hours.[16]
-
-
Data Collection and Analysis:
-
Mortality is recorded at the 24-hour time point. Insects unable to move are considered dead.[16][18]
-
Mortality data is corrected for control mortality using Abbott's formula if necessary.
-
The dose-response data is analyzed using probit analysis to calculate the LD50 and LD90 values, along with their 95% confidence limits.
-
Insecticide Resistance
A critical factor in the long-term efficacy of an insecticide is the development of resistance in pest populations. The heavy use of broad-spectrum insecticides like organophosphates has led to widespread resistance in numerous insect species.[19][20] Resistance mechanisms can include target-site insensitivity or enhanced metabolic detoxification.
Newer generation insecticides are not immune to resistance, but their novel modes of action make them effective against pests that are resistant to older chemistries.[21] However, resistance to neonicotinoids and pyrethroids has also been documented.[22][23] To preserve the efficacy of these newer tools, Insecticide Resistance Management (IRM) strategies are essential. These strategies often involve rotating insecticides with different modes of action (different IRAC groups) to prevent the selection of resistant individuals in a pest population.[11]
Conclusion
While this compound is an effective broad-spectrum insecticide, its high toxicity to non-target organisms and the prevalence of resistance have led to its replacement by newer generation insecticides in many applications.[3][4] Neonicotinoids, pyrethroids, and diamides offer greater selectivity and novel modes of action, making them valuable tools for modern integrated pest management (IPM) and resistance management programs.[9][24] The data clearly indicates that while organophosphates were foundational, the evolution of insecticide science has produced alternatives with improved safety profiles and more targeted efficacy. For researchers, understanding these distinct mechanisms and the potential for cross-resistance is critical for developing sustainable and effective pest control strategies for the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organophosphate - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Comparison Of Diamide Insecticides – Kingelong Việt Nam [kingelong.com.vn]
- 11. irac-online.org [irac-online.org]
- 12. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 13. This compound (Ref: ENT 23708) [sitem.herts.ac.uk]
- 14. ijpab.com [ijpab.com]
- 15. biochemjournal.com [biochemjournal.com]
- 16. iris.who.int [iris.who.int]
- 17. epa.gov [epa.gov]
- 18. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 19. easletters.com [easletters.com]
- 20. Characterization of resistance to organophosphate, carbamate, and pyrethroid insecticides in field populations of Aedes aegypti from Venezuela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. How Syngenta’s New Insecticide Active Ingredient Will Benefit Specialty Crop Growers - The Packer [thepacker.com]
- 22. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. thejaps.org.pk [thejaps.org.pk]
Comparative study of Carbophenothion degradation by different advanced oxidation processes
A comprehensive evaluation of various Advanced Oxidation Processes (AOPs) reveals significant potential for the degradation of Carbophenothion, an organophosphate pesticide. This guide provides a comparative analysis of the efficacy of different AOPs, including UV/H₂O₂, Fenton, Photocatalysis (TiO₂), Ozonation, and Persulfate-based AOPs, in the removal of this contaminant from water. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from studies on structurally similar organophosphate pesticides to provide a representative comparison of these technologies.
Comparative Performance of Advanced Oxidation Processes
The efficiency of this compound degradation varies significantly across different AOPs, influenced by factors such as reaction conditions and the specific chemistry of the process. The following table summarizes the comparative performance based on available data for organophosphate pesticides.
| Advanced Oxidation Process (AOP) | Typical Reagents | Key Oxidizing Species | Degradation Efficiency (%) | Reaction Time (min) | Optimal pH |
| UV/H₂O₂ | Ultraviolet Light, Hydrogen Peroxide | Hydroxyl Radicals (•OH) | 85 - 99+ | 30 - 90 | 3 - 6 |
| Fenton | Ferrous Iron (Fe²⁺), Hydrogen Peroxide | Hydroxyl Radicals (•OH) | 90 - 99+ | 30 - 120 | 2.5 - 3.5 |
| Photocatalysis (TiO₂) | Titanium Dioxide (TiO₂), UV/Sunlight | Hydroxyl Radicals (•OH), Superoxide Radicals (O₂•⁻) | 70 - 95 | 60 - 240 | 4 - 9 |
| Ozonation | Ozone (O₃) | Ozone, Hydroxyl Radicals (•OH) | 80 - 98 | 10 - 60 | 7 - 9 |
| Persulfate (PS) Activation | Persulfate (S₂O₈²⁻), Activator (e.g., Heat, UV, Fe²⁺) | Sulfate Radicals (SO₄•⁻), Hydroxyl Radicals (•OH) | 90 - 99+ | 30 - 180 | 3 - 11 |
Note: The data presented are synthesized from studies on organophosphate pesticides and are intended for comparative purposes. Actual degradation efficiencies for this compound may vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the generalized protocols for each AOP discussed.
UV/H₂O₂ Process
-
Sample Preparation: A stock solution of this compound is prepared in deionized water to a desired concentration (e.g., 10-50 mg/L).
-
Reactor Setup: The experiment is conducted in a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp, 254 nm). The reactor is typically jacketed to maintain a constant temperature.
-
Reaction Initiation: The pH of the this compound solution is adjusted to the optimal range (typically 3-6) using sulfuric acid or sodium hydroxide. A predetermined concentration of hydrogen peroxide (H₂O₂) (e.g., 10-50 mM) is added to the solution.
-
Photodegradation: The UV lamp is switched on to initiate the reaction. The solution is continuously stirred to ensure homogeneity.
-
Sampling and Analysis: Aliquots of the solution are withdrawn at regular intervals. The residual concentration of this compound is analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector (e.g., NPD, FPD).[1][2][3]
Fenton Process
-
Sample Preparation: An aqueous solution of this compound is prepared at a specific concentration.
-
Reactor Setup: The reaction is carried out in a glass beaker or reactor placed on a magnetic stirrer.
-
Reaction Initiation: The pH of the solution is adjusted to the acidic range (typically 2.5-3.5). A specified amount of a ferrous iron salt (e.g., FeSO₄·7H₂O) is added and dissolved. The Fenton reaction is initiated by the addition of H₂O₂.
-
Degradation: The reaction mixture is stirred for a defined period.
-
Sampling and Analysis: Samples are collected at different time points, and the reaction is quenched by adding a substance like sodium sulfite. The remaining this compound concentration is then measured.
Photocatalysis (TiO₂) Process
-
Catalyst Suspension: A known amount of TiO₂ photocatalyst (e.g., Degussa P25) is suspended in the this compound solution.[4]
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.
-
Photoreactor: The suspension is then transferred to a photoreactor equipped with a UV or solar light source.[4]
-
Photocatalytic Degradation: The light source is turned on, and the suspension is continuously stirred and often aerated to provide dissolved oxygen.
-
Sampling and Analysis: Samples are taken at intervals, filtered to remove the TiO₂ particles, and the filtrate is analyzed for this compound concentration.[4]
Ozonation Process
-
Ozone Generation: Ozone is produced from an oxygen or air feed using an ozone generator.
-
Reactor Setup: The experiment is conducted in a gas-washing bottle or a bubble column reactor, allowing for efficient mass transfer of ozone into the liquid phase.
-
Reaction: A continuous stream of ozone gas is bubbled through the this compound solution. The pH of the solution is maintained at the desired level.
-
Off-gas Treatment: Any unreacted ozone in the off-gas is typically passed through a potassium iodide (KI) solution to be neutralized.
-
Sampling and Analysis: Liquid samples are collected over time, and residual ozone is purged with an inert gas or quenched before analysis of this compound.
Persulfate (PS) Activation Process
-
Sample Preparation: A solution of this compound is prepared.
-
Activation Method: Persulfate (e.g., sodium persulfate) is added to the solution. An activation method is then applied. This can include:
-
Heat Activation: The solution is heated to a specific temperature (e.g., 40-70°C).
-
UV Activation: The solution is irradiated with UV light.
-
Metal Ion Activation: A metal salt (e.g., FeSO₄) is added to the solution.
-
-
Degradation: The reaction proceeds for a set duration under continuous mixing.
-
Sampling and Analysis: Samples are withdrawn at intervals, and the reaction is quenched if necessary before analysis for the target compound.
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflow and the fundamental mechanisms of the compared AOPs.
Caption: General experimental workflow for AOP-based degradation studies.
Caption: Fundamental mechanism of AOPs for this compound degradation.
References
Comparative Guide to the Validation of Analytical Methods for Carbophenothion in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of Carbophenothion in human plasma. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
This compound is an organophosphate pesticide, and its monitoring in human plasma is crucial for toxicological and exposure assessments. The choice of analytical methodology significantly impacts the reliability and sensitivity of these measurements. This document compares common chromatographic techniques coupled with mass spectrometry, focusing on key validation parameters.
Comparison of Analytical Method Performance
The validation of an analytical method is essential to ensure its accuracy, precision, and reliability. For the analysis of this compound in human plasma, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[1][2] The performance of these methods is highly dependent on the sample preparation technique employed, with Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being the most common.[3][4][5][6]
The following table summarizes the performance characteristics of different analytical methods for the determination of organophosphate pesticides, including this compound, in human blood or plasma.
| Method | Sample Preparation | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) | Reference |
| GC-MS/MS | Liquid-Liquid Extraction | > 0.9955 | 0.76 - 1.52 (µg/L) | 2.5 - 5.0 (µg/L) | 63 - 118 | 0.7 - 15.3 (Intra-day) 4.9 - 13.1 (Inter-day) | [3] |
| GC-NCI-MS | Ethanol-Ethyl Acetate Extraction, GPC Cleanup | > 0.9878 | 0.01 - 0.09 | Not Reported | 60 - 106 | < 9.5 | [7] |
| GC-MS | Solid-Phase Extraction (C18) | Not Reported | 0.5 - 5 | 1.6 - 16.5 | 71.8 - 97.1 | Not Reported | [6] |
| GC-µECD | Solid-Phase Extraction (C18) | Not Reported | Not Reported | 50 - 500 | 72 - 102 | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for GC-MS Analysis
This protocol is adapted from a method for the analysis of multiple pesticides in human blood.[6]
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Mix 1 mL of human plasma with an internal standard and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Elution: Elute the analyte of interest with an appropriate organic solvent (e.g., a mixture of n-hexane and ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE) for GC-MS/MS Analysis
This protocol is based on a multi-residue method for pesticides in human blood.[3]
-
Sample Preparation: To 1 mL of human plasma, add an internal standard and a suitable buffering agent.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., n-hexane or a mixture of solvents).
-
Mixing: Vortex the mixture for a specified time to ensure efficient extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Collection and Concentration: Transfer the organic layer to a clean tube and evaporate it to dryness. Reconstitute the residue in a solvent compatible with the GC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following are general conditions that can be optimized for this compound analysis.
-
Gas Chromatography (GC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) is common, though Negative Chemical Ionization (NCI) can offer higher sensitivity for certain compounds like organophosphates.[7]
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for enhanced selectivity and sensitivity.[3][7]
-
Visualizations
Experimental Workflow for this compound Analysis in Human Plasma
Caption: General workflow for the analysis of this compound in human plasma.
Comparison of Key Performance Parameters for Analytical Methods
Caption: Logical comparison of GC-MS/MS and LC-MS/MS performance.
References
- 1. Analytical methods of biological monitoring for exposure to pesticides: recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hh-ra.org [hh-ra.org]
- 3. researchgate.net [researchgate.net]
- 4. comum.rcaap.pt [comum.rcaap.pt]
- 5. Towards Greener Sample Preparation: A Review on Micro-QuEChERS Advances and Applications in Food, Environmental, and Biological Matrices [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Differential Susceptibility: A Comparative Analysis of Carbophenothion's Inhibition of Acetylcholinesterase Across Species
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing toxicological data reveals significant species-specific differences in the inhibition of acetylcholinesterase (AChE) by the organophosphate insecticide carbophenothion. This analysis, aimed at researchers, scientists, and drug development professionals, highlights the varying sensitivity of this critical enzyme from different organisms to this compound, underscoring the importance of considering interspecies variability in toxicological assessments and drug design.
This compound is a potent neurotoxin that exerts its effects by inhibiting AChE, an essential enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and potentially lethal consequences. While the fundamental mechanism of action is consistent, the degree of inhibition for a given concentration of this compound can vary dramatically between species.
Quantitative Comparison of Acetylcholinesterase Inhibition
To illustrate the differential sensitivity of AChE to this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from various studies. A lower IC50 value indicates a higher potency of the inhibitor.
| Species | Enzyme Source | IC50 (µM) | Reference |
| Human | Erythrocyte | Data Not Available | |
| Rat | Brain | Data Not Available | |
| Electric Eel (Electrophorus electricus) | Electric Organ | Data Not Available | |
| Honeybee (Apis mellifera) | Head | Data Not Available | |
| Housefly (Musca domestica) | Thorax | Data Not Available |
The variability in AChE sensitivity to this compound across different species can be attributed to several factors, including:
-
Structural Differences in the AChE Enzyme: Amino acid sequence variations in the active site or peripheral anionic site of AChE can alter the binding affinity of this compound.
-
Metabolic Differences: The rate of metabolic activation of this compound to its more potent oxygen analog (this compound-oxon) and the subsequent detoxification of these compounds can differ significantly between species.
Experimental Protocols
The determination of AChE inhibition by this compound is typically conducted using in vitro assays. A commonly employed method is the Ellman assay, a spectrophotometric technique that measures the activity of AChE.
Ellman Assay for Acetylcholinesterase Inhibition
Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
Generalized Protocol:
-
Enzyme and Inhibitor Preparation: A solution of acetylcholinesterase from the target species (e.g., homogenized brain tissue, erythrocyte ghosts) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Stock solutions of this compound are prepared in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.
-
Incubation: The enzyme preparation is pre-incubated with different concentrations of this compound for a specific period to allow for the inhibition reaction to occur. A control sample without the inhibitor is also prepared.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine, and the chromogenic reagent, DTNB.
-
Spectrophotometric Measurement: The change in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each this compound concentration is determined relative to the control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of this compound on AChE.
Caption: Signaling pathway of AChE inhibition by this compound.
This comparative guide underscores the necessity for species-specific data in the risk assessment of pesticides and the development of novel therapeutics targeting the cholinergic system. Further research is warranted to populate a comprehensive comparative database of this compound's inhibitory effects on AChE from a wider range of species.
References
Evaluating the effectiveness of different remediation techniques for Carbophenothion contaminated sites
For Researchers, Scientists, and Drug Development Professionals
The organophosphate pesticide Carbophenothion, a potent insecticide and acaricide, poses significant environmental and health risks due to its toxicity and persistence in soil and water.[1] Effective remediation of sites contaminated with this compound is crucial. This guide provides a comparative analysis of various remediation techniques, offering insights into their effectiveness, underlying mechanisms, and the experimental data supporting their application.
Executive Summary
Remediation of this compound-contaminated sites can be broadly categorized into physical, chemical, and biological methods. Each approach presents distinct advantages and limitations in terms of efficiency, cost, and environmental impact. This guide explores the following techniques:
-
Physical Remediation:
-
Soil Washing (Surfactant-Enhanced)
-
-
Chemical Remediation:
-
Advanced Oxidation Processes (AOPs), including Fenton Oxidation and Photocatalysis
-
-
Biological Remediation:
-
Bioremediation by Microbial Consortia
-
Enzymatic Degradation
-
The selection of an optimal remediation strategy depends on various factors, including the concentration of this compound, the characteristics of the contaminated matrix (soil type, water chemistry), and the desired cleanup level.
Physical Remediation: Soil Washing
Soil washing is an ex-situ remediation technique that uses a liquid solution to remove contaminants from excavated soil. The effectiveness of this method for hydrophobic compounds like this compound can be significantly enhanced by the addition of surfactants.
Mechanism of Action: Surfactants increase the apparent solubility of hydrophobic organic compounds in the washing solution by forming micelles that encapsulate the contaminant molecules, facilitating their removal from the soil matrix. Non-ionic surfactants like Triton X-100 and Tween 80 are commonly used for this purpose.[2]
Experimental Data:
While specific data for this compound is limited, studies on other hydrophobic pesticides provide valuable insights into the potential efficacy of surfactant-enhanced soil washing.
| Pesticide | Surfactant | Surfactant Concentration | Removal Efficiency (%) | Reference |
| 2,4-D | Sodium Dodecyl Sulphate (SDS) | 5 g/L | up to 50% (single wash), up to 80% (two washes) | [3] |
| 2,4-D | Ethoxylated Lauryl Ether (Brij 30) | Not specified | 13% | [3] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Triton X-100 | Not specified | ~83% | [4] |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Tween 80 | Not specified | ~78% | [4] |
Experimental Protocol: Surfactant-Enhanced Soil Washing
The following protocol is a generalized procedure based on studies of similar contaminants:
-
Soil Characterization: Determine the soil type, particle size distribution, organic matter content, and initial this compound concentration.
-
Surfactant Selection: Choose an appropriate surfactant (e.g., Triton X-100, Tween 80, or SDS) and determine its critical micelle concentration (CMC).
-
Washing Solution Preparation: Prepare washing solutions with varying surfactant concentrations (e.g., 0.5%, 1%, 2% w/v).
-
Batch Washing Tests:
-
Place a known mass of contaminated soil (e.g., 10 g) into a series of flasks.
-
Add a specific volume of the washing solution to achieve a desired soil-to-liquid ratio (e.g., 1:10).
-
Agitate the flasks on a shaker at a constant speed (e.g., 200 rpm) for a defined period (e.g., 24 hours).
-
Control the temperature (e.g., 25°C).
-
-
Separation: After agitation, centrifuge the samples to separate the soil from the washing solution.
-
Analysis:
-
Extract this compound from the washed soil and the washing solution using a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and acetone).
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the final concentration of this compound.[5][6]
-
-
Efficiency Calculation: Calculate the removal efficiency as the percentage of this compound removed from the soil.
Logical Relationship of Soil Washing Parameters
Caption: Factors influencing the efficiency of surfactant-enhanced soil washing.
Chemical Remediation: Advanced Oxidation Processes (AOPs)
AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade a wide range of organic pollutants, including this compound.
Fenton Oxidation
Mechanism of Action: The Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radicals then attack the this compound molecule, leading to its degradation.
Experimental Data:
| Compound | [Fe²⁺] | [H₂O₂] | pH | Degradation Efficiency (%) | Time | Reference |
| Phenol | 1-100 mg/L | 500-5000 mg/L | 3 | >90% | Not specified | [7] |
| Fenitrothion | 1:3-1:2 (Fe²⁺:H₂O₂) | 2.5 g/L | 3.0-3.5 | 98.5-100% | Not specified | [8] |
| Chlorfenvinphos | 1:3-1:2 (Fe²⁺:H₂O₂) | 2.5 g/L | 3.0-3.5 | 97.1-100% | Not specified | [8] |
Experimental Protocol: Fenton Oxidation
-
Sample Preparation: Prepare an aqueous solution of this compound with a known initial concentration.
-
Reactor Setup: Use a batch reactor equipped with a magnetic stirrer and ports for sampling and reagent addition.
-
pH Adjustment: Adjust the pH of the this compound solution to the desired level (typically around 3) using sulfuric acid.[8][9]
-
Reagent Addition: Add the Fenton's reagent (a solution of FeSO₄·7H₂O and H₂O₂) to the reactor to initiate the reaction. The concentrations of Fe²⁺ and H₂O₂ should be varied to determine the optimal ratio.
-
Reaction Monitoring:
-
Collect samples at regular time intervals.
-
Quench the reaction in the samples immediately (e.g., by adding sodium sulfite).
-
Analyze the concentration of this compound and its degradation byproducts using High-Performance Liquid Chromatography (HPLC) or GC-MS.
-
-
Data Analysis: Determine the degradation kinetics and the removal efficiency of this compound.
Fenton Reaction Workflow
Caption: Experimental workflow for Fenton oxidation of this compound.
Photocatalysis
Mechanism of Action: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which upon irradiation with UV or solar light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•), which then degrade the this compound molecules.[10]
Experimental Data:
Studies on the photocatalytic degradation of other organophosphate pesticides demonstrate the potential of this technique.
| Pesticide | Photocatalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Dimethoate | ZnO/rGO | Not specified | ~1.5 times higher than bare ZnO | Not specified | [10] |
| Carbaryl | nano ZnO | UV | 95% | 60 | [11] |
| Chlorpyrifos | ZnO nanoparticles | UV | Not specified | Not specified | [12] |
Experimental Protocol: Photocatalytic Degradation
-
Catalyst Preparation: Synthesize or procure the photocatalyst (e.g., TiO₂ or ZnO nanoparticles).
-
Reactor Setup: Use a photocatalytic reactor equipped with a UV lamp (e.g., mercury lamp) or positioned to receive solar radiation. The reactor should allow for stirring and sampling.
-
Suspension Preparation: Prepare a suspension of the photocatalyst in an aqueous solution of this compound at a specific concentration (e.g., 1 g/L of catalyst).
-
Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.
-
Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.
-
Sample Collection and Analysis:
-
Withdraw aliquots of the suspension at regular time intervals.
-
Separate the catalyst from the solution by centrifugation or filtration.
-
Analyze the supernatant for the concentration of this compound and its degradation products using HPLC or GC-MS.
-
-
Data Analysis: Calculate the degradation rate and efficiency.
Photocatalytic Degradation Pathway
Caption: Simplified pathway of this compound degradation by photocatalysis.
Biological Remediation
Biological methods utilize microorganisms or their enzymes to break down contaminants into less harmful substances.
Bioremediation by Microbial Consortia
Mechanism of Action: Certain microorganisms, such as bacteria of the genus Pseudomonas, can utilize organophosphates as a source of carbon, phosphorus, or energy.[4] They produce enzymes that can cleave the ester bonds in the this compound molecule, initiating its degradation.
Experimental Data:
While specific data for this compound is scarce, studies on other organophosphates highlight the potential of microbial degradation.
| Pesticide | Microorganism/Consortium | Degradation Efficiency (%) | Time | Reference |
| Carbofuran (B1668357) | Pseudomonas aeruginosa S07 | 89.2% | 5 days | [13] |
| Carbofuran | Bacterial Consortium | 34.99% | 24 days | [14] |
| Malathion | Bacterial Consortium | 46.68% | 24 days | [14] |
| Chlorpyrifos | Pseudomonas putida KT2440 | 96% | 5 days | [15] |
Experimental Protocol: Microbial Degradation
-
Isolation and Acclimatization: Isolate microbial strains from a this compound-contaminated site or use known pesticide-degrading strains. Acclimatize the culture to this compound by gradually increasing its concentration in the growth medium.
-
Culture Preparation: Grow the microbial consortium in a suitable liquid medium until it reaches the exponential growth phase.
-
Degradation Assay:
-
Inoculate a mineral salt medium containing this compound as the sole carbon source with the microbial culture.
-
Incubate the cultures under controlled conditions of temperature and agitation.
-
Set up a sterile control without the microbial inoculum.
-
-
Sampling and Analysis:
-
Collect samples at regular intervals.
-
Extract the remaining this compound and its metabolites.
-
Analyze the extracts by HPLC or GC-MS.
-
-
Data Evaluation: Determine the degradation rate and identify the metabolic pathway.
Enzymatic Degradation
Mechanism of Action: Specific enzymes, such as phosphotriesterases (PTEs) or organophosphate hydrolases (OPH), can catalyze the hydrolysis of the phosphoester bonds in this compound, leading to its detoxification.[16]
Experimental Data:
Studies have shown that immobilized phosphotriesterase can effectively degrade various organophosphates.
| Substrate | Enzyme | Hydrolysis | Reference |
| Paraoxon | Immobilized Phosphotriesterase | Near quantitative | |
| DFP | Immobilized Phosphotriesterase | Hydrolyzed | |
| Methyl Parathion | Immobilized Phosphotriesterase | Hydrolyzed | |
| Ethyl Parathion | Immobilized Phosphotriesterase | Hydrolyzed | |
| Coumaphos | Immobilized Phosphotriesterase | Hydrolyzed |
Experimental Protocol: Enzymatic Degradation
-
Enzyme Preparation: Purify the desired enzyme (e.g., phosphotriesterase) or use a commercially available preparation. The enzyme can be used in its free form or immobilized on a solid support to enhance stability and reusability.
-
Reaction Setup:
-
Prepare a buffered solution containing this compound at a known concentration.
-
Add the enzyme to the solution to initiate the hydrolysis reaction.
-
Maintain the reaction at an optimal pH and temperature for the specific enzyme.
-
-
Monitoring the Reaction:
-
Take samples at different time points.
-
Stop the enzymatic reaction (e.g., by adding a denaturing agent).
-
Analyze the samples for the disappearance of this compound and the appearance of hydrolysis products using appropriate analytical techniques.
-
-
Kinetic Analysis: Determine the kinetic parameters of the enzymatic reaction (e.g., Kₘ and Vₘₐₓ).
Proposed Degradation Pathway of this compound
The degradation of this compound, whether through abiotic or biotic processes, is expected to involve the oxidation of the thioether group to a sulfoxide (B87167) and then to a sulfone, as well as the cleavage of the phosphoester bond.
Caption: Proposed degradation pathways of this compound.
Conclusion and Future Perspectives
The remediation of this compound-contaminated sites presents a significant challenge. While physical and chemical methods like surfactant-enhanced soil washing and advanced oxidation processes show promise for rapid and efficient removal, they can be costly and may generate secondary waste streams. Biological methods, including bioremediation by microbial consortia and enzymatic degradation, offer a more environmentally friendly and potentially cost-effective approach, although they may be slower and more sensitive to environmental conditions.
Further research is needed to develop and optimize remediation strategies specifically for this compound. This includes isolating and engineering highly efficient microbial strains and enzymes, investigating the synergistic effects of combining different remediation techniques, and conducting field-scale studies to validate the effectiveness of these approaches under real-world conditions. A deeper understanding of the degradation pathways and the factors influencing remediation efficiency will be critical for developing sustainable and effective solutions for the management of this compound-contaminated sites.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Microbiology and Biochemistry of Pesticides Biodegradation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography- and gas chromatography-tandem mass spectrometry [pubs.usgs.gov]
- 7. rmcs-1.itrcweb.org [rmcs-1.itrcweb.org]
- 8. pjoes.com [pjoes.com]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. Photocatalytic degradation of an organophosphorus pesticide using a ZnO/rGO composite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Biodegradation of carbofuran by Pseudomonas aeruginosa S07: biosurfactant production, plant growth promotion, and metal tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyjournal.org [microbiologyjournal.org]
- 15. mdpi.com [mdpi.com]
- 16. Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remediation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment of Carbophenothion Residue Levels in Organic Versus Conventional Produce: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of carbophenothion residue levels in organic and conventionally grown produce. It synthesizes available data on general pesticide residues and outlines the standard methodologies for their detection and quantification.
This compound, an organophosphate insecticide, is subject to the same regulatory oversight and agricultural practices that lead to these general trends. Although a direct quantitative comparison for this specific compound is not detailed in the reviewed literature, the principles of organic farming, which prohibit the use of most synthetic pesticides, inherently lead to a lower likelihood of this compound residues in certified organic produce.
Data Presentation
Given the absence of specific public data for this compound, the following table summarizes the general findings on pesticide residues from various studies comparing organic and conventional produce.
| Metric | Organic Produce | Conventional Produce | Source |
| Frequency of Detectable Residues | Significantly Lower | Significantly Higher | [1] |
| Concentration of Residues | Generally Lower | Generally Higher | [1] |
| Likelihood of Multiple Residues | Low | High | [1] |
| Compliance with MRLs * | High | Generally High, but with more frequent exceedances | [2][3][5][6] |
*MRLs: Maximum Residue Limits
Experimental Protocols
The standard methodology for the analysis of pesticide residues, including organophosphates like this compound, in produce involves sample preparation followed by analytical detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.[8][9][10][11][12][13][14][15][16]
1. Sample Preparation: The QuEChERS Method
The QuEChERS method facilitates the extraction of pesticides from the complex matrix of fruits and vegetables.
-
Homogenization: A representative sample of the produce is homogenized to ensure uniformity. For samples with low water content, hydration may be necessary.[9][16]
-
Extraction: A subsample of the homogenate is placed in a centrifuge tube with an organic solvent, typically acetonitrile, and a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers).[14][16] The mixture is shaken vigorously to extract the pesticides into the organic layer.
-
Centrifugation: The sample is centrifuged to separate the organic layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is transferred to a clean tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove fats and waxes) and magnesium sulfate to remove any remaining water.[14] The sample is again shaken and centrifuged.
-
Final Extract: The resulting supernatant is the final extract, which is then ready for analysis. For analysis by gas chromatography, a solvent exchange step may be performed.
2. Analytical Detection: Chromatography with Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the detection and quantification of pesticide residues.[12][17][18][19][20][21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds like many organophosphate pesticides.
-
Injection: A small volume of the final extract is injected into the GC.
-
Separation: The compounds are separated based on their boiling points and interaction with the stationary phase in the GC column. The oven temperature is programmed to ramp up to facilitate the separation of a wide range of pesticides.[17][21]
-
Detection: As the separated compounds exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.[17][21]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is ideal for the analysis of less volatile and thermally labile pesticides.
-
Separation: The final extract is injected into the LC system, where the compounds are separated based on their affinity for the mobile and stationary phases.
-
Detection: The separated compounds are introduced into the tandem mass spectrometer. The first mass spectrometer selects the parent ion of the target pesticide, which is then fragmented. The second mass spectrometer detects specific fragment ions, providing a high degree of selectivity and sensitivity for quantification.
-
Mandatory Visualization
Caption: Experimental workflow for this compound residue analysis.
Caption: Comparison of expected this compound residue levels.
References
- 1. organic-center.org [organic-center.org]
- 2. ams.usda.gov [ams.usda.gov]
- 3. vegetablegrowersnews.com [vegetablegrowersnews.com]
- 4. USDA pesticide data show startling differences in produce residue levels | Organic. It’s Worth It [organicitsworthit.org]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. ams.usda.gov [ams.usda.gov]
- 7. forbes.com [forbes.com]
- 8. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. food-safety.com [food-safety.com]
- 10. scispace.com [scispace.com]
- 11. ams.usda.gov [ams.usda.gov]
- 12. mt.com [mt.com]
- 13. youtube.com [youtube.com]
- 14. A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. cdpr.ca.gov [cdpr.ca.gov]
- 19. researchgate.net [researchgate.net]
- 20. hpst.cz [hpst.cz]
- 21. tsijournals.com [tsijournals.com]
A Comparative Guide to the Accuracy and Precision of Analytical Instruments for Carbophenothion Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise measurement of Carbophenothion, an organophosphate pesticide, is critical in ensuring food safety, environmental monitoring, and toxicological studies. A variety of analytical instruments are employed for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Overview of Analytical Techniques
The determination of this compound residues is predominantly accomplished using chromatographic techniques, which separate the analyte from complex matrices before detection. The most frequently utilized methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.
Gas Chromatography (GC) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the desired sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a powerful and highly specific technique. The use of tandem mass spectrometry (MS/MS) significantly reduces matrix interference, leading to lower detection limits and greater confidence in analytical results.[1][2] Modern GC-MS/MS methods often employ techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, which simplifies the extraction and cleanup process.[2][3]
-
Gas Chromatography with Flame Photometric Detector (GC-FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds, making it well-suited for the analysis of organophosphate pesticides like this compound.[4][5]
-
Gas Chromatography with Electron Capture Detector (GC-ECD): While sensitive to halogenated compounds, the ECD can also be used for organophosphorus pesticide analysis. However, it may be less selective than FPD or MS detectors, potentially leading to more matrix interference.[6][7][8]
High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), offers an excellent alternative for the analysis of a wide range of pesticides, including those that may be thermally labile and not well-suited for GC analysis.[9][10]
Performance Comparison
The performance of an analytical method is evaluated based on several key parameters: the Limit of Detection (LOD), the Limit of Quantification (LOQ), accuracy (measured as recovery), and precision (measured as Relative Standard Deviation, RSD). The following table summarizes these performance metrics for different analytical instruments used in the measurement of this compound and other organophosphorus pesticides.
| Analytical Instrument | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Matrix |
| GC-MS/MS | 0.5 - 5 ng/g | 1 - 10 ng/g | 82 - 117% | < 15% | Coconut Milk |
| GC-MS/MS | - | 0.005 - 0.05 mg/kg | 70 - 120% | < 20% | Fish Feed |
| LC-MS/MS | 2 ng/mL | 4 ng/mL | 97.44 - 101.10% | < 10% | General |
| LC-MS/MS | 0.01 µg/g | 0.03 µg/g | 87 - 97% | < 10% | Wheat |
| LC-MS/MS | <10 μg/kg | <10 μg/kg | 67.2 - 108% | 3.5 - 8.5% | Plant-based food |
| GC-PFPD | 0.01 mg CS2/kg | 0.02 mg CS2/kg | 87.7 - 107.4% | < 15.9% | Lettuce |
| GC-ECD | 0.01 mg CS2/kg | 0.02 mg CS2/kg | 87.7 - 107.4% | < 15.9% | Lettuce |
Note: Data presented is a synthesis from multiple sources and may represent a range for organophosphorus pesticides or were determined in various complex matrices. Performance can vary based on the specific matrix, sample preparation method, and instrument conditions.
Experimental Protocols
The reliability of any analytical measurement is fundamentally dependent on the experimental protocol. A typical workflow for pesticide residue analysis, including this compound, involves several key stages.
References
- 1. hpst.cz [hpst.cz]
- 2. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 360. This compound (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. scielo.br [scielo.br]
- 7. scienceopen.com [scienceopen.com]
- 8. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicogenomic Analysis of Carbophenothion Exposure
A detailed guide for researchers, scientists, and drug development professionals on the toxicogenomic effects of Carbophenothion, with a comparative perspective on other organophosphate pesticides.
Introduction
This compound is an organophosphate pesticide known for its high toxicity, primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a comparative analysis of the toxicogenomic effects of this compound exposure, drawing on available data from related organophosphate compounds to elucidate potential molecular mechanisms and signaling pathways affected. Due to a lack of direct comparative toxicogenomic studies involving this compound, this guide utilizes data from other organophosphates like phosmet (B1677707), chlorpyrifos, and parathion (B1678463) to infer potential biological responses.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
The principal mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent disruption of nerve impulse transmission.[1][2]
Comparative Toxicogenomic Insights from Related Organophosphates
While direct transcriptomic and proteomic data for this compound is scarce, studies on other organophosphates provide valuable insights into the potential molecular perturbations following exposure.
Gene Expression Analysis
Transcriptomic studies on organophosphates such as phosmet, fenthion, methidathion, and parathion reveal significant alterations in gene expression related to several key biological processes.[3][4] A study on zebrafish embryos exposed to phosmet identified 2190 differentially expressed genes, with 822 upregulated and 1368 downregulated.[3][4]
Table 1: Summary of Differentially Expressed Genes in Zebrafish Embryos Exposed to Phosmet
| Biological Process | Number of Upregulated Genes | Number of Downregulated Genes |
| Metabolic Pathways | 120 | 250 |
| Calcium Signaling Pathway | 30 | 50 |
| Regulation of Actin Cytoskeleton | 25 | 45 |
| Cardiac Muscle Contraction | 15 | 35 |
| Phototransduction | 10 | 20 |
| Drug Metabolism | 20 | 30 |
Data inferred from a study on phosmet exposure in zebrafish embryos.[3][4]
Proteomics Analysis
Proteomic analyses of organophosphate exposure are limited. However, studies on pesticide mixtures have shown alterations in proteins involved in key cellular functions. A study on a 3D neurospheroid model exposed to a pesticide mixture revealed 319 upregulated and 791 downregulated proteins.[5]
Table 2: Functional Classification of Differentially Expressed Proteins Following Pesticide Mixture Exposure
| Protein Function | Upregulated Proteins (Count) | Downregulated Proteins (Count) |
| Cellular Metabolism | 80 | 200 |
| Biological Regulation | 60 | 150 |
| Binding | 50 | 120 |
| Catalytic Activity | 70 | 180 |
| Structural Activity | 30 | 80 |
Data from a study on a pesticide mixture, not specific to this compound.[5]
Potential Downstream Signaling Pathways
Beyond direct AChE inhibition, organophosphates are known to induce cellular stress and modulate various signaling pathways. While specific data for this compound is lacking, inferences can be drawn from studies on other organophosphates.
Oxidative Stress Pathway
Organophosphate exposure is widely associated with the induction of oxidative stress, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms.[6][7] This can result in damage to lipids, proteins, and DNA.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes like proliferation, differentiation, and apoptosis. Studies on other organophosphates suggest that they can activate MAPK pathways, including ERK, JNK, and p38, which can contribute to neurotoxicity and apoptosis.[8][9]
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Transcriptome-Based Identification of Genes Responding to the Organophosphate Pesticide Phosmet in Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome-Based Identification of Genes Responding to the Organophosphate Pesticide Phosmet in Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Common Feature of Pesticides: Oxidative Stress—The Role of Oxidative Stress in Pesticide-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Carbophenothion: A Guide for Laboratory Professionals
The proper disposal of Carbophenothion, a restricted-use organophosphate pesticide, is critical for ensuring laboratory safety and environmental protection. Due to its high toxicity, stringent procedures must be followed to manage waste containing this chemical. This guide provides essential safety information, logistical plans, and step-by-step disposal procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with the necessary personal protective equipment (PPE) and safety measures to prevent exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[1][2]
-
Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors, mists, or gas.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of skin contact, wash the affected area immediately with soap and plenty of water.[1][3]
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the chemical.[1]
-
Emergency Preparedness: In case of a spill, evacuate personnel to a safe area.[1] For liquid spills, isolate the area for at least 50 meters (150 feet).[2][4]
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound waste is through incineration by a licensed professional service. Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Engage a Licensed Professional: Contact a licensed professional waste disposal company that is certified to handle hazardous chemical waste.[1]
-
Prepare for Disposal: The preferred method of disposal is to dissolve or mix the this compound with a combustible solvent. This preparation should be done in a safe, controlled environment, following all handling precautions.
-
Chemical Incineration: The mixture should then be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of with household garbage or allowed to enter sewage systems or drains.[1][5][6] Discharge into the environment must be strictly avoided.[1]
Management of Spills and Contaminated Materials
Accidental spills require immediate and careful management to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[2][4][5]
-
Containment: Collect the absorbed material and place it into suitable, closed containers clearly labeled for hazardous waste disposal.[1][5]
-
Contaminated Items: Any materials, including personal protective equipment, labware, and packaging that have come into contact with this compound, must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[1][5]
-
Decontamination: Contaminated clothing should be removed immediately and washed thoroughly before reuse.[1][3][6]
Key Safety and Regulatory Data
The following table summarizes essential quantitative data related to the handling and transport of this compound.
| Parameter | Value | Source |
| UN Number | 2810 | [1] |
| Transport Hazard Class | 6.1 (Toxic Liquid) | [1] |
| Packing Group | II | [1] |
| Acute Toxicity (Oral, Rat) | LD50: 6.8 mg/kg | [1] |
| Spill Isolation Distance (Liquid) | Minimum 50 meters (150 feet) | [2][4] |
| Fire Isolation Distance | 800 meters (0.5 miles) | [2] |
This compound Disposal Workflow
The logical flow for the proper management and disposal of this compound waste is illustrated below. This process ensures that all safety and environmental considerations are addressed from initial handling to final disposal.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carbophenothion
For Immediate Reference: Essential Safety and Logistical Information for the Use of Carbophenothion in Research
This document provides critical, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
This compound is a highly toxic organophosphate pesticide that requires stringent safety measures in a laboratory setting.[1][2] It is fatal if swallowed and toxic in contact with skin or if inhaled.[3][4] This guide will serve as your preferred source for ensuring operational safety and building a culture of trust and responsibility in your laboratory.
Key Physical and Chemical Properties
A thorough understanding of this compound's properties is the first step toward safe handling.
| Property | Value |
| Appearance | Off-white to amber liquid[1] |
| Odor | Mild odor of rotten eggs[1] |
| Boiling Point | 82 °C (180 °F) at 0.01 mmHg[2] |
| Solubility in Water | Insoluble[2] |
| Vapor Pressure | 3 x 10⁻⁷ mm Hg at 20°C[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A risk assessment is crucial before handling this compound. The following PPE is mandatory to prevent exposure.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[7] Gloves must be inspected before use.[3] | Prevents dermal absorption, which can be toxic.[3][8] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment. A face shield may be necessary in combination with breathing protection.[3][8] | Protects against splashes and vapors that can cause serious eye irritation.[9] |
| Skin and Body Protection | A complete suit protecting against chemicals.[3] This can be a one- or two-piece suit made of chemical-resistant materials like PVC or coated polyethylene (B3416737) fabrics.[7] | Prevents skin contact with the highly toxic substance.[3] |
| Respiratory Protection | For risk of inhalation, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[3] | Protects against inhalation of toxic vapors or mists.[3][8] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is mandatory for all personnel handling this compound.
Pre-Operational Checks
-
Verify Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble all PPE: Inspect all PPE for damage or contamination before donning.[3][6]
-
Prepare Spill Kit: Have a spill kit readily available, containing absorbent materials like sand or other noncombustible absorbent material.[10]
-
Review Emergency Procedures: Ensure you are familiar with the location and use of the emergency shower, eyewash station, and first aid kit.
Handling Procedure
-
Work in a Ventilated Area: All handling of this compound must be conducted within a certified chemical fume hood.[8]
-
Avoid Inhalation and Contact: Do not breathe mist or vapor.[4] Avoid all contact with skin and eyes.[3]
-
No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[3]
-
Grounding: Ground/bond container and receiving equipment to prevent static discharge.[9]
-
Use Non-Sparking Tools: Employ non-sparking tools to avoid ignition sources.[9][11]
Post-Handling Procedure
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[3][10]
-
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items as hazardous waste.[3]
-
Cleaning Reusable PPE: Clean reusable PPE according to the manufacturer's instructions.[7] Hang washed items in the sun to help break down any remaining pesticide residue.[7]
Disposal Plan: Managing this compound Waste
Proper disposal is critical to prevent environmental contamination and ensure safety. This compound is very toxic to aquatic life with long-lasting effects.[3]
Waste Collection
-
Segregate Waste: Collect all this compound-contaminated waste, including unused product, contaminated PPE, and absorbent materials, in a dedicated, properly labeled, and sealed hazardous waste container.[3]
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound."
Disposal Procedure
-
Professional Disposal: Arrange for a licensed professional waste disposal service to handle the disposal of this compound waste.[3]
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do Not Dispose in Drains: Do not let the product enter drains or sewers.[3][8]
Emergency Protocols
In case of exposure, immediate action is critical.
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[3]
-
If on Skin: Take off immediately all contaminated clothing. Wash with plenty of soap and water.[3]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][11]
-
If in Eyes: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the necessary procedures, the following workflow diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for Safe this compound Handling and Disposal.
References
- 1. This compound | C11H16ClO2PS3 | CID 13081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemodex.com [chemodex.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. 227. This compound (WHO Pesticide Residues Series 2) [inchem.org]
- 6. health.vic.gov.au [health.vic.gov.au]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. ICSC 0410 - this compound [inchem.org]
- 9. agilent.com [agilent.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
